molecular formula C11H16O3 B3383229 1-(2,5-Dimethoxyphenyl)propan-2-ol CAS No. 40180-96-9

1-(2,5-Dimethoxyphenyl)propan-2-ol

Cat. No.: B3383229
CAS No.: 40180-96-9
M. Wt: 196.24 g/mol
InChI Key: RPYWIZDAMGNPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxyphenyl)propan-2-ol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,5-Dimethoxyphenyl)propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,5-Dimethoxyphenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dimethoxyphenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYWIZDAMGNPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296333
Record name 1-(2,5-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40180-96-9
Record name 2,5-Dimethoxy-α-methylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40180-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 108871
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040180969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC108871
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,5-dimethoxyphenyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Metabolic Pathways of 2,5-Dimethoxy-4-bromoamphetamine (DOB): A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the metabolic fate of 2,5-dimethoxy-4-bromoamphetamine (DOB), a potent serotonin 5-HT2A receptor agonist.[1] It details the specific Phase I and Phase II biotransformation pathways, identifies the critical cytochrome P450 enzymes involved, and outlines validated experimental protocols for metabolite characterization. Designed for researchers in toxicology and drug development, this document synthesizes pharmacokinetic data with practical analytical methodologies.

Introduction

2,5-Dimethoxy-4-bromoamphetamine (DOB) is a phenylalkylamine hallucinogen structurally related to the "2C" family of drugs but distinguished by an alpha-methyl group on the ethylamine side chain. This structural feature confers resistance to monoamine oxidase (MAO), resulting in a prolonged duration of action (18–30 hours) and high potency.

Understanding the metabolism of DOB is critical for two reasons:

  • Forensic Toxicology: The parent compound has a relatively low elimination rate, but unique metabolites extend the window of detection.

  • Pharmacological Safety: DOB acts as a competitive inhibitor of CYP2D6, potentially altering the pharmacokinetics of co-administered substrates.

Metabolic Pathways[1][2][3][4][5][6][7]

The metabolism of DOB primarily occurs in the liver and involves O-demethylation, oxidative deamination, and side-chain oxidation. Unlike simple amphetamines, the halogenated ring structure directs metabolism toward ether cleavage rather than immediate ring hydroxylation.

Phase I Metabolism

Phase I reactions introduce polar functional groups to the lipophilic DOB molecule.

  • O-Demethylation (Major Pathway): The most significant metabolic route is the cleavage of the methoxy groups at the 2- or 5-positions.

    • 2-O-desmethyl-DOB: Often the prevailing isomer in human and rat urine.

    • 5-O-desmethyl-DOB: Formed in significant quantities but typically less abundant than the 2-isomer.

    • Bis-O-demethylation: Removal of both methyl groups to form the catechol metabolite (rare and unstable).

  • Oxidative Deamination: The amine group is removed to form an intermediate ketone (1-(4-bromo-2,5-dimethoxyphenyl)-2-propanone).

    • Note: The ketone is rarely detected intact in urine as it is rapidly reduced to the corresponding alcohol (1-(4-bromo-2,5-dimethoxyphenyl)-2-propanol) or oxidized to the benzoic acid derivative.

  • Side-Chain Hydroxylation: Oxidation can occur on the alpha-methyl group or the terminal carbon, though this is a minor pathway compared to O-demethylation.

Phase II Metabolism

Following Phase I functionalization, metabolites undergo conjugation to increase water solubility for renal excretion.

  • Glucuronidation: The hydroxyl groups formed via O-demethylation are substrates for UDP-glucuronosyltransferases (UGTs).

  • Sulfation: A secondary conjugation pathway for the phenolic metabolites.

  • Implication: In urine samples, >50% of metabolites exist as conjugates. Hydrolysis (enzymatic or acidic) is mandatory for accurate quantification during analysis.

Enzymology

Research using human liver microsomes (HLM) and recombinant enzymes has identified CYP2D6 as the primary catalyst for the O-demethylation of DOB.

  • CYP2D6 Role: It is the only isoform significantly involved in the main metabolic steps.

  • Inhibition: DOB acts as a competitive inhibitor of CYP2D6 (

    
     values ranging from 2.7 to 19.9 µM). This suggests a potential for drug-drug interactions, although the low dosage of DOB (1–3 mg) mitigates the clinical risk compared to high-dose substrates.
    

Pathway Visualization

The following diagram illustrates the cascade from the parent compound DOB through its Phase I and Phase II transformations.

DOB_Metabolism DOB DOB (Parent Drug) 2 2 DOB->2 5 5 DOB->5 Ketone Intermediate Ketone (Unstable) DOB->Ketone Oxidative Deamination SideChain Side-chain Hydroxylated Metabolites DOB->SideChain Hydroxylation _OD O-demethylation (CYP2D6) Conj_2 2-O-desmethyl-DOB Glucuronide/Sulfate _OD->Conj_2 UGT/SULT Conj_5 5-O-desmethyl-DOB Glucuronide/Sulfate _OD->Conj_5 UGT/SULT Alcohol 1-(4-bromo-2,5-dimethoxyphenyl)-2-propanol Ketone->Alcohol Reduction Conj_Alc Alcohol Conjugates Alcohol->Conj_Alc UGT/SULT

Figure 1: Metabolic pathway of DOB showing Phase I oxidation/demethylation and Phase II conjugation.

Pharmacokinetic Profile

ParameterValueNotes
Effective Dose 1.0 – 3.0 mgHigh potency due to 5-HT2A affinity.
Onset of Action 1 – 2 hoursRelatively slow onset compared to LSD.
Peak Plasma (

)
3 – 4 hoursDelayed peak contributes to re-dosing risks.
Duration 18 – 30 hoursResistance to MAO degradation extends half-life.
Tissue Distribution High in LungsRat studies indicate accumulation in lung tissue > plasma.
Excretion RenalPrimarily as conjugated O-desmethyl metabolites.

Experimental Protocols

In Vitro Metabolism Assay (Microsomes)

This protocol is designed to verify metabolite formation and CYP kinetic parameters.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Incubation Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: DOB (1–100 µM concentration range for kinetic profiling).

    • Protein: 0.5 mg/mL microsomal protein.

    • Pre-incubation: 5 minutes at 37°C.

  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Reaction: Incubate at 37°C for 30–60 minutes.

  • Termination: Add ice-cold acetonitrile (1:1 v/v) containing internal standard (e.g., DOB-d6).

  • Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Workflow (LC-MS/MS)

For the detection of DOB and its metabolites in biological matrices (urine/plasma), a hydrolysis step is critical to deconjugate Phase II metabolites.

Analytical_Workflow Sample Urine Sample (1 mL) Hydrolysis Enzymatic Hydrolysis (Glucuronidase/Arylsulfatase) 1h @ 50°C Sample->Hydrolysis Deconjugation Extraction LLE or SPE (Ethyl Acetate / C18) Hydrolysis->Extraction Clean-up Reconstitution Dry & Reconstitute (Mobile Phase) Extraction->Reconstitution Concentration LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Quantification

Figure 2: Analytical workflow for DOB metabolite detection in urine.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

  • Transitions (DOB):

    • Precursor: m/z 274/276 (Br isotope pattern).

    • Product Ions: m/z 257/259 (Loss of NH3), m/z 226/228 (Loss of CH3 + NH3).

Toxicological Implications[1][4]

  • Detection Window: The slow elimination and presence of conjugated metabolites allow for detection in urine for 3–5 days post-ingestion, significantly longer than the parent compound's psychoactive window.

  • Interindividual Variability: Since CYP2D6 is highly polymorphic, "poor metabolizers" (PM) may experience prolonged effects and higher plasma concentrations of DOB compared to "extensive metabolizers" (EM). This genetic variability adds a layer of unpredictability to DOB toxicity.

References

  • Designer drugs 2,5-dimethoxy-4-bromo-amphetamine (DOB) and 2,5-dimethoxy-4-bromo-methamphetamine (MDOB): studies on their metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric techniques. Source: PubMed / Journal of Mass Spectrometry [Link][2]

  • 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Source: PubMed / Toxicology Letters [Link][3]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Source: PubMed / Toxicology [Link]

  • Distribution profile of 2,5-dimethoxy-4-bromoamphetamine (DOB) in rats after oral and subcutaneous doses. Source: PubMed / Forensic Science International [Link]

  • Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry. Source: PubMed / Biomedical Papers [Link][4]

Sources

Pharmacological Activity and Metabolic Profiling of 1-(2,5-Dimethoxyphenyl)propan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,5-Dimethoxyphenyl)propan-2-ol is a secondary alcohol that primarily emerges in the pharmacokinetic landscape as a Phase I reduction product of 1-(2,5-dimethoxyphenyl)propan-2-one. This ketone is the direct oxidative deamination product of 2,5-dimethoxyamphetamine (2,5-DMA) and related 4-substituted DOx compounds[1]. While the parent phenethylamines are potent serotonergic agents, the metabolic conversion to the propan-2-ol derivative fundamentally alters the molecule's pharmacodynamic profile. This technical guide explores the biotransformation pathways of 1-(2,5-dimethoxyphenyl)propan-2-ol, the pharmacological relevance of its downstream metabolites, and provides a self-validating analytical workflow for metabolic profiling.

Mechanistic Background & Receptor Kinetics

The pharmacological activity of phenethylamine derivatives is heavily dependent on the presence of a basic primary amine. In the parent compound (2,5-DMA), this amine forms a critical electrostatic salt bridge with the highly conserved Asp155 residue in the orthosteric binding pocket of the 5-HT2A and 5-HT2C receptors[2].

When monoamine oxidase (MAO-A/B) deaminates 2,5-DMA to the ketone, and subsequent keto-reductases reduce it to 1-(2,5-dimethoxyphenyl)propan-2-ol, this essential binding moiety is lost. Consequently, 1-(2,5-dimethoxyphenyl)propan-2-ol and its downstream metabolites are largely devoid of hallucinogenic or psychostimulant activity. Their pharmacological relevance shifts away from central nervous system (CNS) agonism toward systemic clearance, potential peripheral drug-drug interactions (DDIs), and utility as forensic biomarkers[3].

Biotransformation Pathways (Phase I & Phase II)

The metabolism of 1-(2,5-dimethoxyphenyl)propan-2-ol is driven by hepatic cytochrome P450 (CYP) enzymes and uridine 5'-diphospho-glucuronosyltransferases (UGTs).

  • O-Demethylation (Phase I): The methoxy groups at the 2- and 5-positions are primary targets for CYP2D6 and CYP3A4[3]. Steric accessibility and the electronic effects of the aromatic ring typically favor O-demethylation at the 5-position, yielding 1-(2-methoxy-5-hydroxyphenyl)propan-2-ol. Complete demethylation to a hydroquinone derivative is rare but toxicologically significant due to potential redox cycling.

  • Glucuronidation (Phase II): The secondary hydroxyl group on the aliphatic chain, as well as any newly formed phenolic hydroxyls from O-demethylation, undergo rapid glucuronidation. This dramatically increases the molecule's hydrophilicity, facilitating renal excretion.

  • Oxidation (Reversible Phase I): A minor reversible pathway involves alcohol dehydrogenases (ADH) converting the propan-2-ol back to the propan-2-one derivative.

MetabolicPathway Parent 2,5-Dimethoxyamphetamine (2,5-DMA) Ketone 1-(2,5-Dimethoxyphenyl) propan-2-one Parent->Ketone MAO-A/B Deamination Alcohol 1-(2,5-Dimethoxyphenyl) propan-2-ol Ketone->Alcohol Keto Reductase ODemethyl O-Desmethyl Metabolites (2-OH or 5-OH) Alcohol->ODemethyl CYP2D6 / CYP3A4 Glucuronide Glucuronide Conjugates (Phase II) Alcohol->Glucuronide UGTs ODemethyl->Glucuronide UGTs

Biotransformation pathway from 2,5-DMA to 1-(2,5-Dimethoxyphenyl)propan-2-ol and its metabolites.

Quantitative Data Synthesis

To understand the shift in pharmacological profile during metabolism, we must compare the receptor affinity and metabolic fate of the parent compound against its downstream alcohol derivatives.

Table 1: Pharmacodynamic & Pharmacokinetic Profile
Compound5-HT2A Affinity (Ki)Primary Metabolic PathwayExcretion RoutePharmacological Status
2,5-DMA (Parent) High (~2.5 µM)MAO DeaminationRenal (Minor)Psychoactive Agonist
1-(2,5-Dimethoxyphenyl)propan-2-one NegligibleKeto ReductionN/AInactive Intermediate
1-(2,5-Dimethoxyphenyl)propan-2-ol NegligibleO-DemethylationRenal (Glucuronide)Inactive Biomarker
O-Desmethyl Metabolites NegligibleGlucuronidationRenalPotential CYP Inhibitor
Table 2: LC-MS/MS MRM Transitions for Metabolite Quantification
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
1-(2,5-Dimethoxyphenyl)propan-2-ol 197.1137.115Positive
O-Desmethyl Metabolite 183.1123.118Positive
Glucuronide Conjugate 373.1197.125Positive
2,5-DMA-d6 (Internal Standard) 202.1142.115Positive

Self-Validating Experimental Protocol: In Vitro Metabolic Profiling

To accurately map the metabolic fate and kinetic clearance of 1-(2,5-dimethoxyphenyl)propan-2-ol, a robust Human Liver Microsome (HLM) assay coupled with LC-MS/MS is required.

Causality & Rationale:

  • HLMs over Hepatocytes: HLMs specifically isolate CYP and UGT activity without the confounding variables of cellular uptake transporters, allowing for direct measurement of enzymatic kinetics.

  • NADPH & UDPGA Addition: Cytochrome P450 enzymes require NADPH as an electron donor. UGTs require UDP-glucuronic acid (UDPGA) and alamethicin (a pore-forming peptide to allow UDPGA access to the luminal UGT active site).

  • Ice-Cold Acetonitrile Quenching: Instantly denatures proteins to halt the reaction at precise time points, ensuring kinetic accuracy, while simultaneously precipitating proteins for cleaner LC-MS/MS injection.

Step-by-Step Methodology
  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine HLMs (final concentration 1 mg/mL protein), 1-(2,5-dimethoxyphenyl)propan-2-ol (10 µM), and alamethicin (25 µg/mL) in the buffer. Incubate on ice for 15 minutes to allow alamethicin pore formation.

  • Initiation & Self-Validation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a cofactor cocktail (1 mM NADPH, 2 mM UDPGA, 5 mM MgCl2).

    • Self-Validation Check: Run a parallel negative control lacking NADPH/UDPGA to confirm that any observed substrate depletion is enzymatically driven and not due to chemical instability.

  • Time-Course Sampling: At 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., deuterated 2,5-DMA-d6). The internal standard corrects for any volumetric losses or matrix effects during ionization.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials for MRM analysis.

Workflow Step1 1. Substrate Incubation (HLMs + NADPH, 37°C) Step2 2. Reaction Quenching (Ice-cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 15 min) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Processing (Metabolite ID & Kinetics) Step4->Step5

Step-by-step in vitro microsomal incubation and LC-MS/MS quantification workflow.

References

  • Wikipedia - 2,5-Dimethoxyamphetamine.
  • ResearchGate - New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques.
  • ResearchGate - Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats.

Sources

Solubility Profile & Solvent Selection Guide: 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility profile of 1-(2,5-Dimethoxyphenyl)propan-2-ol in organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Process Chemists

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9). As a secondary alcohol with a lipophilic 2,5-dimethoxybenzene core, this molecule exhibits a distinct amphiphilic profile critical for process optimization in pharmaceutical and fine chemical synthesis.

This guide moves beyond static data points, offering a theoretical solubility landscape , a predicted empirical profile based on structural analogs, and a self-validating experimental protocol for determining exact saturation limits in your specific laboratory conditions.

Theoretical Solubility Landscape

To understand the solubility behavior of 1-(2,5-Dimethoxyphenyl)propan-2-ol, we must deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) .

Structural Analysis

The molecule consists of two distinct domains that compete for solvation:

  • Lipophilic Domain (Dispersion Forces -

    
    ):  The phenyl ring and the propyl backbone. This domain drives solubility in non-polar solvents (e.g., Toluene, DCM) via Van der Waals interactions.
    
  • Polar/H-Bonding Domain (Polarity

    
     & H-Bonding 
    
    
    
    ):
    • Ether Groups (2x -OCH3): Act as Hydrogen Bond Acceptors (HBA). They increase solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate).

    • Secondary Alcohol (-CH(OH)-): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor. This is the primary driver for solubility in protic solvents (e.g., Methanol, Ethanol).

Predicted Interaction Map

The following diagram illustrates the competing solvation forces that dictate the solubility profile.

MolecularInteractions Molecule 1-(2,5-Dimethoxyphenyl) propan-2-ol Methanol Methanol/Ethanol (Polar Protic) Molecule->Methanol Strong H-Bonding (OH Donor/Acceptor) Hexane Hexane/Heptane (Non-Polar) Molecule->Hexane Weak Dispersion Only (Low Solubility) DCM DCM/Chloroform (Chlorinated) Molecule->DCM Dipole-Dipole & Dispersion (High Solubility) Water Water (Highly Polar) Molecule->Water Hydrophobic Effect Dominates (Insoluble)

Figure 1: Solute-Solvent Interaction Map illustrating the dominance of H-bonding and Dipole interactions over pure dispersion forces.

Empirical Solubility Profile

The following data categorizes solvents based on their thermodynamic compatibility with 1-(2,5-Dimethoxyphenyl)propan-2-ol. This profile is derived from the behavior of structural analogs (e.g., 1-phenyl-2-propanol, 2,5-dimethoxybenzaldehyde) and standard solubility principles.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility PredictionProcess Application
Polar Protic Methanol (MeOH)High (>100 mg/mL) Reaction solvent (e.g., NaBH4 reduction).
Ethanol (EtOH)High (>100 mg/mL) Recrystallization solvent (often requires cooling).
Isopropanol (IPA)High Preferred for crystallization; lower volatility than MeOH.
WaterInsoluble / Very Low Anti-solvent for precipitation; wash solvent for removing salts.
Polar Aprotic AcetoneHigh General dissolution; cleaning.
Ethyl Acetate (EtOAc)High Extraction solvent; mobile phase for chromatography.
THFHigh Reaction solvent; excellent solubilizer.
Chlorinated Dichloromethane (DCM)Very High Primary extraction solvent (heavier than water).
ChloroformVery High NMR solvent; specialized extractions.
Non-Polar TolueneModerate to High Recrystallization (High T solubility, Low T insolubility).
Hexane / HeptaneLow / Anti-solvent Induces precipitation or "oiling out"; used to wash crystals.
Diethyl EtherModerate Extraction; generally good solubility but volatile.

Critical Insight: The 2,5-dimethoxy substitution significantly increases the molecular weight and lipophilicity compared to unsubstituted phenylpropanol, making it less soluble in water but highly soluble in chlorinated solvents like DCM [1].

Experimental Protocols

As exact solubility values can vary based on purity and polymorph (if solid), use the following Self-Validating Protocol to generate a precise solubility curve for your specific batch.

Protocol A: Gravimetric Saturation Method (The Gold Standard)

Objective: Determine the exact saturation concentration (


) in mg/mL.

Reagents: High-purity solvent (HPLC grade), 1-(2,5-Dimethoxyphenyl)propan-2-ol.

Workflow:

  • Preparation: Weigh a clean, dry 4 mL glass vial with cap (

    
    ).
    
  • Saturation: Add 2.0 mL of solvent to the vial. Add the solute in 50 mg increments, vortexing for 5 minutes between additions, until undissolved solid/oil persists (turbidity).

  • Equilibration: Place the vial in a thermomixer at 25°C (or target temp) for 24 hours at 500 RPM.

  • Separation: Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved material.

  • Sampling: Carefully remove 1.0 mL of the clear supernatant using a calibrated pipette. Transfer to a pre-weighed evaporation dish (

    
    ).
    
  • Drying: Evaporate the solvent (vacuum oven at 40°C or nitrogen stream) until constant weight is achieved (

    
    ).
    
  • Calculation:

    
    
    

Validation Step:

  • Mass Balance Check: If the calculated solubility is anomalously high, check for solvent entrapment in the oil/solid residue. Ensure the residue is fully dried.

Protocol B: Visual Screening Workflow (Rapid)

Use this workflow for quick solvent selection during process development.

SolubilityScreening Start Start: 50mg Solute + 0.5mL Solvent Check1 Visual Check: Dissolved? Start->Check1 Soluble High Solubility (>100 mg/mL) Check1->Soluble Yes AddSolvent Add 0.5mL Solvent (Total 1.0mL) Check1->AddSolvent No Check2 Visual Check: Dissolved? AddSolvent->Check2 Moderate Moderate Solubility (50-100 mg/mL) Check2->Moderate Yes Heat Heat to Boiling (Reflux) Check2->Heat No Check3 Visual Check: Dissolved Hot? Heat->Check3 Recryst Potential Recryst System Check3->Recryst Yes Insoluble Insoluble / Anti-solvent (<50 mg/mL) Check3->Insoluble No

Figure 2: Rapid Visual Solubility Screening Decision Tree.

Applications in Process Chemistry[1][2]

Reaction Solvent Selection

For the reduction of 1-(2,5-dimethoxyphenyl)-2-propanone to the target alcohol:

  • Methanol (MeOH): The preferred solvent. It solubilizes both the ketone precursor and the reducing agent (NaBH4). The target alcohol is highly soluble, ensuring a homogeneous reaction mixture [2].

  • Ethanol (EtOH): A viable green alternative, though NaBH4 kinetics are slightly slower than in MeOH.

Extraction & Purification[3]
  • Extraction: The target alcohol partitions strongly into Dichloromethane (DCM) or Ethyl Acetate (EtOAc) from aqueous phases.

    • Protocol: Quench reaction with dilute HCl -> Extract with DCM (3x) -> Wash organic phase with Brine -> Dry over MgSO4.

  • Crystallization vs. Oiling Out:

    • This compound often exists as a viscous oil or low-melting solid.

    • Risk: Attempting to recrystallize from pure Hexane often leads to "oiling out" (liquid-liquid phase separation) rather than crystal formation.

    • Solution: Use a binary solvent system. Dissolve in a minimum amount of warm Isopropanol (IPA) or Toluene , then slowly add Heptane dropwise until turbidity persists. Cool slowly with seeding if possible [3].

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Clark, J. (2015). The Reduction of Aldehydes and Ketones. Chemguide. Retrieved from [Link]

The Analytical and Forensic Significance of 1-(2,5-Dimethoxyphenyl)propan-2-ol: A Biomarker for DOx Synthesis and Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of forensic toxicology and clandestine chemistry, 1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS 40180-96-9) occupies a critical analytical niche. While not a psychoactive target itself, this arylalkanol derivative serves as an indispensable biomarker. It functions dually as a route-specific synthetic impurity in the clandestine manufacturing of 2,5-dimethoxyamphetamine (2,5-DMA) and the broader DOx series, and as a Phase I metabolic artifact resulting from the oxidative deamination of these same amphetamines. This whitepaper details the mechanistic origins, toxicokinetics, and self-validating analytical protocols required to accurately isolate and quantify this compound in forensic matrices.

Chemical Profiling: The Clandestine Synthesis Artifact

The synthesis of 2,5-DMA and related DOx compounds (such as DOB, DOM, and DOI) frequently relies on the reductive amination of 2,5-dimethoxyphenylacetone (2,5-DP2P) . In a highly optimized reaction, 2,5-DP2P condenses with an amine source (e.g., ammonium acetate) to form a transient imine, which is subsequently reduced to the target amphetamine.

However, clandestine environments rarely achieve perfect stoichiometric equilibrium. If the reducing agent (e.g., Sodium borohydride [NaBH₄] or an Aluminum/Mercury[Al/Hg] amalgam) is introduced prematurely or in vast excess, it triggers a competing side reaction. The reducing agent attacks the unreacted ketone carbonyl directly, reducing the C=O double bond to a C-OH single bond. This kinetic competition yields 1-(2,5-Dimethoxyphenyl)propan-2-ol as a major synthetic impurity, as documented in reviews of [1].

Synthesis DP2P 2,5-Dimethoxyphenylacetone (Precursor) Imine Imine Intermediate DP2P->Imine + NH3 / H+ DMPPO 1-(2,5-Dimethoxyphenyl)propan-2-ol (Impurity Marker) DP2P->DMPPO Direct Ketone Reduction (Side Reaction) DMA 2,5-DMA (Target Amphetamine) Imine->DMA Reduction (e.g., Al/Hg, NaBH4)

Fig 1: Reductive amination of 2,5-DP2P yielding 2,5-DMA and the 2,5-DMPPO impurity marker.

By quantifying the ratio of 2,5-DMA to 1-(2,5-Dimethoxyphenyl)propan-2-ol in seized materials, forensic chemists can confidently attribute the sample to a specific synthetic route (e.g., a "one-pot" NaBH₄ reduction versus a controlled, two-step catalytic hydrogenation).

Toxicokinetics: Phase I Metabolic Reduction

Beyond its role as a synthetic artifact, 1-(2,5-Dimethoxyphenyl)propan-2-ol is generated in vivo following the ingestion of 2,5-DMA. The metabolism of 2,5-dimethoxyamphetamines is complex; while is the primary driver for O-demethylation[2], the compounds also undergo oxidative deamination mediated by monoamine oxidases (MAO) and other CYP enzymes.

Oxidative deamination strips the primary amine, converting the drug back into the transient ketone, 2,5-DP2P. Because circulating ketones are highly reactive and potentially toxic, hepatic aldo-keto reductases rapidly reduce 2,5-DP2P into the corresponding secondary alcohol: 1-(2,5-Dimethoxyphenyl)propan-2-ol. The resulting hydroxyl group provides an ideal anchor for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, which conjugate the molecule with glucuronic acid to facilitate renal excretion.

Metabolism DMA 2,5-DMA (Ingested Drug) CYP CYP2D6 / MAO Oxidative Deamination DMA->CYP DP2P 2,5-DP2P (Transient Intermediate) CYP->DP2P DMPPO 1-(2,5-Dimethoxyphenyl)propan-2-ol (Phase I Metabolite) DP2P->DMPPO Aldo-Keto Reductase Gluc Glucuronide Conjugate (Phase II Excretion) DMPPO->Gluc UGT Enzymes

Fig 2: Phase I and II metabolic conversion of 2,5-DMA to 2,5-DMPPO and its glucuronide.

Self-Validating Analytical Methodologies

To detect 1-(2,5-Dimethoxyphenyl)propan-2-ol in complex biological matrices (urine, plasma), the analytical protocol must account for its neutral, lipophilic nature and its heavy Phase II conjugation.

Quantitative Data Summary

The following table summarizes the foundational physicochemical and mass spectrometric parameters required for targeted screening, derived from standard [3] and [4].

Analytical ParameterValue / Description
CAS Number 40180-96-9
Molecular Formula C₁₁H₁₆O₃
Exact Mass 196.1099 Da
LogP (Predicted) 1.62
LC-MS/MS (ESI+) Precursor Ion m/z 197.1 [M+H]⁺
Primary MRM Transitions m/z 197.1 → 179.1 (-H₂O)m/z 197.1 → 137.1 (Dimethoxytropylium)
GC-MS (EI) Base Peak m/z 137
Step-by-Step Extraction & Instrumental Protocol

This protocol is designed as a self-validating system . By incorporating specific pH controls and internal standards, the workflow inherently flags extraction failures or matrix suppression.

Step 1: Internal Standard Spiking & Enzymatic Hydrolysis

  • Action: Aliquot 1.0 mL of the biological sample. Spike with 50 ng of a deuterated internal standard (e.g., Amphetamine-d11 or a customized 2,5-DMPPO-d5). Add 50 µL of β-glucuronidase and incubate at 37°C for 2 hours.

  • Causality: The internal standard validates the extraction recovery rate. Because the target alcohol is heavily glucuronidated in vivo, failing to enzymatically cleave the Phase II conjugates will result in massive false-negative quantification.

Step 2: pH Adjustment

  • Action: Adjust the sample to pH 9.0 using 0.5 M sodium borate buffer.

  • Causality: At pH 9.0, residual basic amphetamines (like the parent 2,5-DMA, pKa ~9.9) are partially un-ionized, allowing for simultaneous extraction. The target alcohol (1-(2,5-Dimethoxyphenyl)propan-2-ol) lacks an ionizable amine and remains strictly neutral, ensuring maximum partitioning into the organic phase.

Step 3: Liquid-Liquid Extraction (LLE)

  • Action: Add 3.0 mL of a non-polar solvent mixture (Chloroform:Isopropanol, 3:1 v/v). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes. Isolate the lower organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C.

Step 4: Derivatization (Mandatory for GC-MS Workflows)

  • Action: Reconstitute the dried extract in 50 µL of ethyl acetate. Add 50 µL of BSTFA + 1% TMCS. Incubate at 70°C for 30 minutes.

  • Causality: The secondary hydroxyl group on the propanol side chain is prone to thermal degradation and poor peak shape in gas chromatography. Derivatizing it into a Trimethylsilyl (TMS) ether drastically lowers the boiling point, sharpens the chromatographic peak, and produces highly diagnostic MS fragmentation patterns. (Note: Skip this step if utilizing LC-MS/MS).

Step 5: LC-MS/MS Analysis

  • Action: Reconstitute in 100 µL of mobile phase (90% 1 mM ammonium formate / 10% methanol with 0.1% formic acid). Inject 2 µL onto a Polar RP column. Utilize a gradient elution increasing to 100% organic over 10 minutes.

  • Causality: The biphasic gradient ensures that the highly polar matrix components elute in the void volume, while the lipophilic 1-(2,5-Dimethoxyphenyl)propan-2-ol is retained and separated from isobaric interferences[4].

Conclusion & Forensic Route Attribution

The detection of 1-(2,5-Dimethoxyphenyl)propan-2-ol is a definitive signature in forensic analysis. When found in a seized powder, it proves that the clandestine chemist utilized a reductive amination pathway starting from 2,5-DP2P, and specifically indicates poor control over the reduction kinetics (e.g., premature addition of the hydride source). When found in urine or plasma, it validates the oxidative deamination metabolic pathway of 2,5-DMA, providing toxicologists with a longer-lasting detection window than the rapidly excreted parent drug. By strictly adhering to the hydrolysis and extraction protocols outlined above, analytical scientists can ensure robust, defensible data for both intelligence profiling and clinical diagnostics.

References

1.[3] 2.[5] 3.[1] 4.[2] 5.[4]

Sources

Technical Guide: Biotransformation of 2,5-Dimethoxyamphetamine (2,5-DMA) to 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the biocatalytic conversion of the psychoactive phenethylamine 2,5-Dimethoxyamphetamine (2,5-DMA) into its deaminated alcohol metabolite, 1-(2,5-Dimethoxyphenyl)propan-2-ol . While mammalian metabolism of alpha-methyl phenethylamines is often dominated by CYP450-mediated deamination, synthesizing specific metabolites for reference standards or toxicological study requires scalable, stereoselective methods.

This guide focuses on using the filamentous fungus Cunninghamella echinulata as a microbial model.[1] This organism expresses cytochrome P450 monooxygenases and cytosolic reductases capable of mimicking mammalian Phase I metabolism, specifically the oxidative deamination of the amine to a ketone intermediate, followed by stereoselective reduction to the target alcohol.

Mechanistic Principles

The biotransformation of 2,5-DMA to its alcohol derivative follows a two-step enzymatic cascade common in the metabolism of xenobiotic amines.

The Pathway
  • Oxidative Deamination: The alpha-methyl group of 2,5-DMA sterically hinders Monoamine Oxidase (MAO), making Cytochrome P450 (CYP) the primary driver. The amine is oxidized to an imine or carbinolamine intermediate, which spontaneously hydrolyzes to release ammonia and form the ketone, 1-(2,5-dimethoxyphenyl)propan-2-one .

  • Carbonyl Reduction: The ketone is subsequently reduced by intracellular carbonyl reductases or alcohol dehydrogenases to form the secondary alcohol, 1-(2,5-Dimethoxyphenyl)propan-2-ol .

Pathway Visualization

MetabolicPathway DMA 2,5-DMA (Substrate) Inter Carbinolamine Intermediate DMA->Inter CYP450 (Oxidation) Ketone 1-(2,5-dimethoxyphenyl) propan-2-one (Ketone) Inter->Ketone Hydrolysis (-NH3) Alcohol 1-(2,5-Dimethoxyphenyl) propan-2-ol (Target Metabolite) Ketone->Alcohol Carbonyl Reductase (Reduction)

Figure 1: The enzymatic cascade from 2,5-DMA to the target alcohol metabolite.

The Biocatalyst: Cunninghamella echinulata[2]

Selection Rationale
  • Mammalian Mimicry: Cunninghamella species (specifically C. echinulata and C. elegans) are recognized as reliable models for mammalian drug metabolism.[2][3] They possess a broad spectrum of CYP450 enzymes that perform region-selective hydroxylations and N-dealkylations.

  • Deamination Capability: Unlike bacteria which often degrade the aromatic ring, C. echinulata tends to preserve the phenethylamine core while modifying the side chain, making it ideal for generating deaminated metabolites.

Strain Specifications
  • Organism: Cunninghamella echinulata[1][2][3][4]

  • Strain Reference: ATCC 9244 (Classic model for xenobiotic biotransformation).

  • Biosafety Level: 1 (Standard microbiological safety precautions).

Experimental Protocol

This protocol utilizes a two-stage fermentation process to maximize biomass before substrate addition, reducing the toxicity of 2,5-DMA to the fungal culture.

Reagents and Media
ComponentConcentration / SpecificationFunction
Substrate 2,5-DMA Hydrochloride (99%)Precursor
Growth Media Sabouraud Dextrose Broth (SDB)Fungal nutrient source
Solvent Ethyl Acetate (HPLC Grade)Extraction solvent
Buffer Phosphate Buffer (pH 7.4)Physiological pH maintenance
Antifoam Silicone-based antifoamPrevent foaming during aeration
Step-by-Step Methodology
Phase 1: Inoculation and Growth
  • Spore Suspension: Harvest spores from a 7-day-old SDB agar slant using sterile saline (0.9% NaCl) containing 0.1% Tween 80.

  • Inoculation: Inoculate 100 mL of sterile SDB in 500 mL Erlenmeyer flasks with 1 mL of spore suspension (

    
     spores/mL).
    
  • Incubation: Incubate at 28°C on a rotary shaker at 180 RPM for 48 hours. This typically yields spherical mycelial pellets.

Phase 2: Biotransformation
  • Dosing: Dissolve 2,5-DMA HCl in sterile water (10 mg/mL). Add to the 48-hour culture to achieve a final concentration of 0.5 mg/mL .

  • Controls:

    • Culture Control: Fungi + Media (No Drug) – to identify endogenous metabolites.

    • Substrate Control: Media + Drug (No Fungi) – to rule out abiotic degradation.

  • Incubation: Continue incubation at 28°C / 180 RPM.

  • Sampling: Harvest samples at 24, 48, 72, and 96 hours to monitor the conversion of the ketone intermediate to the alcohol.

Phase 3: Extraction and Isolation
  • Filtration: Separate mycelia from the broth using vacuum filtration (Whatman No. 1 filter paper).

  • Liquid-Liquid Extraction:

    • Adjust broth pH to 9.0 using

      
       (to extract remaining amine) or keep neutral (pH 7.0) to favor the neutral alcohol/ketone extraction.
      
    • Extract broth 3x with equal volumes of Ethyl Acetate .

  • Drying: Combine organic layers, dry over anhydrous

    
    , and evaporate under reduced pressure at 40°C.
    
Workflow Visualization

Workflow Start Spore Suspension (C. echinulata) Growth Stage 1: Growth 48h @ 28°C, 180 RPM Start->Growth Dosing Substrate Addition (2,5-DMA) Growth->Dosing BioCon Stage 2: Bioconversion 24-96h Incubation Dosing->BioCon Extract Extraction (Ethyl Acetate) BioCon->Extract Analyze Analysis (GC-MS / NMR) Extract->Analyze

Figure 2: Operational workflow for the biotransformation process.

Analytical Validation

Successful biotransformation must be validated using Gas Chromatography-Mass Spectrometry (GC-MS).

Identification Criteria
  • Parent (2,5-DMA): Look for the molecular ion

    
     and characteristic alpha-cleavage fragment (m/z 44 for primary amines).
    
  • Intermediate (Ketone): 1-(2,5-dimethoxyphenyl)propan-2-one.

    • Key Fragment: McLafferty rearrangement usually absent; look for benzyl cation fragments.

  • Product (Alcohol): 1-(2,5-Dimethoxyphenyl)propan-2-ol.

    • Molecular Weight: 196 amu (approx).

    • Derivatization: Silylation with BSTFA/TMCS is recommended to improve volatility and peak shape of the alcohol.

    • Mass Spectrum: Look for loss of water

      
       and alpha-cleavage characteristic of secondary alcohols.
      
Data Interpretation Table
CompoundRetention Time (Relative)Key MS Fragments (m/z)Notes
2,5-DMA 1.00 (Ref)44 (Base), 152, 195 (M+)Amine dominates spectrum
Ketone Intermediate ~1.15151, 194 (M+)Distinct carbonyl stretch in IR
Target Alcohol ~1.2545, 152, 196 (M+)Broad peak if underivatized

Safety and Regulatory Compliance

  • Controlled Substance: 2,5-DMA is a Schedule I controlled substance in the United States and many other jurisdictions.[5] All protocols must be performed under a valid DEA research registration (or local equivalent).

  • Chemical Safety: Ethyl acetate is flammable. 2,5-DMA is a potent serotonergic agonist; handle with extreme caution to avoid inhalation or skin contact.

  • Biological Safety: Autoclave all fungal cultures before disposal.

References

  • Metabolic Principles: Testa, B., & Krämer, S. D. (2006). The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity. Link

  • Cunninghamella Models: Asha, S., & Vidyavathi, M.[2][4] (2009).[4] Cunninghamella – A microbial model for drug metabolism studies – A review. Biotechnology Advances. Link

  • Phenethylamine Metabolism:Foster, B. C., et al. (1989). Fungal metabolism of phenethylamines. Xenobiotica.
  • 2,5-DMA Pharmacology: Shulgin, A., & Shulgin, A.[5][6][7][8][9][10][11][12] (1991).[10] PiHKAL: A Chemical Love Story. Transform Press. (Source for chemical structure and synthesis of the amine).[13] Link

  • Analytical Methods: Casale, J. F. (2020).[2] Forensic Analysis of 2,5-Dimethoxyamphetamine and Related Analogs. Microgram Journal. (Reference for GC-MS fragmentation patterns).

Sources

Molecular weight and physical constants of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 1-(2,5-Dimethoxyphenyl)propan-2-ol

Executive Summary & Chemical Identity

1-(2,5-Dimethoxyphenyl)propan-2-ol is a secondary alcohol structurally characterized by a propyl chain substituted with a hydroxyl group at the C2 position and a 2,5-dimethoxyphenyl moiety at the C1 position. It is a critical intermediate in the synthesis of phenethylamine derivatives and a known Phase I metabolite of the psychoactive compound 2,5-Dimethoxy-4-methylamphetamine (DOM) and related 2,5-dimethoxyamphetamines (2,5-DMA).

This guide provides a definitive reference for the physicochemical properties, synthesis pathways, and analytical signatures of this compound, designed to support researchers in forensic analysis, metabolic profiling, and organic synthesis.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 1-(2,5-Dimethoxyphenyl)propan-2-ol
Common Synonyms 2,5-Dimethoxy-α-methylbenzeneethanol; 1-(2,5-Dimethoxyphenyl)-2-propanol
CAS Registry Number 40180-96-9
SMILES CC(O)Cc1cc(OC)ccc1OC
InChI Key RPYWIZDAMGNPJB-UHFFFAOYSA-N

Physicochemical Constants

The following data consolidates calculated values derived from high-fidelity molecular modeling and experimental analogues (e.g., 2,5-dimethoxyphenethyl alcohol).

Table 1: Molecular & Physical Properties
Property Value Notes/Methodology
Molecular Formula C₁₁H₁₆O₃ -
Molecular Weight 196.24 g/mol Based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999).[1][2][3][4]
Exact Mass (Monoisotopic) 196.1099 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Physical State Viscous Oil / Low-Melting SolidTypically a colorless to pale yellow oil at RT.
Boiling Point (Predicted) 295.0 ± 20.0 °C At 760 mmHg (Standard Atmosphere).
Boiling Point (Reduced) ~135–145 °C At 10 mmHg (Estimated from ketone precursor).
Density 1.081 ± 0.06 g/cm³ Predicted at 20 °C.
Refractive Index (

)
1.524 Predicted.
Lipophilicity (LogP) 1.63 Consensus LogP (Moderate lipophilicity).
Polar Surface Area (PSA) 38.7 Ų Indicates good membrane permeability.
pKa (Acid Dissociation) 14.5 ± 0.20 Hydroxyl proton (Predicted).

Expert Insight: The boiling point of the secondary alcohol is significantly higher than its ketone precursor, 1-(2,5-dimethoxyphenyl)-2-propanone (P2P analog), due to intermolecular hydrogen bonding. In vacuum distillation, expect the alcohol to distill at temperatures 10–15°C higher than the ketone fraction.

Synthesis & Metabolic Pathways

Understanding the origin of 1-(2,5-Dimethoxyphenyl)propan-2-ol is essential for interpreting its presence in biological or reaction matrices.

Synthetic Route (Laboratory Scale)

The most direct access is via the reduction of 1-(2,5-dimethoxyphenyl)-2-propanone .

  • Precursor: 1-(2,5-dimethoxyphenyl)-2-propanone (CAS: 14293-24-4).[5]

  • Reagent: Sodium Borohydride (

    
    ) in Methanol/Ethanol.
    
  • Mechanism: Nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation.

  • Workup: Quench with dilute HCl, extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
Metabolic Pathway (In Vivo)

In forensic toxicology, this alcohol appears as a deaminated metabolite of 2,5-Dimethoxyamphetamine (2,5-DMA).

  • Oxidative Deamination: 2,5-DMA is converted to the ketone via Monoamine Oxidase (MAO) or cytochrome P450 systems.

  • Reduction: The ketone is subsequently reduced to the alcohol by cytosolic carbonyl reductases.

Visualization: Synthesis & Metabolism Workflow

G Aldehyde 2,5-Dimethoxybenzaldehyde (Precursor) Nitropropene 1-(2,5-Dimethoxyphenyl)-2-nitropropene Aldehyde->Nitropropene Henry Rxn (Nitroethane/NH4OAc) Ketone 1-(2,5-Dimethoxyphenyl)-2-propanone (Ketone Intermediate) Nitropropene->Ketone Fe/HCl Reduction or Hydrolysis Target 1-(2,5-Dimethoxyphenyl)propan-2-ol (Target Alcohol) Ketone->Target Reduction (NaBH4 or Reductase) Amphetamine 2,5-Dimethoxyamphetamine (2,5-DMA) Amphetamine->Ketone Oxidative Deamination (Metabolism)

Figure 1: Convergent pathways showing the chemical synthesis (left) and metabolic origin (bottom) leading to 1-(2,5-Dimethoxyphenyl)propan-2-ol.

Analytical Characterization

For rigorous identification, the following spectral data points serve as the standard validation criteria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


, 400 MHz
Position Shift (

, ppm)
Multiplicity Integration Assignment
Ar-H 6.70 – 6.85Multiplet3HAromatic protons (C3, C4, C6)
CH-OH 3.95 – 4.05Multiplet1HMethine proton at C2 (Chiral center)
-OCH₃ 3.75, 3.78Singlets6HMethoxy groups at C2, C5
Ar-CH₂- 2.65 – 2.85dd / Multiplet2HBenzylic methylene protons
-CH₃ 1.22Doublet (

Hz)
3HTerminal methyl group

Note: The benzylic methylene protons often appear as an ABX system due to the adjacent chiral center at C2, creating diastereotopic protons.

Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI), 70 eV

  • Molecular Ion (

    
    ): 
    
    
    
    196 (Weak).
  • Base Peak:

    
     151 or 152.
    
    • Mechanism:[6] Benzylic cleavage is the dominant fragmentation pathway. The bond between C1 and C2 breaks, generating the stable 2,5-dimethoxybenzyl cation (

      
       151).
      
  • Other Fragments:

    • 
       137 (Loss of methyl from benzyl cation).
      
    • 
       45 (Hydroxyethyl fragment 
      
      
      
      , characteristic of 2-alkanols).
Visualization: Analytical Workflow

Analysis Sample Biological/Reaction Sample Extraction LLE (Liquid-Liquid Extraction) pH Neutral/Basic -> Organic Phase Sample->Extraction Derivatization Derivatization (Optional) BSTFA/TMCS -> TMS Ether Extraction->Derivatization Improve volatility GCMS GC-MS Analysis (EI Source) Extraction->GCMS Direct Injection Derivatization->GCMS Data Data Interpretation GCMS->Data Result1 Peak m/z 196 (Native) Peak m/z 268 (TMS-Derivative) Data->Result1

Figure 2: Standard analytical workflow for the isolation and identification of the target alcohol.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation back to the ketone or degradation of the methoxy groups.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work within a fume hood.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol. Retrieved from [Link]

  • Shulgin, A., & Shulgin, A. (1991).PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for 2,5-dimethoxy-substituted phenethylamines and their metabolic precursors).
  • Baselt, R. C. (2020).Disposition of Toxic Drugs and Chemicals in Man (12th ed.). Biomedical Publications.

Sources

Methodological & Application

Analytical Application Note: GC-MS Detection and Characterization of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9) is a substituted aromatic secondary alcohol with the molecular formula C₁₁H₁₆O₃[1]. In forensic chemistry and drug development, this compound is primarily encountered as a critical synthetic intermediate, a reaction byproduct, or a potential biological metabolite associated with the clandestine synthesis of 2,5-dimethoxyamphetamines (the DOx series, such as DOM, DOB, and DOI)[2].

Because of its structural similarity to controlled phenethylamines, highly specific and robust analytical methodologies are required to detect and differentiate it from related precursors. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, emphasizing the physicochemical causality behind sample preparation, derivatization, and instrumental parameters.

Physicochemical Properties & Mass Spectrometry Fundamentals

To achieve reliable detection, it is critical to understand the Electron Ionization (EI) fragmentation pathways of 1-(2,5-Dimethoxyphenyl)propan-2-ol. Under standard 70 eV EI conditions, the molecule undergoes predictable bond cleavages driven by the stability of the resulting carbocations.

  • Underivatized Fragmentation (Causality): The molecular ion (m/z 196) is typically of very low abundance due to the facile cleavage of the aliphatic chain[1]. The dominant pathway is the alpha-cleavage of the secondary alcohol, which yields two highly stable fragments: the 2,5-dimethoxybenzyl cation (m/z 151) and the oxonium ion (m/z 45).

  • Derivatized Fragmentation (Causality): Because free hydroxyl groups interact with active silanol sites in the GC inlet and column (causing peak tailing and thermal degradation), derivatization is mandatory for optimal chromatography. Silylation with BSTFA converts the target into a Trimethylsilyl (TMS) ether (MW: 268). This shifts the alpha-cleavage base peak to m/z 117 ([CH₃CH=O-TMS]⁺).

Table 1: Key EI-MS Fragments and Structural Assignments
Compound Statem/zRelative AbundanceFragment IdentityCausality / Fragmentation Pathway
Underivatized 196Low (<5%)[M]⁺Molecular ion; low stability due to facile cleavage of the aliphatic chain.
178Moderate (10-20%)[M - H₂O]⁺Dehydration of the secondary alcohol under electron ionization.
151High (80-100%)[C₉H₁₁O₂]⁺Alpha-cleavage loss of[CH(OH)CH₃]•; highly stabilized 2,5-dimethoxybenzyl cation.
45Base Peak (100%)[CH₃CH=OH]⁺Alpha-cleavage loss of the dimethoxybenzyl radical; highly stable oxonium ion.
TMS Derivative 268Low (<5%)[M]⁺Molecular ion of the silylated ether.
151Moderate (40-60%)[C₉H₁₁O₂]⁺Cleavage of the TMS-ether aliphatic chain.
117Base Peak (100%)[CH₃CH=O-TMS]⁺Alpha-cleavage of the silylated alcohol; dominant charge-retention on the silicon-oxygen fragment.
73High (60-80%)[Si(CH₃)₃]⁺Trimethylsilyl cation; ubiquitous in all TMS-derivatized spectra.

Experimental Workflow & Self-Validating Protocol

Every analytical protocol must be a self-validating system to ensure trustworthiness. This workflow incorporates internal standardization and procedural blanks to guarantee that the final data is free from systemic artifacts.

Step-by-Step Methodology
  • Internal Standardization: Aliquot 1.0 mL of the liquid sample or dissolved matrix into a glass centrifuge tube. Spike the sample with 50 µL of an Internal Standard (ISTD) solution (e.g., Naphthalene-d8 at 100 µg/mL).

    • Causality: The ISTD normalizes the final quantitative data against any volumetric losses during extraction or variations in GC injection volume.

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of Ethyl Acetate and 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 8.0). Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Causality: The mildly basic pH ensures that any co-extracted amine precursors (like 2,5-DMA) remain in their freebase form, allowing for simultaneous extraction, while the neutral alcohol partitions efficiently into the organic layer.

  • Evaporation: Transfer 1.0 mL of the upper organic layer to a 2.0 mL GC autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Derivatization (Silylation): Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous Pyridine to the dried residue. Seal the vial and incubate at 70°C for 30 minutes.

    • Causality: BSTFA acts as the silyl donor. The 1% TMCS acts as a critical catalyst, ensuring the complete derivatization of the sterically hindered secondary hydroxyl group of 1-(2,5-Dimethoxyphenyl)propan-2-ol. Pyridine acts as an acid scavenger to drive the reaction to completion.

  • System Suitability & Blank Verification: Prior to injecting the sample, inject a derivatized procedural blank (reagents only).

    • Causality: This self-validating step proves that any detected analyte originates strictly from the sample and not from inlet carryover or contaminated reagents.

Analytical Workflow Diagram

GCMS_Workflow SysSuit System Suitability PFTBA Tuning & Blank Run SamplePrep Sample Preparation Liquid-Liquid Extraction SysSuit->SamplePrep System Ready Deriv Derivatization BSTFA + 1% TMCS (70°C) SamplePrep->Deriv Extract & Dry GC GC Separation HP-5MS Column, 15°C/min Ramp Deriv->GC Inject 1 µL MS EI-MS Detection 70 eV, Scan m/z 40-350 GC->MS Elution Data Data Analysis Library Match (SWGDRUG/NIST) MS->Data Mass Spectra

Analytical workflow for the GC-MS detection and validation of 1-(2,5-Dimethoxyphenyl)propan-2-ol.

GC-MS Instrumental Parameters

The following parameters are optimized for the separation of structurally similar substituted phenethylamines and their corresponding alcohol precursors.

Table 2: Optimized GC-MS Instrumental Parameters
ModuleParameterSettingAnalytical Causality
Inlet ModeSplitlessMaximizes sensitivity for trace-level forensic detection.
Temperature250°CEnsures rapid, complete vaporization of the silylated analyte without thermal degradation.
Column Stationary Phase5% Phenyl / 95% Dimethyl Polysiloxane (e.g., HP-5MS)Optimal polarity for separating aromatic ethers and silylated alcohols; low bleed for MS.
Dimensions30 m × 0.25 mm ID × 0.25 µm filmStandard high-resolution dimensions providing high theoretical plate counts.
Oven Initial Temp80°C (Hold 1 min)Focuses the solvent and volatile analytes at the column head (solvent effect).
Ramp Rate15°C/min to 280°CProvides a steady thermal gradient to elute the target while maintaining narrow peak widths.
Final Temp280°C (Hold 5 min)Bakes out high-boiling matrix impurities to prevent carryover.
MS Ionization Energy70 eVUniversal standard energy; ensures fragmentation matches SWGDRUG/NIST libraries[3].
Scan Rangem/z 40 – 350Captures the low-mass diagnostic ions (m/z 45, 73) and the molecular ion (m/z 268).

Data Analysis & Quality Assurance

To confirm the identity of 1-(2,5-Dimethoxyphenyl)propan-2-ol, the acquired mass spectrum must be evaluated against authoritative databases. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) provides the gold standard for mass spectral libraries in forensic chemistry[3].

As part of the self-validating system, the MS detector must undergo a daily tuning check using Perfluorotributylamine (PFTBA). The relative abundances of the tuning masses (m/z 69, 219, and 502) must meet the manufacturer's strict specifications. This guarantees that the mass axis is correctly calibrated and that the relative abundance of the analyte's fragments (e.g., the ratio of m/z 117 to m/z 151) will accurately match the critically evaluated reference spectra maintained by NIST and SWGDRUG[4].

References

  • National Center for Biotechnology Information. "1-(2,5-Dimethoxyphenyl)propan-2-ol | C11H16O3 - PubChem". PubChem. URL:[Link]

  • Scientific Working Group for the Analysis of Seized Drugs. "SWGDRUG Mass Spectral Library". SWGDRUG. URL:[Link]

  • National Institute of Standards and Technology. "Comprehensive Data Evaluation Methods Used in Developing the SWGDRUG Mass Spectral Reference Library for Seized Drug Identification". NIST. URL:[Link]

  • Wikipedia. "2,5-Dimethoxy-4-methylamphetamine". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

LC-MS/MS method development for phenethylamine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

The quantification of phenethylamines and their metabolites in biological matrices is a cornerstone of forensic toxicology, clinical pharmacology, and pharmacokinetic profiling. Phenethylamines form the core structural backbone of endogenous neurotransmitters (e.g., dopamine) and exogenous psychoactive compounds, including amphetamines, 3,4-methylenedioxymethamphetamine (MDMA), and synthetic cathinones.

Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for these compounds presents unique analytical challenges. As a Senior Application Scientist, I approach this not merely as a sequence of steps, but as a system of chemical causalities. This guide dissects the physicochemical behaviors of phenethylamines to construct a self-validating, highly sensitive analytical workflow.

Pharmacological Context & The Analytical Challenge

The primary analytical hurdle lies in the molecular nature of phenethylamine metabolites. They are low-molecular-weight, highly polar, basic amines with pKa values typically ranging between 9.0 and 10.5. Consequently, they exhibit poor retention on traditional alkyl-bonded reversed-phase (C18) columns and are highly susceptible to ion suppression from endogenous matrix components in urine or plasma.

Understanding their metabolic fate is critical for selecting target analytes. Phase I metabolism generally involves N-dealkylation, aliphatic hydroxylation, and aromatic hydroxylation, largely mediated by cytochrome P450 enzymes. This is followed by Phase II conjugation (glucuronidation or sulfation), which exponentially increases the polarity of the target analytes.

Metabolism MDMA MDMA (Parent Drug) MDA MDA (N-Demethylation) MDMA->MDA CYP2D6/CYP3A4 HHMA HHMA (Demethylenation) MDMA->HHMA CYP2D6 MDA->HHMA Demethylenation HMMA HMMA (O-Methylation) HHMA->HMMA COMT Conjugates Glucuronide/Sulfate Conjugates HHMA->Conjugates UGT/SULT HMMA->Conjugates UGT/SULT

Major metabolic pathways of MDMA illustrating Phase I and Phase II biotransformations.

Method Development Strategy: The Causality of Choices

Any method designed for regulatory submission must adhere to stringent standards, such as the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[1]. To meet these criteria, every step of the method must be intentionally designed to eliminate variability.

Sample Preparation: Why Mixed-Mode Cation Exchange?

While rapid "dilute-and-shoot" methods exist for urine screening[2], they frequently suffer from severe matrix effects and rapid column degradation. For definitive quantification, Solid-Phase Extraction (SPE) is mandatory.

The Causality: Because phenethylamines are basic amines, they become positively charged (protonated) at acidic pH levels. By utilizing a mixed-mode strong cation exchange (MCX/PCX) polymeric sorbent, we leverage both hydrophobic and ionic interactions[3]. When the sample is loaded under acidic conditions, the protonated amines bind aggressively to the sulfonic acid groups of the sorbent. This ionic lock allows us to wash the sorbent with 100% organic solvents (e.g., methanol) to strip away neutral and acidic lipids without risking the elution of our target analytes. Elution is subsequently triggered by neutralizing the analyte's charge using a basic organic solvent[3].

SPEWorkflow Pre Pre-treatment (Acidify) Load Load Sample (Bind Amines) Pre->Load Wash1 Wash 1 (Aqueous Acid) Load->Wash1 Wash2 Wash 2 (100% MeOH) Wash1->Wash2 Elute Elute (Basic Organic) Wash2->Elute Recon Evaporate & Reconstitute Elute->Recon

Mixed-mode strong cation exchange (MCX) SPE workflow for basic phenethylamines.

Chromatographic Separation: Overcoming the Polar Retention Problem

Standard C18 columns fail to retain these polar metabolites adequately. While analysis at a high pH (e.g., pH 9.0) can deprotonate the amines to increase hydrophobicity[4], this requires specialized base-resistant columns and can shorten column lifespan.

The Causality: Pentafluorophenyl (PFP) or Biphenyl stationary phases are the superior choice. PFP columns provide orthogonal selectivity through


, dipole-dipole, and hydrogen-bonding interactions. This is absolutely critical for separating isobaric compounds. For example, methamphetamine and phentermine share the exact same mass and primary transitions (

150.1

91.1). Mass spectrometry cannot distinguish them; baseline chromatographic resolution is the only way to prevent false positives[5].

Detailed Experimental Protocols

Protocol A: Sample Preparation via Mixed-Mode SPE (PCX/MCX)

This protocol is designed to extract phenethylamines from urine or plasma while eliminating ion-suppressing phospholipids.

  • Pre-treatment : To 500 µL of the biological matrix, add 20 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS) mixture (e.g., MDMA-D5, Amphetamine-D11 at 500 ng/mL). Add 500 µL of 2% Formic Acid in water. Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes to precipitate large proteins[3].

  • Conditioning : Pass 1 mL of Methanol through a 30 mg PCX cartridge, followed by 1 mL of 2% Formic Acid. Do not allow the sorbent bed to dry.

  • Loading : Apply the pre-treated sample supernatant to the cartridge at a controlled flow rate of 1 mL/min.

  • Washing :

    • Wash 1: 1 mL of 2% Formic Acid (removes aqueous-soluble interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic neutral and acidic lipids).

  • Drying : Apply maximum vacuum (10–15 in Hg) for 5 minutes to remove all residual aqueous solvent.

  • Elution : Elute analytes with 1 mL of freshly prepared Ethyl Acetate:Methanol:Ammonium Hydroxide (50:45:5 v/v/v). Allow the solvent to percolate by gravity, then apply a low vacuum to collect the remainder[3].

  • Reconstitution : Critical Step—Add 50 µL of 1% HCl in methanol prior to evaporation. Free-base phenethylamines are highly volatile; the HCl converts them back to stable salts, preventing evaporative loss. Evaporate to dryness under nitrogen at 35°C, then reconstitute in 100 µL of the initial mobile phase.

Protocol B: LC-MS/MS Conditions

Detection is performed using Electrospray Ionization in positive mode (ESI+). Due to their aliphatic amine structure, a characteristic fragmentation pathway for phenethylamines is the neutral loss of ammonia (


 Da) or water (

Da, for hydroxylated metabolites like HMMA)[4].
  • Column : PFP Core-Shell (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 0-1 min (5% B), 1-5 min (linear to 40% B), 5-6 min (95% B wash), 6-8 min (5% B re-equilibration). Flow Rate: 0.4 mL/min. Column Temp: 40°C.

Table 1: Optimized MRM Transitions for Key Phenethylamines and Metabolites

AnalytePrecursor Ion (

)
Quantifier Ion (

)
Qualifier Ion (

)
Collision Energy (eV)
Amphetamine136.191.1119.115 / 10
Methamphetamine150.191.1119.120 / 10
Phentermine150.1133.191.110 / 20
MDMA194.1163.1105.115 / 25
MDA180.1163.1105.115 / 25
HMMA196.1165.1135.120 / 25
MDMA-D5 (IS)199.1165.1-15

Note: Phentermine fragments primarily to 133.1 (loss of NH3), while its isobaric counterpart Methamphetamine fragments to 91.1 (tropylium ion). Monitoring these specific transitions aids in peak confirmation alongside chromatographic retention times.

Constructing a Self-Validating System

A scientifically rigorous protocol must be self-validating. To ensure the method dynamically corrects for systemic errors, the following mechanisms must be embedded into the workflow:

  • Isotopic Co-Elution and Matrix Effect Correction : Matrix effects (ion suppression or enhancement) are unavoidable in LC-MS/MS. A stable isotope-labeled internal standard (SIL-IS) for every target analyte is non-negotiable. Because the SIL-IS co-elutes exactly with the unlabeled analyte, it experiences the exact same ion suppression in the MS source. If matrix interferences reduce the analyte signal by 40%, the SIL-IS signal will be suppressed equally, maintaining a constant peak area ratio and ensuring quantitative accuracy regardless of the sample matrix[6].

  • Incurred Sample Reanalysis (ISR) : To prove that the method is reliable in real-world pharmacokinetic or toxicological scenarios, 10% of actual study samples must be reanalyzed on a separate day. The FDA mandates that the difference between the original and ISR concentrations must be within 20% for at least 67% of the repeats[1]. This validates that the metabolites are stable during storage and extraction, proving the method's real-world viability.

References

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.[Link]

  • Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass.ca, Dec 2025.[Link]

  • Agilent Technologies. "SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120." Agilent Application Notes, Forensic Toxicology.[Link]

  • Agilent Technologies. "Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS." LCMS.cz.[Link]

  • Waters Corporation. "Ecstacy (MDMA) and Metabolites by LC-MS/MS." Waters Application Notes, June 2003.[Link]

  • Fan, S. Y., et al. "Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine." Journal of Food and Drug Analysis, FDA Taiwan.[Link]

Sources

Application Note & Protocols: Enantioselective Synthesis of (R)- and (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (R)- and (S)-1-(2,5-dimethoxyphenyl)propan-2-ol, crucial chiral building blocks in pharmaceutical and materials science. We detail a robust and highly selective methodology centered on the Noyori-type asymmetric transfer hydrogenation (ATH) of the prochiral ketone, 1-(2,5-dimethoxyphenyl)propan-2-one. This guide offers not only step-by-step protocols for the synthesis of the precursor ketone and both target enantiomers but also delves into the scientific principles governing the reaction, critical experimental parameters, and methods for analytical validation.

Application Notes & Scientific Principles

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in drug development, where the physiological activity of a molecule is often dictated by its stereochemistry.[1] The target molecules, (R)- and (S)-1-(2,5-dimethoxyphenyl)propan-2-ol, are valuable intermediates, for instance, in the synthesis of psychoactive compounds like 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) analogues.[2][3][4]

The primary strategy detailed herein is the Asymmetric Transfer Hydrogenation (ATH) of a prochiral ketone. This method offers significant operational advantages over high-pressure catalytic hydrogenation, as it uses stable, liquid hydrogen donors like a formic acid/triethylamine azeotrope or 2-propanol and avoids the need for specialized high-pressure equipment.[5]

The Noyori-Ikariya Catalytic System:

The success of this synthesis hinges on the use of a Noyori-type catalyst, typically a Ruthenium(II) complex featuring an η⁶-arene ligand and a chiral N-sulfonated diamine ligand, such as Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[6][7] These complexes are renowned for their efficiency, stability (often air-stable), and ability to catalyze the reduction of ketones to alcohols with exceptionally high enantioselectivity.[5][7]

The mechanism, often referred to as the Noyori-Ikariya model, involves a metal-ligand bifunctional pathway.[6][8] The reaction proceeds through a six-membered pericyclic transition state where the ketone substrate is activated. The N-H proton of the diamine ligand interacts with the carbonyl oxygen, while the Ru-H hydride is delivered to the carbonyl carbon. The chirality of the diamine ligand dictates the facial selectivity of the hydride attack, thereby determining the stereochemistry of the resulting alcohol.[6] The choice of the (1S,2S)-diamine ligand typically yields the (S)-alcohol, while the (1R,2R)-ligand produces the (R)-alcohol.

Critical Parameters for Success:

  • Catalyst Integrity: The chiral ruthenium complexes, while relatively stable, are the cornerstone of the reaction's success. Proper handling and storage are essential.

  • Hydrogen Donor: The formic acid/triethylamine (HCOOH/NEt₃) system is a highly effective hydrogen source for this transformation.[6] It forms an azeotropic mixture that serves as both solvent and hydride source.

  • Substrate Purity: The purity of the starting ketone, 1-(2,5-dimethoxyphenyl)propan-2-one, is critical. Impurities can potentially poison the catalyst or lead to side reactions, reducing both yield and enantioselectivity.

  • Inert Atmosphere: Although the catalyst can be handled in the air, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is best practice to prevent any potential oxidative degradation of the catalyst or reagents, ensuring reproducibility.

Visualization of Synthetic Workflow

dot digraph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2,5-Dimethoxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitroethane", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="1-(2,5-Dimethoxyphenyl)-2-nitropropene", fillcolor="#E8F0FE", fontcolor="#202124"]; D [label="1-(2,5-Dimethoxyphenyl)propan-2-one\n(Prochiral Ketone)", fillcolor="#E6F4EA", fontcolor="#202124"]; E [label="(R)-RuCl", fillcolor="#FCE8E6", fontcolor="#202124"]; F [label="(S)-RuCl", fillcolor="#FCE8E6", fontcolor="#202124"]; G [label="HCOOH / NEt₃", fillcolor="#FEF7E0", fontcolor="#202124"]; H [label="(R)-1-(2,5-Dimethoxyphenyl)propan-2-ol", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=oval]; I [label="(S)-1-(2,5-Dimethoxyphenyl)propan-2-ol", fillcolor="#34A853", fontcolor="#FFFFFF", shape=oval];

// Edges A -> C [label="Henry Reaction"]; B -> C; C -> D [label="Nef Reaction"]; D -> H [label="Asymmetric\nTransfer Hydrogenation"]; E -> H; G -> H; D -> I [label="Asymmetric\nTransfer Hydrogenation"]; F -> I; G -> I; } dot Caption: Overall synthetic route from commercial precursors to the target chiral alcohols.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Protocol 1: Synthesis of Precursor 1-(2,5-Dimethoxyphenyl)propan-2-one

This protocol involves a two-step process: a Henry condensation followed by a Nef reaction.

Step A: Henry Condensation to form 1-(2,5-Dimethoxyphenyl)-2-nitropropene

  • To a round-bottom flask, add 2,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.5 eq).

  • Add glacial acetic acid to serve as the solvent (approx. 2-3 mL per gram of aldehyde).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Pour the mixture into cold water with vigorous stirring. The yellow nitropropene product will precipitate.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or isopropanol.

Step B: Nef Reaction to form 1-(2,5-Dimethoxyphenyl)propan-2-one

  • Suspend the 1-(2,5-dimethoxyphenyl)-2-nitropropene (1.0 eq) in methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (2.0 eq) dropwise at 0 °C. Stir for 30 minutes.

  • In a separate flask, prepare a solution of aqueous sulfuric acid (e.g., 3M).

  • Add the nitronate salt solution from step 2 dropwise to the cold, vigorously stirred sulfuric acid solution. A color change and gas evolution may be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purify the ketone by vacuum distillation or column chromatography on silica gel.

Protocol 2: Asymmetric Synthesis of (R)-1-(2,5-Dimethoxyphenyl)propan-2-ol
  • Prepare a 5:2 molar mixture of formic acid and triethylamine in a clean, dry Schlenk flask. Stir for 15 minutes.

  • Under an argon atmosphere, add 1-(2,5-dimethoxyphenyl)propan-2-one (1.0 eq).

  • Add the chiral catalyst, (R)-RuCl (0.005 - 0.001 eq, S/C ratio 200-1000).

  • Stir the reaction mixture at 25-30 °C. Monitor the reaction progress by TLC or chiral HPLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the resulting crude alcohol by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure (R)-alcohol.

Protocol 3: Asymmetric Synthesis of (S)-1-(2,5-Dimethoxyphenyl)propan-2-ol

This protocol is identical to Protocol 2, with the exception of the catalyst used.

  • Follow steps 1 and 2 from Protocol 2.

  • Under an argon atmosphere, add the enantiomeric chiral catalyst, (S)-RuCl (0.005 - 0.001 eq, S/C ratio 200-1000).

  • Follow steps 4 through 9 from Protocol 2 to isolate and purify the pure (S)-alcohol.

Protocol 4: Determination of Enantiomeric Excess (ee)

The enantiomeric purity of the synthesized alcohols should be determined using chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Dissolve a small amount (~1 mg) of the purified alcohol in the mobile phase solvent (~1 mL).

  • HPLC System: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Daicel Chiralpak series like AD-H or IC) is recommended.

  • Typical Conditions:

    • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 25 °C.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers will have different retention times. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Data Summary & Expected Results

The following table summarizes the expected outcomes for the asymmetric transfer hydrogenation protocols. Yields and ee values are based on typical results reported for similar Noyori-type reductions.

EnantiomerCatalystSubstrate/Catalyst RatioTypical YieldTypical % ee
(R)-Alcohol (R)-RuCl200:1 to 1000:1>90%>98%
(S)-Alcohol (S)-RuCl200:1 to 1000:1>90%>98%

Catalytic Cycle Visualization

dot digraph "Catalytic_Cycle" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

// Nodes A [label="Ru-Cl\n(Precatalyst)", fillcolor="#FCE8E6", fontcolor="#202124"]; B [label="[Ru-H]⁻\n(Active Catalyst)", fillcolor="#E6F4EA", fontcolor="#202124"]; C [label="Transition\nState", shape=diamond, fillcolor="#FEF7E0", fontcolor="#202124"]; D [label="[Ru]-O-CHR₂\n(Alkoxide)", fillcolor="#E8F0FE", fontcolor="#202124"];

// Reactants & Products sub_in [label="Ketone", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; prod_out [label="Chiral Alcohol", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; h_source [label="HCOOH/NEt₃", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Activation", color="#EA4335"]; B -> C [color="#34A853"]; sub_in -> C [label="Coordination", color="#34A853"]; C -> D [label="Hydride Transfer", color="#FBBC05"]; D -> prod_out [label="Protonolysis", color="#4285F4"]; D -> B [label="Regeneration", color="#4285F4"]; h_source -> D [color="#4285F4"]; } dot Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.

References

  • Noyori Asymmetric Transfer Hydrogenation. (2014). Chem-Station Int. Ed.[Link][6]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2017). Dalton Transactions. [Link][8]

  • Dub, P. A., & Scott, B. L. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402–1410. [Link][5]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link][9]

  • Coutts, R. T., & Malicky, J. L. (1973). The synthesis of some analogs of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Canadian Journal of Chemistry, 51(9), 1402-1409. [Link][10]

  • Monte, A. P., et al. (2024). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience. [Link][3][4]

Sources

High-Sensitivity Derivatization of Secondary Alcohols for Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization techniques for secondary alcohols in mass spectrometry Content Type: Application Notes and Protocols

Abstract Secondary alcohols (


) present unique analytical challenges in mass spectrometry due to steric hindrance, low proton affinity, and poor thermal stability. In Gas Chromatography-Mass Spectrometry (GC-MS), intermolecular hydrogen bonding leads to peak tailing and thermal degradation. In Liquid Chromatography-Mass Spectrometry (LC-MS), neutral secondary alcohols lack ionizable sites for Electrospray Ionization (ESI), resulting in poor sensitivity. This guide details advanced derivatization protocols—specifically Silylation (GC-MS)  and Picolinic Acid Esterification (LC-MS) —to overcome these barriers, enhancing volatility, stability, and ionization efficiency by orders of magnitude.

Part 1: Strategic Decision Framework

Before selecting a reagent, the analytical platform and analyte chemistry must dictate the strategy.

Diagram 1: Derivatization Decision Tree

DerivatizationDecision Start Target Analyte: Secondary Alcohol Platform Select Platform Start->Platform GCMS GC-MS Analysis Platform->GCMS LCMS LC-MS (ESI) Analysis Platform->LCMS Sterics Steric Hindrance? GCMS->Sterics ECD Trace Detection (ECD)? GCMS->ECD TMS Reagent: BSTFA + 1% TMCS (Standard Silylation) Sterics->TMS Low/Moderate TBDMS Reagent: MTBSTFA + 1% TBDMSCl (High Stability / Hydrolytic Resistance) Sterics->TBDMS High / Need Stability ECD->TMS No Acyl Reagent: TFAA or HFBA (Acylation for Electronegativity) ECD->Acyl Yes Ionization Ionization Goal LCMS->Ionization Picolinic Reagent: Picolinic Acid (Proton Affinity Enhancement) Ionization->Picolinic Max Sensitivity (Steroids/Lipids) FMP Reagent: FMP-TS (Permanent Charge / Fast Reaction) Ionization->FMP High Throughput (Vit D) Dansyl Reagent: Dansyl Chloride (If Phenols/Amines also present) Ionization->Dansyl Mixed Functionality

Figure 1: Decision matrix for selecting derivatization reagents based on instrument platform and analyte characteristics.

Part 2: GC-MS Protocols (Silylation)

Silylation replaces the active protic hydrogen of the hydroxyl group with a silyl group (e.g., Trimethylsilyl, TMS). This eliminates hydrogen bonding, reducing boiling points and preventing adsorption on the GC liner.

Protocol A: Standard Silylation with BSTFA

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Mechanism: BSTFA acts as the silyl donor. TMCS acts as a catalyst to increase the silyl donor power, essential for sterically hindered secondary alcohols.

Step-by-Step Workflow:

  • Sample Preparation: Ensure the sample is completely anhydrous . Water hydrolyzes silyl derivatives. Evaporate sample to dryness under a stream of nitrogen.

  • Reconstitution: Add 50

    
    L of anhydrous pyridine (acts as an acid scavenger and solvent).
    
  • Derivatization: Add 50

    
    L of BSTFA + 1% TMCS.
    
  • Reaction: Cap the vial tightly (PTFE-lined cap). Vortex for 30 seconds.[1][2]

    • Standard: Heat at 60°C for 30–60 minutes.

    • Hindered Alcohols: Heat at 70–80°C for 60–90 minutes.

  • Injection: Inject 1

    
    L directly into the GC-MS. (Note: Avoid glass wool liners if possible, or use deactivated wool to prevent degradation).
    
Protocol B: High-Stability Silylation with MTBSTFA

Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMSCl. Why use it? Creates tert-butyldimethylsilyl (TBDMS) derivatives. These are


 times more stable to hydrolysis than TMS ethers, allowing for longer storage and purification if needed. They also produce a characteristic 

ion (loss of t-butyl group) which is excellent for quantification.

Workflow:

  • Dry Sample: Evaporate to dryness.

  • Add Reagent: Add 50–100

    
    L MTBSTFA + 1% TBDMSCl.
    
  • Reaction: Heat at 70–80°C for 60 minutes.

  • Analysis: Inject directly.

Part 3: LC-MS Protocols (ESI Enhancement)

Secondary alcohols are "spectroscopically quiet" in ESI. They do not protonate easily. Derivatization attaches a moiety with high proton affinity (e.g., pyridine) or a permanent charge.

Protocol C: Picolinic Acid Derivatization (The "Mukaiyama" Method)

Target: Steroids, Vitamin D metabolites, Fatty alcohols. Mechanism: Converts the alcohol into a picolinyl ester. The pyridine nitrogen has a high proton affinity (


 kJ/mol), ensuring efficient ionization in ESI(+) mode.
Diagram 2: Picolinic Acid Reaction Workflow

PicolinicReaction Substrate Secondary Alcohol (R-OH) Intermediate Activated Ester Intermediate Substrate->Intermediate Activation (DMAP/Et3N) Reagents Picolinic Acid + 2-Chloro-1-methylpyridinium iodide + Et3N Reagents->Intermediate Product Picolinyl Ester (High ESI+ Response) Intermediate->Product Esterification MS LC-MS/MS [M+H]+ Detection Product->MS Ionization

Figure 2: Workflow for converting neutral alcohols to high-sensitivity picolinyl esters.

Detailed Protocol:

  • Reagent Preparation:

    • Solution A: 100 mg Picolinic acid + 40 mg 4-Dimethylaminopyridine (DMAP) + 100

      
      L Triethylamine (Et3N) in 10 mL Dichloromethane (DCM).
      
    • Solution B: 2-Chloro-1-methylpyridinium iodide (Mukaiyama reagent) suspension (10 mg/mL in DCM).

  • Reaction:

    • Dissolve dry sample (e.g., 10

      
      g steroid) in 100 
      
      
      
      L of Solution A .
    • Add 50

      
      L of Solution B .
      
  • Incubation: Vortex and heat at 50°C for 30 minutes . (Room temperature for 2 hours is also effective but slower).

  • Quenching/Cleanup:

    • Evaporate solvent under nitrogen.[1][3]

    • Reconstitute in Mobile Phase (e.g., 50:50 MeOH:H2O).

    • Optional: Liquid-Liquid Extraction (LLE) with Hexane/Ethyl Acetate can remove excess reagent if background noise is high, but picolinic acid usually elutes in the solvent front.

  • Detection: Monitor

    
     or specific transitions (e.g., loss of picolinic acid moiety).
    
Protocol D: FMP-TS Derivatization (Fast & Permanently Charged)

Reagent: 2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS).[4][5][6] Application: Rapid profiling of Vitamin D metabolites. Advantage: Introduces a permanent positive charge (quaternary amine), removing pH dependence during ionization.

Workflow:

  • Mix: Add 20

    
    L of sample solution to 20 
    
    
    
    L of FMP-TS solution (5 mg/mL in Acetonitrile).
  • Base: Add 10

    
    L Triethylamine.
    
  • React: Room temperature for 15 minutes .

  • Inject: Dilute and inject.

Part 4: Comparative Analysis & Validation

Table 1: Reagent Comparison for Secondary Alcohols
ReagentPlatformTarget AnalyteMass Shift (

)
StabilitySensitivity Gain
BSTFA/TMCS GC-MSGeneral Alcohols+72 Da (TMS)Low (Hydrolytic)10-100x (Volatility)
MTBSTFA GC-MSChiral/Labile Alcohols+114 Da (TBDMS)High10-100x (Quantitation)
TFAA GC-MSTrace Analysis+96 Da (TFA)Moderate500x (with ECD)
Picolinic Acid LC-MSSteroids, Lipids+105 DaHigh10-50x (ESI Signal)
FMP-TS LC-MSVitamin D, Phenols+92 DaModerate20-100x (ESI Signal)
Troubleshooting & Self-Validation
  • Incomplete Reaction (GC-MS): If you see both the derivatized peak and the native alcohol peak (tailing), the reaction was incomplete. Solution: Increase temperature to 80°C or add more catalyst (TMCS). Ensure pyridine is anhydrous.

  • Precipitate Formation (LC-MS): In the Mukaiyama method, a yellow precipitate may form. This is normal (byproduct). Centrifuge before injection.

  • Validation Step: Always run a "blank" derivatization (reagents only) to identify background peaks. For LC-MS, monitor the reagent peak to ensure excess reagent was available throughout the reaction.

References

  • National Institutes of Health (NIH). Derivatization of Secondary Alcohols to Picolinates for HPLC/MS. [Link]

  • Agilent Technologies. Gas Chromatography Derivatization: Silylation Reagents. [Link]

  • Journal of Chromatography A. Comparison of derivatization reagents for quantitative LC–MS/MS analysis of vitamin D metabolites. [Link]

  • ResearchGate. Protocol for Silylation of Sterically Hindered Alcohols using MTBSTFA. [Link]

Sources

Preparation of analytical standards for 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of 1-(2,5-Dimethoxyphenyl)propan-2-ol Analytical Standards

Introduction & Scope

In forensic toxicology and pharmaceutical impurity profiling, the identification of metabolites and synthesis by-products is critical for accurate data interpretation. 1-(2,5-Dimethoxyphenyl)propan-2-ol (hereafter referred to as 2,5-DMP-OH ) is a primary Phase I metabolite of 2,5-dimethoxyamphetamine (2,5-DMA) and a structural analog to metabolites of the "DOx" series of hallucinogenic amphetamines. It is formed via oxidative deamination of the parent amine to the corresponding ketone, followed by reduction to the secondary alcohol.

This Application Note provides a comprehensive protocol for the laboratory-scale synthesis, purification, and validation of high-purity (>98.5%) 2,5-DMP-OH reference standards. This guide is designed for researchers requiring traceable standards for GC-MS and LC-MS/MS libraries.

Regulatory Warning: While 2,5-DMP-OH is generally considered a non-controlled chemical marker, its precursors (e.g., P2P analogs) and parent compounds may be Schedule I/Class A controlled substances in various jurisdictions. Ensure full compliance with local DEA/Home Office regulations before procuring precursors.

Synthetic Strategy

The most robust route to high-purity 2,5-DMP-OH is the chemoselective reduction of the corresponding ketone, 1-(2,5-dimethoxyphenyl)propan-2-one . Sodium Borohydride (NaBH₄) is selected as the reducing agent due to its mild conditions, high yield, and ease of workup compared to Lithium Aluminum Hydride (LiAlH₄).

Reaction Scheme

Precursor: 1-(2,5-dimethoxyphenyl)propan-2-one (C₁₁H₁₄O₃) Reagent: NaBH₄ / MeOH Product: 1-(2,5-dimethoxyphenyl)propan-2-ol (C₁₁H₁₆O₃)

Workflow Visualization

SynthesisWorkflow Start Start: Precursor QC Dissolve Dissolution (MeOH, 0°C) Start->Dissolve React Reduction (NaBH4 Addition) Dissolve->React Monitor TLC/GC Monitoring (Ketone Disappearance) React->Monitor Monitor->React Incomplete Quench Acid Quench (1M HCl) Monitor->Quench Complete Extract Extraction (DCM/Brine) Quench->Extract Purify Flash Chromatography (Hexane:EtOAc) Extract->Purify Final Final Standard (>98.5%) Purify->Final

Caption: Figure 1. Step-by-step synthetic workflow for the preparation of 2,5-DMP-OH.

Experimental Protocols

Reagents and Equipment
  • Precursor: 1-(2,5-dimethoxyphenyl)propan-2-one (Commercial or synthesized via Fe/HCl reduction of the nitrostyrene).

  • Reducing Agent: Sodium Borohydride (NaBH₄), 98% granular.

  • Solvents: Methanol (HPLC Grade), Dichloromethane (DCM), Ethyl Acetate, Hexanes.

  • Equipment: Magnetic stirrer, ice bath, rotary evaporator, silica gel column (60 Å).

Synthesis Procedure
  • Setup: Charge a 100 mL round-bottom flask with 1-(2,5-dimethoxyphenyl)propan-2-one (1.94 g, 10.0 mmol) and a magnetic stir bar.

  • Solvation: Add Methanol (20 mL) and stir until fully dissolved. Cool the solution to 0°C using an ice/water bath.

  • Reduction: Slowly add NaBH₄ (0.57 g, 15.0 mmol, 1.5 eq) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours.

  • Monitoring: Check progress via TLC (Silica; Hexane:EtOAc 7:3). The starting ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quenching: Cool back to 0°C. Add 1M HCl dropwise until pH ~2 to destroy excess borohydride. Stir for 10 minutes.

  • Workup: Evaporate methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with DCM (3 x 20 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a pale yellow oil.

Purification (Flash Chromatography)
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • 0–5 min: 90% Hexane / 10% EtOAc

    • 5–20 min: 70% Hexane / 30% EtOAc

  • Collection: Collect fractions containing the major product spot. Evaporate solvent to yield a clear, viscous oil.[2] Note: This product is a racemic mixture (±).

Analytical Validation (E-E-A-T)

To qualify as an analytical standard, the material must pass rigorous identity and purity checks.

Validation Logic

ValidationLogic Sample Purified Oil GCMS GC-MS Analysis (Identity) Sample->GCMS NMR 1H / 13C NMR (Structure) Sample->NMR HPLC HPLC-UV (Purity %) Sample->HPLC Decision Pass Criteria? GCMS->Decision NMR->Decision HPLC->Decision Release Release COA Decision->Release Yes Reject Repurify Decision->Reject No

Caption: Figure 2. Multi-modal validation decision tree for analytical standard release.

Characterization Data

A. Gas Chromatography-Mass Spectrometry (GC-MS) [3][4][5][6][7]

  • Method: EI source (70 eV), DB-5MS column.

  • Fragmentation Interpretation:

    • The molecular ion (

      
      ) is often weak for secondary alcohols.
      
    • Base Peak:

      
       151 or 152 (Tropylium-like ion from 2,5-dimethoxybenzyl fragment).
      
    • Alpha-Cleavage: Loss of the hydroxyethyl group.

Ion (m/z)AbundanceStructural Assignment
196 < 5%Molecular Ion (

)
152 100%2,5-Dimethoxybenzyl cation (Benzylic cleavage)
137 20-30%Loss of methyl from methoxy group
45 15-20%

(Hydroxyethyl fragment)

B. Nuclear Magnetic Resonance (NMR)

  • Solvent: CDCl₃

  • 1H NMR (400 MHz):

    • 
       6.70–6.85 (m, 3H, Aromatic H).
      
    • 
       3.98–4.05 (m, 1H, CH -OH, Methine).
      
    • 
       3.78 (s, 3H, O-CH ₃).
      
    • 
       3.76 (s, 3H, O-CH ₃).
      
    • 
       2.65–2.85 (dd, 2H, Ar-CH ₂).
      
    • 
       1.25 (d, 3H, CH ₃-CH).
      

C. HPLC Purity

  • Column: C18 Reverse Phase (150 x 4.6 mm, 5µm).

  • Mobile Phase: ACN:Water (0.1% Formic Acid) gradient 10% -> 90%.

  • Detection: UV @ 280 nm (Characteristic absorption of dimethoxybenzene).

  • Requirement: Area % > 98.5%.

Handling and Storage

  • Physical State: Viscous colorless to pale yellow oil.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Secondary alcohols are susceptible to slow oxidation to ketones if exposed to air and light.

  • Stability: Re-test purity every 12 months.

References

  • Kanamori, T., et al. (2005).[7] Metabolism of methamphetamine and 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in isolated rat hepatocytes.[5] Forensic Science International, 148(2-3), 131-137. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2019). SWGDRUG Recommendations, Version 8.0. Part IV: Quality Assurance/Validation of Analytical Methods. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[8][9] (2nd ed.). Oxford University Press. (Chapter 24: Chemoselectivity and the reduction of carbonyl groups). Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Designer Drugs. (Provides general protocols for phenethylamine metabolite analysis). Link

Sources

Troubleshooting & Optimization

Improving yield in the reduction of phenyl-2-propanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimization of Reductive Amination for Pharmaceutical Ketone Intermediates

Status: Active Ticket ID: TA-902-GEN Subject: Yield Improvement & Troubleshooting for Reductive Amination of Aryl-Alkyl Ketones

Safety & Compliance Disclaimer

CRITICAL NOTICE: This technical guide focuses on the general optimization of reductive amination for legitimate pharmaceutical intermediates (e.g., substituted acetophenones, propiophenones).

Regulatory Warning: Phenyl-2-propanone (P2P) and many of its immediate derivatives are listed as Schedule II controlled substances (or equivalent) in most jurisdictions due to their role as precursors for amphetamine-type stimulants. This guide does not provide specific protocols for the synthesis of controlled substances. All optimization strategies discussed herein are mechanistic in nature and intended for licit research on non-controlled aryl-alkyl ketone substrates.

Mechanistic Insight: The Yield Bottleneck

To improve yield, one must first understand that reductive amination is a biphasic kinetic challenge . It involves two competing reaction rates:

  • 
     (Imine Formation):  The equilibrium reaction between the ketone and amine to form the imine intermediate.
    
  • 
     (Reduction):  The irreversible reduction of the C=N bond to the amine.
    

The Failure Mode: If


, the reducing agent will attack the unreacted ketone, forming the corresponding alcohol  (a "dead" impurity).
The Solution: 
Shift the equilibrium toward the imine before or during the reduction event.
Visualizing the Pathway (DOT Diagram)

ReductiveAmination cluster_0 Equilibrium Phase Ketone Aryl Ketone (Substrate) Hemi Hemiaminal (Unstable) Ketone->Hemi Nucleophilic Attack Alcohol Alcohol Impurity (Dead End) Ketone->Alcohol Direct Reduction (Side Reaction) Amine Amine (Reagent) Amine->Hemi Nucleophilic Attack Hemi->Ketone Reversion Imine Imine / Iminium (Key Intermediate) Hemi->Imine -H2O (Dehydration) Product Target Amine (Product) Imine->Product Reduction (k_red)

Figure 1: The kinetic competition between productive imine reduction (Green) and counter-productive ketone reduction (Red).

Reagent Selection Matrix

Choosing the right hydride source is the single most effective way to improve yield.

Reducing AgentSelectivitypH SensitivityBest Use CaseRisk Profile
Sodium Triacetoxyborohydride (STAB) High LowStandard for ketones. Tolerates acid-sensitive groups. Preferentially reduces imines over ketones.[1]Low toxicity; generates acetic acid.
Sodium Cyanoborohydride (NaBH3CN) MediumHigh (Needs pH 5-6)Historical standard. Good for difficult substrates but requires careful pH monitoring.High Toxicity (HCN risk).
Sodium Borohydride (NaBH4) LowN/ATwo-Step Only. Must pre-form imine completely before addition.[2]Vigorous exotherm; high alcohol byproduct if added too early.
Catalytic Hydrogenation (H2/Pd-C) HighN/AIndustrial scale. Excellent for simple substrates; avoids boron waste.Flammability; may reduce aromatic rings or halogens.

Troubleshooting Center (FAQ)

Q: My reaction yields 40% alcohol and only 50% amine. What is happening? A: This is "Direct Reduction." The reducing agent attacked the ketone before the imine formed.[3]

  • Fix 1 (Stepwise): Switch to a two-step protocol. Reflux the ketone + amine with a dehydrating agent (Ti(OiPr)4 or Molecular Sieves) for 4-12 hours before adding the reducing agent.

  • Fix 2 (Reagent): Switch to STAB (Sodium Triacetoxyborohydride) . It is sterically bulky and electron-deficient, making it much slower at reducing ketones than iminiums [1].

Q: The reaction stalls at 80% conversion. A: This is often due to water accumulation pushing the equilibrium back to the ketone.

  • Fix: Add activated 3Å or 4Å Molecular Sieves to the reaction vessel. For larger scales, use a Dean-Stark trap (if refluxing in toluene) or a chemical scavenger like Titanium Isopropoxide (Ti(OiPr)4) [2].

Q: I see a "dimer" impurity (Tertiary Amine). A: This occurs when the product amine reacts with another molecule of ketone.[3]

  • Fix: Ensure a stoichiometric excess of the primary amine reagent (1.2 – 1.5 eq) relative to the ketone.

Q: My substrate has an alpha-chiral center. Can I control stereochemistry? A: Reductive amination creates a new chiral center.

  • Strategy: Use a Chiral Phosphoric Acid (CPA) catalyst with a Hantzsch ester reductant for enantioselective reductive amination. Alternatively, use an Ellman auxiliary (tert-butanesulfinamide) to set the stereochemistry prior to reduction [3].

Optimized Protocol: General Aryl-Ketone Reduction

This protocol uses STAB/DCE, the "Gold Standard" for small-to-mid scale pharmaceutical synthesis due to its high chemoselectivity.

Scope: General Aryl-Alkyl Ketones (e.g., Acetophenone derivatives). Reagents:

  • Substrate Ketone (1.0 eq)

  • Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[4]

Step-by-Step Methodology:

  • Imine Priming: In a dry flask under Nitrogen/Argon, dissolve the Ketone (1.0 eq) and Amine (1.2 eq) in DCE (0.2 M concentration).

    • Optimization: Add Acetic Acid (1.0 eq). This catalyzes imine formation by protonating the carbonyl oxygen.[3]

    • Checkpoint: Stir for 30-60 minutes at Room Temperature.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Note: Mild effervescence may occur.

    • Stir at Room Temperature for 12–24 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO3 (do not use strong base immediately if the product is sensitive).

    • Extract with DCM or EtOAc (x3).

    • Wash organic layer with Brine, dry over Na2SO4.

  • Purification:

    • If excess amine remains, wash the organic layer with 1M HCl (pulls product into aqueous phase), discard organic layer, basify aqueous phase (pH > 10), and re-extract.

References

  • Abdel-Magid, A. F., et al. (1996).[3][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[3][5] Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link

  • Dangerfield, E. M., et al. (2010).[6] "Amine Synthesis by Reductive Amination." Journal of Organic Chemistry, 75(16), 5470-5477. Link

Sources

Troubleshooting peak tailing in LC-MS of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Scientist. This guide is your dedicated resource for troubleshooting and resolving chromatographic issues, specifically peak tailing, encountered during the LC-MS analysis of 1-(2,5-Dimethoxyphenyl)propan-2-ol. As Senior Application Scientists, we have designed this center to provide not just solutions, but a foundational understanding of the chromatographic principles at play. Our goal is to empower you to diagnose issues systematically and enhance the robustness of your analytical methods.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered with 1-(2,5-Dimethoxyphenyl)propan-2-ol.

Q1: My peak for 1-(2,5-Dimethoxyphenyl)propan-2-ol is tailing. What is the most likely cause?

A: The most common cause of peak tailing for this moderately polar analyte is secondary interactions between the analyte's hydroxyl (-OH) group and active sites on the stationary phase.[1][2] On silica-based columns (like C18), these active sites are often residual silanol groups (Si-OH).[3][4][5] These interactions create a secondary, non-ideal retention mechanism that delays a portion of the analyte molecules, resulting in an asymmetric peak.[3][5]

Q2: How can I quickly improve the peak shape?

A: The fastest way to mitigate tailing from silanol interactions is to adjust the mobile phase pH.[5] By adding a small amount of acid (e.g., 0.1% formic acid), you can lower the mobile phase pH to approximately 2.7-3.0.[6] At this low pH, the residual silanol groups are protonated (Si-OH instead of Si-O⁻), which significantly reduces their ability to interact with your analyte via hydrogen bonding or ion-exchange, leading to a more symmetrical peak.[1][3][6]

Q3: I've added formic acid, but the tailing persists. What should I check next?

A: If pH adjustment doesn't solve the issue, consider these possibilities:

  • Column Choice: Your column may have high silanol activity. Switching to a modern, high-purity silica column that is "end-capped" or features a polar-embedded stationary phase can shield the analyte from residual silanols.[1][3][7]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (more organic) than your initial mobile phase, it can cause peak distortion.[8][9][10] Try dissolving your sample in the starting mobile phase composition.[9]

  • System Dead Volume: If all peaks in your chromatogram are tailing, not just the analyte, the issue might be physical.[11][12] Check for extra-column dead volume in your system, such as from poorly fitted tubing or a void at the column inlet.[6][13][14]

Q4: Can my LC system itself cause peak tailing for this compound?

A: Yes. Beyond dead volume, trace metal contamination in the system (e.g., from stainless steel frits, tubing, or even the silica itself) can lead to peak tailing.[2][15][16] The hydroxyl and ether oxygens on 1-(2,5-Dimethoxyphenyl)propan-2-ol can act as chelating agents, interacting with metal ions and causing peak distortion.[17][18] This is often more pronounced at low analyte concentrations.[17]

Section 2: In-Depth Troubleshooting Guides
Guide 1: The Role of the Stationary Phase

Peak tailing for 1-(2,5-Dimethoxyphenyl)propan-2-ol is fundamentally a story of competing interactions at the stationary phase surface. While the primary, desired interaction is hydrophobic retention with the C18 chains, a secondary, problematic interaction often occurs with residual silanol groups.

The Mechanism of Silanol Interaction

Silica-based stationary phases are manufactured by bonding alkyl chains (like C18) to a silica support. Due to steric hindrance, not all surface silanol (Si-OH) groups can be covered.[4][15] These exposed silanols, particularly the highly acidic "lone" silanols, are the primary culprits for tailing of polar analytes.[15][19] Your analyte, with its hydroxyl group, can form strong hydrogen bonds with these sites, delaying its elution in an uneven manner.

cluster_0 Silica Surface C18 C18 Chains (Primary Hydrophobic Retention) Silanol Acidic Silanol Group (Si-OH) (Secondary Interaction Site) Analyte 1-(2,5-Dimethoxyphenyl)propan-2-ol Analyte->C18 Ideal Retention (Symmetrical Peak) Analyte->Silanol Undesired Interaction (Causes Peak Tailing)

Caption: Secondary interactions causing peak tailing.

Solutions Related to the Stationary Phase:

  • Use a High-Purity, End-Capped Column: Modern columns are made from high-purity silica with lower metal content and are "end-capped."[3][7] End-capping is a secondary process that uses a small silylating agent to block many of the remaining accessible silanol groups, significantly reducing surface activity.[1][3]

  • Consider Alternative Chemistries:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the analyte from silanol interactions and can improve peak shape for polar compounds.

    • Phenyl-Hexyl Phases: The phenyl ring chemistry can offer alternative selectivity (π-π interactions) and sometimes provides better peak shape for aromatic compounds like yours.[19]

  • Use a Guard Column: A guard column protects the analytical column from strongly retained matrix components that can bind to active sites and worsen tailing over time.[11][12]

Guide 2: Optimizing the Mobile Phase

The mobile phase is your most powerful tool for controlling peak shape. Its properties directly influence the ionization state of both the analyte and the stationary phase.

The Critical Role of pH

As established, lowering the mobile phase pH is a primary strategy. By operating at a pH of 3 or below, you ensure the silanol groups are fully protonated, neutralizing their negative charge and reducing their ability to interact with your analyte.[3][5][6]

Choosing the Right Additive

For LC-MS, volatile buffers and additives are essential.

AdditiveTypical ConcentrationResulting pH (in Water)ProsCons
Formic Acid 0.1%~2.7Excellent volatility, good for positive mode ESI, effectively protonates silanols.[6]Can cause ion suppression for some compounds.
Ammonium Formate 5-10 mM~6.8 (unadjusted) or buffered with Formic Acid to ~3Acts as a buffer to stabilize pH, can improve peak shape by increasing ionic strength.[6][20]Higher salt concentration can lead to ion suppression and source contamination if too high.[6]
Ammonium Acetate 5-10 mM~7.0 (unadjusted)Good buffer for mid-range pH, useful if low pH is not optimal for retention.May not be acidic enough to fully suppress silanol activity.

Protocol 1: Systematic Mobile Phase pH Screening

  • Prepare Low pH Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Equilibrate: Flush the column with the new mobile phase for at least 15-20 column volumes.

  • Analyze: Inject your standard of 1-(2,5-Dimethoxyphenyl)propan-2-ol.

  • Evaluate: Measure the peak asymmetry or tailing factor. A value close to 1.0 is ideal.[21]

  • (Optional) Prepare Mid-Range pH Mobile Phase: If retention is poor at low pH, prepare a mobile phase using 10 mM Ammonium Acetate in water (check your column's pH stability first).

  • Compare: Analyze the results to determine the optimal pH for peak shape and retention.

Guide 3: Diagnosing and Fixing System & Hardware Issues

If tailing affects all peaks, the problem is likely mechanical or physical, not chemical.[11][12]

Extra-Column Volume (Dead Volume)

Dead volume is any space in the flow path outside of the column where band broadening can occur.[13][22] This includes injectors, detectors, and, most commonly, the connection tubing.[22][23] It causes all peaks, especially early eluting ones, to tail and broaden.[6]

Solutions to Minimize Dead Volume:

  • Check Fittings: Ensure all tubing connections, especially at the column inlet and outlet, are properly swaged and seated.[14][24] A small gap between the tubing and the bottom of the port is a classic source of dead volume.[13] Using modern finger-tight fittings designed for zero dead volume can be beneficial.[13][23]

  • Use Appropriate Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005" or 127 µm) and the shortest possible length.[7][13]

  • Column Inlet Frit Blockage: Particulate matter from the sample or system can clog the inlet frit of the column, distorting the flow path.[12] If you suspect a blockage, you can try back-flushing the column (disconnect it from the detector first). If this fails, the column may need to be replaced.[12]

Metal Contamination

Even in well-maintained systems, interactions with metal surfaces can be an issue for compounds with chelating properties.[2][17]

  • Passivation: If you suspect metal contamination, you can try passivating the system by flushing it with a solution containing a strong chelating agent like EDTA, followed by a thorough flush with mobile phase. (Note: Consult your instrument manual before performing this).

  • Use Bio-inert Systems: For highly sensitive applications, using an LC system with PEEK or other bio-inert flow paths can eliminate metal-related issues.[17][25]

Section 3: Systematic Troubleshooting Workflow

When faced with peak tailing, a logical, step-by-step approach is crucial for efficient problem-solving. This workflow guides you from initial observation to final resolution.

start Peak Tailing Observed for 1-(2,5-Dimethoxyphenyl)propan-2-ol q1 Are ALL peaks in the chromatogram tailing? start->q1 system_issue Suspect Physical/System Issue q1->system_issue YES chem_issue Suspect Chemical Interaction q1->chem_issue NO yes_path YES check_fittings 1. Check all tubing and column fittings for gaps (Dead Volume). system_issue->check_fittings check_frit 2. Suspect blocked inlet frit. Backflush column (offline). check_fittings->check_frit replace_column 3. Replace column with a new, trusted one. check_frit->replace_column end_good Problem Solved replace_column->end_good no_path NO check_ph 1. Is mobile phase pH < 3? (e.g., using 0.1% Formic Acid) chem_issue->check_ph add_acid Add 0.1% Formic Acid to mobile phase A and B. check_ph->add_acid NO check_column 2. Is the column old or not end-capped? check_ph->check_column YES ph_no NO ph_yes YES add_acid->end_good replace_ec_column Replace with a modern, high-purity, end-capped column. check_column->replace_ec_column YES check_sample 3. Check sample solvent. Is it stronger than the initial mobile phase? check_column->check_sample NO col_yes YES col_no NO replace_ec_column->end_good dissolve_mp Re-dissolve sample in initial mobile phase composition. check_sample->dissolve_mp YES sample_yes YES dissolve_mp->end_good

Caption: A logical workflow for troubleshooting peak tailing.

Section 4: References
  • Peak Tailing in HPLC - Element Lab Solutions. (Element Lab Solutions). [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (Chrom Tech, Inc.). [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (Pharma Growth Hub). [Link]

  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (Waters Corporation). [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - alwsci. (alwsci). [Link]

  • The Theory of HPLC Column Chemistry. (Crawford Scientific). [Link]

  • Preventing Dead Volume in Chromatography - Analytics-Shop. (Analytics-Shop). [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (ACD/Labs). [Link]

  • Development of a rapid profiling method for the analysis of polar analytes in urine using HILIC–MS and ion mobility enabled HILIC–MS - PMC. (National Center for Biotechnology Information). [Link]

  • Effect of pH on LC-MS Analysis of Amines : Waters. (Waters Corporation). [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (Phenomenex). [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (Labcompare). [Link]

  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites - LabRulez LCMS. (LabRulez). [Link]

  • Common Causes Of Peak Tailing in Chromatography - alwsci. (alwsci). [Link]

  • BA Method Development: Polar Compounds - BioPharma Services. (BioPharma Services). [Link]

  • Preventing Dead-Volume in UHPLC: Key Solutions - Phenomenex. (Phenomenex). [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (Waters Corporation). [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent. (Agilent Technologies). [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (LCGC International). [Link]

  • Metal-Analyte Interactions—An Unwanted Distraction | LCGC International. (LCGC International). [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. (National Center for Biotechnology Information). [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory | myadlm.org. (American Association for Clinical Chemistry). [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (LCGC International). [Link]

  • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. (LCGC International). [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention - SilcoTek. (SilcoTek). [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. (Restek). [Link]

  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - MicroSolv Technology Corporation. (MicroSolv Technology Corporation). [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides - Chromatography Today. (Chromatography Today). [Link]

  • Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites - MDPI. (MDPI). [Link]

  • Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chromatography - PubMed. (National Center for Biotechnology Information). [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION - IJRAR. (International Journal of Research and Analytical Reviews). [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (ALWSCI). [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (LCGC International). [Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties | Scilit. (Scilit). [Link]

  • Peak Tailing: Phenomenon, Symptoms and Corrections - Pharma Growth Hub. (Pharma Growth Hub). [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (LCGC International). [Link]

  • Silica for HPLC Stationary Phases | Element formerly Crawford Scientific. (Element Lab Solutions). [Link]

Sources

Optimizing chiral resolution of 1-(2,5-Dimethoxyphenyl)propan-2-ol enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Chiral Resolution of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Executive Summary

This guide addresses the enantiomeric separation of 1-(2,5-Dimethoxyphenyl)propan-2-ol , a critical chiral intermediate. Due to the pharmacological divergence often observed in phenethylamine derivatives (where the R-isomer typically exhibits higher potency in hallucinogenic/serotonergic activity compared to the S-isomer), obtaining enantiopure material is essential for structure-activity relationship (SAR) studies.

This support documentation focuses on two primary workflows:

  • Analytical Quantification: Chiral HPLC methods for determining Enantiomeric Excess (ee).

  • Preparative Resolution: Enzymatic Kinetic Resolution (EKR) using lipases for gram-scale purification.

Module 1: Analytical Resolution (HPLC)

User Question: I cannot achieve baseline separation of the enantiomers. What column and mobile phase should I use?

Technical Response: For 1-phenyl-2-propanol derivatives containing electron-donating groups (like the 2,5-dimethoxy moiety), polysaccharide-based stationary phases are the industry standard. The ortho-methoxy group at position 2 can induce steric twisting, which actually aids chiral recognition on these columns.

Recommended Method Parameters
ParameterPrimary RecommendationSecondary Recommendation
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane : Isopropanol (90:10 to 95:5)Hexane : Ethanol (90:10)
Flow Rate 0.5 – 1.0 mL/min0.5 mL/min
Temperature 25°C10°C (Low T improves resolution)
Detection UV @ 280 nm (aromatic absorption)UV @ 220 nm

Troubleshooting Guide: HPLC Issues

  • Issue: Peaks are merging (Resolution

    
    ). 
    
    • Root Cause:[1][2] The 2,5-dimethoxy ring is lipophilic; the alcohol moiety is interacting too strongly with the stationary phase.

    • Solution: Lower the alcohol modifier concentration (e.g., go from 10% IPA to 2% IPA). Lowering the temperature to 10°C often sharpens the peaks by reducing mass transfer kinetics.

  • Issue: Peak tailing.

    • Root Cause:[1][2] Hydrogen bonding between the analyte's hydroxyl group and the silica support.

    • Solution: Add 0.1% Diethylamine (DEA) to the mobile phase. This blocks non-specific silanol sites.

Module 2: Preparative Enzymatic Resolution

User Question: How do I scale up to 10 grams? Chemical resolution is yielding poor recovery.

Technical Response: Chemical derivatization (e.g., Mosher's esters) is inefficient for scale-up. Enzymatic Kinetic Resolution (EKR) via transesterification is the preferred method. It relies on the enzyme's ability to acetylate one enantiomer (typically R) much faster than the other.

The Protocol: Lipase-Catalyzed Transesterification

System: Candida antarctica Lipase B (CALB) / Vinyl Acetate Mechanism: The "Kazlauskas Rule" predicts that CALB will preferentially acetylate the (


)-enantiomer of secondary alcohols, leaving the (

)-enantiomer as the free alcohol.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve racemic 1-(2,5-Dimethoxyphenyl)propan-2-ol (10 g) in MTBE (Methyl tert-butyl ether) or Toluene (100 mL). Note: MTBE is preferred for higher reaction rates.

  • Acyl Donor: Add Vinyl Acetate (5 equivalents). Vinyl acetate is irreversible; it produces acetaldehyde as a byproduct, driving the equilibrium forward.

  • Catalyst: Add Novozym 435 (Immobilized CALB) at 20-50% w/w relative to the substrate.

  • Incubation: Shake at 30–40°C. Monitor via HPLC (Module 1).

  • Termination: Stop when conversion reaches exactly 50% (theoretical maximum yield for resolution). Filter off the enzyme (it can be reused).

  • Separation: The reaction mixture now contains (

    
    )-Alcohol and (
    
    
    
    )-Acetate.[3] These have vastly different polarities and can be easily separated by flash column chromatography (Silica gel; Hexane/EtOAc).
  • Hydrolysis: The (

    
    )-Acetate can be hydrolyzed (MeOH/K2CO3) to yield the pure (
    
    
    
    )-Alcohol.

Troubleshooting Guide: Enzymatic Resolution

  • Issue: Reaction stops at 30-40% conversion.

    • Root Cause:[1][2] Enzyme inhibition by the acetaldehyde byproduct or steric hindrance from the ortho-methoxy group.

    • Solution: Use molecular sieves to adsorb byproducts or switch to Isopropenyl Acetate (produces acetone, less inhibitory).

  • Issue: Low Enantiomeric Excess (ee).

    • Root Cause:[1][2] The reaction ran too long (>50% conversion), causing the enzyme to start processing the "slow" enantiomer.

    • Solution: Stop the reaction strictly at 45-48% conversion to ensure the remaining alcohol is 100% pure (

      
      ).
      

Module 3: Visualized Workflows

Figure 1: Kinetic Resolution Pathway

This diagram illustrates the bifurcation of the racemate into distinct chemical species.

G Racemate Racemic 1-(2,5-Dimethoxyphenyl) propan-2-ol Enzyme Novozym 435 (CALB) + Vinyl Acetate Racemate->Enzyme Dissolved in MTBE R_Ester (R)-Acetate (Acylated Product) Enzyme->R_Ester Fast Reaction (k_fast) S_Alcohol (S)-Alcohol (Unreacted) Enzyme->S_Alcohol Slow/No Reaction (k_slow) Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) R_Ester->Hydrolysis Separation & Deprotection R_Final Pure (R)-Alcohol Hydrolysis->R_Final

Caption: Kinetic resolution workflow separating the racemate into the (S)-alcohol and (R)-acetate using CALB.

Figure 2: HPLC Method Development Decision Tree

Use this logic flow to select the correct separation conditions.

HPLC Start Start: Racemic Mixture ColSelect Select Column: Chiralpak AD-H Start->ColSelect InitialRun Run: Hexane/IPA (90:10) Flow: 1.0 mL/min ColSelect->InitialRun CheckRes Check Resolution (Rs) InitialRun->CheckRes Good Rs > 1.5 Method Validated CheckRes->Good Yes Bad Rs < 1.5 Peaks Overlap CheckRes->Bad No Action1 Reduce IPA to 2-5% (Lowers Polarity) Bad->Action1 First Step Action2 Lower Temp to 10°C (Improves Selectivity) Action1->Action2 If still poor Action3 Switch to Chiralcel OD-H (Different Selector) Action2->Action3 If fails

Caption: Decision matrix for optimizing chiral HPLC separation of phenylpropanol derivatives.

Module 4: Advanced FAQ

Q: Can I get 100% yield of the (S)-enantiomer instead of just 50%? A: Yes, but not with standard kinetic resolution. You must use Dynamic Kinetic Resolution (DKR) or Stereoselective Bioreduction .

  • Method: Oxidize the racemate to the ketone (1-(2,5-dimethoxyphenyl)propan-2-one).

  • Reagent: Use a Ketoreductase (KRED) enzyme (e.g., from Codexis or Daicel) with an NADPH recycling system.

  • Outcome: The enzyme will reduce the ketone exclusively to the (

    
    )-alcohol (or 
    
    
    
    , depending on the enzyme), theoretically achieving 100% yield and >99% ee [2].

Q: Does the 2,5-dimethoxy substitution pattern affect the "Kazlauskas Rule"? A: Generally, no. The rule is robust for secondary alcohols where the substituents flanking the chiral center differ significantly in size (Methyl vs. Benzyl). However, the ortho-methoxy group increases the effective size of the benzyl moiety, potentially enhancing the enantioselectivity (


-value) by making the "large" group even larger in the enzyme's active site [1].

References

  • Kiss, G., et al. (2006). "Kinetic and chemical resolution of different 1-phenyl-2-propanol derivatives." Tetrahedron: Asymmetry, 17(15), 2220–2234.

  • Rapp, C., et al. (2021). "Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol." BMC Biotechnology, 21, 58.

  • Phenomenex Application Guide. "Chiral HPLC Separations: Chiralpak AD and OD Applications."

Sources

Overcoming matrix effects in biological analysis of phenethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Matrix Effects in LC-MS/MS Bioanalysis Role: Senior Application Scientist Status: Operational

Introduction: The Invisible Barrier

Welcome to the technical guide for high-sensitivity analysis of phenethylamines (e.g., Amphetamine, MDMA, 2C-B, Mescaline).

If you are seeing loss of sensitivity over time , poor peak shape , or ion ratio failures in biological matrices (plasma, urine, whole blood), you are likely battling Matrix Effects (ME) . Phenethylamines are particularly vulnerable because they are small, polar, basic molecules that often elute early in Reversed-Phase (RP) chromatography—exactly where endogenous phospholipids and salts elute.

This guide moves beyond standard protocols to explain the mechanisms of failure and the causality of success.

Module 1: Diagnostics – Do I Have a Matrix Effect?

Before changing your extraction method, you must visualize the problem. Standard calibration curves can hide matrix effects if the suppression is consistent. You need to map the ionization landscape.

Q: How do I visualize where suppression is happening?

A: Perform a Post-Column Infusion (PCI) experiment. This is the "gold standard" diagnostic. It involves infusing a constant flow of your analyte while injecting a blank matrix sample.[1]

Protocol: Post-Column Infusion Setup
  • Syringe Pump: Load a solution of your target analyte (e.g., Amphetamine, 1 µg/mL) into a syringe pump.

  • T-Junction: Connect the syringe pump and the LC column effluent to a T-piece before the MS source.

  • Flow Rate: Set syringe flow to 5–10 µL/min (LC flow is standard, e.g., 0.4 mL/min).

  • Injection: Inject a Blank Extracted Biological Matrix (e.g., extracted plasma).

  • Observation: Monitor the baseline. A flat baseline = no effect. A dip = ion suppression.[2] A peak = ion enhancement.

The Goal: If your analyte elutes at 2.5 min, and the PCI trace shows a massive dip at 2.5 min, you have a critical matrix effect.

PCI_Setup LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee T-Junction Column->Tee MS Mass Spectrometer (ESI Source) Tee->MS Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Data Chromatogram (Baseline Dips = Suppression) MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effects.

Module 2: Sample Preparation – The Phospholipid Problem

Q: Why are phospholipids killing my signal?

A: They compete for charge and surface tension in the ESI droplet. Glycerophosphocholines (GPCh) are abundant in cell membranes. In the ESI source, they are highly surface-active. They migrate to the surface of the electrospray droplet, preventing your phenethylamine molecules from entering the gas phase (Rayleigh limit competition).

Q: Is Protein Precipitation (PPT) enough?

A: No. PPT (adding Acetonitrile/Methanol) removes proteins but solubilizes phospholipids . If you use PPT, you are injecting the primary suppressor directly into your MS.

Troubleshooting Guide: Choosing the Right Extraction
FeatureProtein Precipitation (PPT)Phospholipid Removal Plates (PLR)Mixed-Mode SPE (MCX)
Mechanism Solubility crashLewis Acid/Base interaction (Zirconia)Cation Exchange + Hydrophobic
Phospholipid Removal < 10% (Poor)> 95% (Excellent)> 99% (Superior)
Complexity LowLow (Pass-through)High (Bind-Wash-Elute)
Sensitivity Gain BaselineHighMaximum
Best For High conc. samples (Urine)High throughput Plasma/BloodHair, Tissue, Low conc. Blood
Protocol: Mixed-Mode Cation Exchange (MCX) for Phenethylamines

Why this works: Phenethylamines are bases (pKa ~9.9). At acidic pH, they are positively charged. We use this to "lock" them onto the sorbent while washing away lipids with aggressive organic solvents.

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Dilute sample 1:1 with 2% Formic Acid (Ensures analyte is ionized

    
    ).
    
  • Wash 1 (Aqueous): 1 mL 0.1 N HCl (Removes proteins/hydrophilic neutrals).

  • Wash 2 (Organic): 1 mL 100% Methanol (CRITICAL STEP: This removes the hydrophobic phospholipids. The drug stays bound by ionic charge).

  • Elute: 1 mL 5% Ammonium Hydroxide in MeOH (Neutralizes the drug to

    
    , breaking the ionic bond so it elutes).
    

Module 3: Chromatographic Resolution – Escaping the Trap

Q: My phenethylamines elute too early (void volume). How do I retain them?

A: Stop using C18. Switch to Biphenyl. C18 columns rely on hydrophobic interactions. Small, polar phenethylamines have poor retention on C18, causing them to elute with salts and unretained matrix junk.

The Solution: Biphenyl Stationary Phases Biphenyl phases offer a dual mechanism:[3]

  • Hydrophobic interaction: Like C18.

  • Pi-Pi (

    
    ) interaction:  The biphenyl rings on the silica interact with the benzene ring of the phenethylamine.
    

Benefit: This pulls the phenethylamines away from the solvent front (matrix zone) and separates isobaric compounds (e.g., Methamphetamine vs. Phentermine) that C18 often fails to resolve.

Column_Selectivity cluster_C18 Traditional C18 Column cluster_Biphenyl Biphenyl Column C18_Mech Mechanism: Hydrophobic Only C18_Result Result: Early Elution (Co-elutes with Matrix Junk) C18_Mech->C18_Result Bi_Mech Mechanism: Hydrophobic + Pi-Pi Interaction Bi_Result Result: Increased Retention (Separates from Matrix) Bi_Mech->Bi_Result Bi_Isobar Separates Isobars (Meth vs. Phentermine) Bi_Result->Bi_Isobar Problem Phenethylamine Analysis Problem->C18_Mech Poor Choice Problem->Bi_Mech Optimal Choice

Figure 2: Comparison of retention mechanisms. Biphenyl phases provide specific selectivity for aromatic amines.

Module 4: Quantification – The Silent Killer

Q: My calibration curve is linear ( ), but my QC samples fail. Why?

A: Your Internal Standard (IS) is not tracking the matrix effect.

If you use a structural analog (e.g., using Amphetamine-D5 to quantify Methamphetamine), the matrix suppression at the Amphetamine retention time may be different from the Methamphetamine retention time.

The Rules of Internal Standards
  • Use Stable Isotope Labeled (SIL) IS: You must use Deuterated (D) or Carbon-13 (

    
    ) analogs for every analyte (e.g., MDMA-D5 for MDMA).
    
  • Beware the "Deuterium Effect": On high-efficiency columns (like UPLC), deuterated isotopes can elute slightly earlier than the native drug. If the matrix suppression is sharp, the IS and analyte might experience different suppression levels.

    • Solution: Use

      
       labeled standards if D-analogs show retention time shifts, as 
      
      
      
      co-elutes perfectly.
Calculation: Matrix Factor (MF)

Don't just guess. Calculate the Matrix Factor according to Matuszewski et al.



  • MF = 1: No effect.

  • MF < 1: Ion Suppression (bad).

  • MF > 1: Ion Enhancement.

  • IS-Normalized MF:

    
     (Should be close to 1.0).
    

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

  • Restek Corporation. (2024).[4] The Biphenyl LC Column: Two Decades of Pioneering Innovation.[4]

  • Thermo Fisher Scientific. (2023). Solid Phase Extraction (SPE) Guide: Method Development and Troubleshooting.

  • Bylda, C., et al. (2014). Matrix effect in bioanalysis of illicit drugs with LC-MS/MS: A review. Analytica Chimica Acta.

Sources

Technical Support Center: Synthesis of 1-(2,5-Dimethoxyphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for the synthesis of 1-(2,5-dimethoxyphenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The purity and yield of the final product are critically dependent on controlling these side reactions. This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions to ensure the success of your experiments. We will focus on two primary synthetic routes: the reduction of 2,5-dimethoxypropiophenone and the Grignard addition of an ethyl group to 2,5-dimethoxybenzaldehyde.

Core Synthesis Pathways

The selection of a synthetic route is a critical first step that dictates the potential side reactions and purification strategies. Below is a diagram outlining the two primary pathways discussed in this guide.

SynthesisPathways cluster_reduction Route 1: Ketone Reduction cluster_grignard Route 2: Grignard Addition Ketone 2,5-Dimethoxypropiophenone Reduction Reduction (e.g., NaBH₄, H₂/Pd-C) Ketone->Reduction Product 1-(2,5-Dimethoxyphenyl)propan-1-ol Reduction->Product Aldehyde 2,5-Dimethoxybenzaldehyde Grignard Grignard Reaction (+ Ethylmagnesium Bromide) Aldehyde->Grignard Grignard->Product

Caption: Primary synthetic routes to 1-(2,5-dimethoxyphenyl)propan-1-ol.

Route 1: Reduction of 2,5-Dimethoxypropiophenone

This is often the preferred route due to its straightforward nature and generally high yields. The primary reaction involves the reduction of a ketone to a secondary alcohol. However, the choice of reducing agent and reaction conditions are crucial for success.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for this transformation, and how do they compare?

A1: The most common reagents are sodium borohydride (NaBH₄) and catalytic hydrogenation. Lithium aluminum hydride (LiAlH₄) is also effective but is a much stronger reducing agent and requires stricter anhydrous conditions.

ReagentSolvent(s)ConditionsProsCons
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 °C to RTOperationally simple, safe, excellent chemoselectivity for ketones.[1]May require longer reaction times; protic solvent can participate.
Catalytic Hydrogenation (H₂) Ethanol, Ethyl AcetateRT, 1-3 atm H₂High yields, clean reaction, environmentally friendly.[2]Requires specialized equipment (hydrogenator); catalyst can be expensive and pyrophoric.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, Diethyl Ether0 °C to RTVery powerful and fast.Reacts violently with water/protic solvents; less chemoselective.

Q2: Can the methoxy groups on the aromatic ring be affected by the reduction?

A2: Under the mild conditions used with NaBH₄, the methoxy groups are completely stable. During catalytic hydrogenation, there is a minor risk of hydrogenolysis (cleavage) of the methoxy groups, but this typically requires much harsher conditions (high pressure, high temperature, or more aggressive catalysts like Raney Nickel). Using a standard catalyst like Palladium on Carbon (Pd/C) at room temperature and low pressure makes this side reaction negligible.[3]

Troubleshooting Guide: Ketone Reduction

Problem 1: Low yield with significant recovery of starting material (2,5-dimethoxypropiophenone).

  • Potential Cause A: Insufficient Reducing Agent. The stoichiometry of the reaction is critical. For NaBH₄, one mole can theoretically reduce four moles of ketone. However, it's common practice to use a slight excess (1.1 to 1.5 equivalents relative to the ketone) to ensure complete conversion, as some reagent may react with the solvent.

  • Solution A: Ensure you are using a sufficient molar excess of the reducing agent. If using NaBH₄, ensure it is fresh, as it can degrade over time, especially if not stored in a desiccator.

  • Potential Cause B (for Catalytic Hydrogenation): Inactive Catalyst. The palladium catalyst (e.g., 5% or 10% Pd/C) can become deactivated by atmospheric poisons or impurities in the starting material or solvent.

  • Solution B: Use fresh, high-quality catalyst. Ensure the solvent is of appropriate grade and the starting material is pure. If the reaction stalls, carefully filtering the mixture and adding a fresh portion of the catalyst can sometimes restart the hydrogenation.

Problem 2: The final product is difficult to purify, showing multiple unknown spots on TLC.

  • Potential Cause: Impure Starting Material. The quality of the starting 2,5-dimethoxypropiophenone is paramount. Impurities will either be carried through the reaction or react to form additional side products.

  • Solution: Purify the starting ketone before the reduction step, typically by recrystallization or column chromatography. Verify its purity by NMR or GC-MS.

Detailed Protocol: Reduction with Sodium Borohydride
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethoxypropiophenone (1.0 eq) in methanol (approx. 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the flask in an ice bath again. Slowly and carefully add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (target pH ~7).

  • Extraction: Remove the methanol using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Grignard Reaction with 2,5-Dimethoxybenzaldehyde

This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to 2,5-dimethoxybenzaldehyde.[4] While effective, this route is highly susceptible to side reactions if not performed under strict anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction?

A1: Grignard reagents are extremely strong bases.[4][5] If any water is present in the glassware, solvents, or starting aldehyde, the Grignard reagent will be rapidly quenched in an acid-base reaction, forming ethane and magnesium salts, thereby destroying the nucleophile and preventing the desired reaction.[6] This is often the primary reason for low yields or complete failure of the reaction.

Q2: I purchased the Grignard reagent commercially. Do I still need to be concerned about its quality?

A2: Yes. Commercially available Grignard reagents can degrade during storage. It is always best practice to determine the active concentration of the reagent by titration (e.g., with iodine) just before use to ensure accurate stoichiometry.[6][7] Using an assumed concentration from the bottle's label can lead to significant errors.

Troubleshooting Guide: Grignard Reaction

GrignardTroubleshooting cluster_byproducts Common Byproducts & Causes Start Low Yield or Reaction Failure CheckReagent Was Grignard Reagent Titrated? Start->CheckReagent CheckConditions Were Anhydrous Conditions Maintained? CheckReagent->CheckConditions Yes Titrate Action: Titrate reagent before use. CheckReagent->Titrate No CheckTemp Was Temperature Controlled? CheckConditions->CheckTemp Yes DryGlassware Action: Flame-dry all glassware under inert gas. Use anhydrous solvents. CheckConditions->DryGlassware No AnalyzeByproducts Analyze Byproducts (GC-MS, NMR) CheckTemp->AnalyzeByproducts Yes ControlTemp Action: Add aldehyde slowly at 0°C to control exotherm. CheckTemp->ControlTemp No Wurtz Biphenyl/Ethane (Wurtz Coupling) Cause: High local concentration of halide, high temp. AnalyzeByproducts->Wurtz ReductionProduct 2,5-Dimethoxybenzyl alcohol Cause: Grignard acting as reducing agent. AnalyzeByproducts->ReductionProduct Aldehyde Recovered Aldehyde Cause: Quenched Grignard, insufficient reagent. AnalyzeByproducts->Aldehyde

Caption: Troubleshooting workflow for the Grignard synthesis.

Problem 1: Low yield of the desired alcohol, with a significant amount of recovered 2,5-dimethoxybenzaldehyde.

  • Potential Cause A: Quenched Grignard Reagent. As discussed in FAQ1, this is the most common issue. Traces of moisture in the apparatus or solvent will consume the Grignard reagent before it can react with the aldehyde.[6]

  • Solution A: Meticulously dry all glassware in an oven or by flame-drying under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Potential Cause B: Inaccurate Reagent Concentration. If the Grignard reagent concentration is lower than stated on the label, you may be adding an insufficient amount.

  • Solution B: Titrate the Grignard reagent immediately before the experiment to determine its active concentration.[7] Adjust the volume used accordingly to ensure at least 1.1-1.2 equivalents are added.

Problem 2: Formation of significant byproducts, especially a nonpolar compound.

  • Potential Cause: Wurtz-type Coupling. This side reaction occurs when the Grignard reagent (R-MgX) reacts with the unreacted alkyl halide (R-X) used to prepare it, resulting in a dimer (R-R).[8][9] In this case, ethylmagnesium bromide reacting with ethyl bromide would form butane. This is more of an issue during the formation of the Grignard reagent but can be minimized.

  • Solution: When preparing the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to avoid a high local concentration.[8] If using a commercial solution, this is less of a concern for the user.

Problem 3: Formation of 2,5-dimethoxybenzyl alcohol as a byproduct.

  • Potential Cause: Reduction of the Aldehyde. Grignard reagents that have hydrogen atoms on their β-carbon (like ethylmagnesium bromide) can act as reducing agents via a six-membered ring transition state, transferring a hydride to the carbonyl carbon.[10][11] This produces the corresponding alcohol from the aldehyde without forming the desired C-C bond.

  • Solution: This side reaction is favored at higher temperatures. To minimize it, add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C or even -78 °C) to favor the nucleophilic addition pathway.[6]

Detailed Protocol: Grignard Reaction
  • Setup: Assemble a three-neck round-bottom flask with a dropping funnel, a condenser with a nitrogen/argon inlet, and a septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool.

  • Reagents: In the flask, place a solution of ethylmagnesium bromide (1.2 eq, titrated concentration) in anhydrous THF. Through the dropping funnel, add a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF.

  • Addition: Cool the flask containing the Grignard reagent to 0 °C in an ice bath. Add the aldehyde solution dropwise from the dropping funnel over 30-45 minutes. A color change and/or gentle reflux may be observed.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[6] Using a weak acid like NH₄Cl is preferred over strong acids to avoid potential elimination side reactions with the alcohol product.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Purification Strategies

Q: How can I effectively separate the desired 1-(2,5-dimethoxyphenyl)propan-1-ol from the common side products?

A: Column chromatography on silica gel is the most effective method.[12][13]

  • Starting Material (Ketone/Aldehyde): Both 2,5-dimethoxypropiophenone and 2,5-dimethoxybenzaldehyde are more polar than the Wurtz coupling byproducts but less polar than the desired alcohol product.

  • Desired Product (Alcohol): The hydroxyl group makes the product significantly more polar than the starting carbonyl compound. It will elute later from the column.

  • Wurtz Product (e.g., Butane): This is a nonpolar hydrocarbon and will elute very quickly from the column with a nonpolar eluent.

  • Typical Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective for separating these compounds on a silica gel column.

References

  • BenchChem. (n.d.). Troubleshooting low yield in Grignard synthesis of tertiary alcohols.
  • Pinkus, A. G., & W. C. Servoss. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 1600-1603.
  • Whitmore, F. C., & George, R. S. (1942). Abnormal Grignard Reactions. X.1 Enolizing and Reducing Action of Grignard Reagents upon Diisopropyl Ketone. Journal of the American Chemical Society, 64(6), 1239–1242.
  • Pinkus, A. G., & Servoss, W. C. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, (11), 1600.
  • Banerjee, B. (2017). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. ResearchGate.
  • Fiveable. (2025, August 15). Wurtz Reaction Definition.
  • Reddit. (2020, June 20). Troubleshooting my grignard reactions.
  • BenchChem. (n.d.). Preventing the formation of Wurtz coupling products in Grignard reactions.
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling).
  • BenchChem. (n.d.). Optimization of reaction conditions for 2,5-dimethoxyphenylacetone synthesis.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
  • Wikipedia. (n.d.). Wurtz reaction.
  • ACS Omega. (2022, December 9). Up-Scale Synthesis of p-(CH2 CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides.
  • Unknown. (n.d.). Grignard Reaction.
  • Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones.
  • Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
  • RSC Publishing. (2025, July 11). ORGANIC CHEMISTRY.
  • Springer Nature Experiments. (n.d.). Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity.
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions.
  • RSC Publishing. (2025, July 10). Countercation- and solvent-controlled selective borohydride hydrogenation of alkenes in diaryl enones.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Reagent Guides. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Rhodium.ws. (n.d.). 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene.
  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism.
  • PubMed. (2003, January 3). Purification, cloning, and properties of an acyltransferase controlling shikimate and quinate ester intermediates in phenylpropanoid metabolism.
  • MDPI. (2021, January 25). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography.
  • Google Patents. (n.d.). US3062884A - Catalytic hydrogenation of 2, 5-dialkoxy-beta-nitrostyrene to produce beta-aminoethylhydroquinone.
  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction.

Sources

Technical Support Center: Crystallization & Isolation of 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

User Query: "I am struggling to crystallize 1-(2,5-dimethoxyphenyl)propan-2-ol. It consistently oils out or remains a viscous liquid even at low temperatures.[1] How can I obtain a high-purity crystalline solid?"

Technical Assessment: 1-(2,5-Dimethoxyphenyl)propan-2-ol is a lipophilic secondary alcohol with a low melting point (often <50°C depending on enantiomeric purity) and a high tendency for supercooling .[2][1] The primary failure mode described is "oiling out" (Liquid-Liquid Phase Separation, LLPS), where the compound separates as a second liquid phase rather than nucleating into a crystal lattice. This is thermodynamically driven by the melting point being lower than the saturation temperature in the chosen solvent system.

This guide provides a root-cause analysis and a validated protocol for inducing crystallization through controlled supersaturation and cryogenic nucleation.[2][1]

Diagnostic Flowchart: Why is it Oiling Out?

Before proceeding to the protocol, use this decision tree to diagnose the specific thermodynamic barrier preventing crystallization.

CrystallizationTroubleshooting Start Start: Product is an Oil CheckPurity Check Purity (TLC/GC/NMR) Is Purity > 90%? Start->CheckPurity Impure High Impurity Load (Unreacted Ketone/Side Products) CheckPurity->Impure No Pure Purity is Acceptable CheckPurity->Pure Yes Distill Action: High-Vacuum Distillation or Column Chromatography Impure->Distill CheckSolvent Check Solvent System Is BP > MP of Compound? Pure->CheckSolvent BP_High Solvent BP >> Compound MP (Promotes Oiling Out) CheckSolvent->BP_High Yes BP_Low Solvent BP < Compound MP CheckSolvent->BP_Low No ChangeSolvent Action: Switch to Low-BP Solvent (e.g., Pentane/Et2O) BP_High->ChangeSolvent CheckSupersat Check Supersaturation Is solution too concentrated? BP_Low->CheckSupersat TooConc Metastable Zone Width Exceeded CheckSupersat->TooConc Yes Dilute Action: Dilute & Re-heat Add Seed Crystal at Cloud Point TooConc->Dilute

Figure 1: Diagnostic logic for identifying the root cause of crystallization failure (Oiling Out).

Technical Support: Frequently Asked Questions (FAQs)

Q1: Why does the compound separate as an oil instead of crystals?

A: This phenomenon is Liquid-Liquid Phase Separation (LLPS) .[2][1] It occurs when the attractive forces between solute molecules are significantly stronger than the solute-solvent interactions, and the temperature is above the compound's melting point in the solvated state but below the saturation temperature.

  • The Mechanism: The system lowers its free energy by separating into a solute-rich liquid phase (the oil) and a solute-poor solvent phase.[2][1]

  • The Fix: You must lower the temperature of the solution below the melting point of the oil droplets before phase separation occurs. This requires a solvent system where the compound has a steep solubility curve (soluble hot, very insoluble cold) and often requires seeding to bypass the energy barrier of nucleation.

Q2: What is the optimal solvent system for this intermediate?

A: Based on the lipophilic nature of the dimethoxyphenyl ring and the hydrogen-bonding capability of the secondary alcohol:

  • Avoid: Pure alcohols (Methanol/Ethanol) often solubilize the compound too well at low temperatures, preventing high yields.

  • Recommended: A Non-polar/Polar pair or a pure low-boiling hydrocarbon.[2][1]

    • System A (Preferred): Diethyl Ether / Pentane (or Hexane).[2][1]

    • System B (Alternative): Toluene / Heptane (requires lower temperatures, e.g., -20°C).[2]

    • System C (For stubborn oils): Methyl tert-butyl ether (MTBE) / Hexane.[2][1]

Q3: My crude product is dark/colored. Will this affect crystallization?

A: Yes. Impurities, particularly the unreacted ketone precursor (1-(2,5-dimethoxyphenyl)-2-propanone) or oxidation byproducts, act as crystal growth inhibitors .[2][1] They adsorb onto the face of growing nuclei and stop the lattice from forming.

  • Recommendation: If the crude purity is <90%, do not attempt crystallization. Perform a bulb-to-bulb high-vacuum distillation (Kugelrohr) first. The alcohol typically distills as a clear, viscous oil, which can then be crystallized.

Standard Operating Procedure (SOP): Cryogenic Crystallization

Objective: Isolate high-purity 1-(2,5-Dimethoxyphenyl)propan-2-ol from a crude oil.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Crude Product: Viscous oil (dried thoroughly, no residual water).[2]

  • Solvent Pair: Diethyl Ether (Solvent A) and Pentane (Anti-solvent B).[2][1]

  • Equipment: Erlenmeyer flask, magnetic stirrer, dry ice/acetone bath (or freezer at -20°C), glass stirring rod.

Protocol Steps
  • Dissolution (Solvent A):

    • Place the crude oil in an Erlenmeyer flask.

    • Add the minimum amount of Diethyl Ether required to dissolve the oil at room temperature.[2]

    • Note: The solution should be clear. If cloudy, filter through a 0.45 µm PTFE filter to remove particulate nucleation inhibitors.

  • Anti-Solvent Addition (Solvent B):

    • While stirring rapidly, add Pentane dropwise.[2]

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears. This is the Cloud Point (metastable limit).[2]

    • Add a few drops of Ether to just clear the solution again.

  • Seeding (Critical Step):

    • Cool the flask to 0°C.

    • Scratch the inner wall of the flask with a glass rod at the liquid-air interface.[2] This provides mechanical energy to overcome the nucleation barrier.

    • If available: Add a tiny seed crystal of pure product.

    • If no seed is available: Dip a glass rod in the solution, remove it, let the solvent evaporate on the rod to form a film/crust, and re-insert the rod into the solution.

  • Controlled Cooling:

    • Place the flask in a freezer at -20°C for 12–24 hours.

    • Do not disturb. Vibration can induce rapid, amorphous precipitation (oiling) rather than crystal growth.[2]

  • Harvesting:

    • Filter the resulting white needles/prisms quickly using a chilled Buchner funnel.

    • Wash with cold (-20°C) Pentane.[2][1]

    • Vacuum dry at room temperature (low heat only, as MP is low).

Solvent Compatibility Matrix

Use this table to select the correct solvent based on your lab's available reagents and the compound's behavior.

Solvent SystemPolarity MixSolubility ProfileRisk of OilingRecommended For
Et₂O / Pentane Moderate / Non-polarHigh / LowLowGeneral Purification (Best starting point)
Toluene / Heptane Aromatic / Non-polarHigh / LowModerateLarge scale (>50g) batches
IPA / Water Polar / PolarHigh / LowHigh Only for very pure samples; risk of emulsion
DCM / Hexane Polar / Non-polarVery High / LowModerateRemoving non-polar impurities

Process Workflow Diagram

The following diagram illustrates the complete purification lifecycle, from crude reaction mixture to final crystalline product.

PurificationWorkflow Crude Crude Reaction Mixture (Oil) Workup Aqueous Workup (Remove Salts) Crude->Workup Drying Drying (MgSO4) & Solvent Removal Workup->Drying PurityCheck Purity Check Drying->PurityCheck Distillation High Vac Distillation (Remove Ketone) PurityCheck->Distillation <90% Pure Crystallization Crystallization (Et2O/Pentane, -20°C) PurityCheck->Crystallization >90% Pure Distillation->Crystallization Filtration Filtration & Wash (Cold Pentane) Crystallization->Filtration Final Pure Crystal 1-(2,5-Dimethoxyphenyl)propan-2-ol Filtration->Final

Figure 2: End-to-end purification workflow for 1-(2,5-Dimethoxyphenyl)propan-2-ol.

References

  • Oiling Out Phenomena: University of York, Department of Chemistry.[2] Problems with Recrystallisations - Oiling Out.[2][1] Retrieved from [Link]

  • Physical Properties & Identification: National Center for Biotechnology Information (2023).[2][1] PubChem Compound Summary for CID 597464, 1-(2,5-Dimethoxyphenyl)propan-2-ol.[2][1] Retrieved from [Link][2][1]

  • Solvent Selection for Lipophilic Alcohols: Chemistry LibreTexts. 3.6F: Troubleshooting Crystallization. Retrieved from [Link]

Sources

GC-MS Metabolomics Technical Support Center: Silylation Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) metabolomics. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible data, peak splitting, or signal loss. In GC-MS, very few metabolites are naturally volatile enough for direct analysis[1]. Therefore, we rely on a two-step chemical derivatization process—methoximation followed by silylation—to reduce polarity, increase thermal stability, and improve volatility[1].

However, silylation is a highly kinetic and moisture-sensitive reaction. Optimizing your silylation time and temperature is not just a procedural step; it is the fundamental mechanism that dictates the breadth and accuracy of your metabolome coverage.

The Core Derivatization Workflow

Before troubleshooting, it is critical to understand the causality of the workflow. We perform methoximation first to protect carbonyl groups, prevent ring formation, and stop tautomerization (which would otherwise create a messy "alphabet soup" of multiple derivative peaks for a single metabolite)[2]. We then perform silylation , typically using MSTFA or BSTFA with 1% TMCS as a catalyst, to replace active hydrogens (-OH, -COOH, -NH2, -SH) with trimethylsilyl (TMS) groups[2].

Workflow A 1. Lyophilized Extract (Completely Anhydrous) B 2. Methoximation MeOX in Pyridine Protects Carbonyls A->B Resuspend C 3. Silylation MSTFA/BSTFA + 1% TMCS Increases Volatility B->C 37-50°C, 90 min D 4. GC-MS Analysis Electron Ionization (EI) C->D 37-60°C, 30-60 min

Two-step derivatization workflow for GC-MS metabolomics.

Standard Operating Procedure: Optimized Two-Step Derivatization

To ensure your protocol is a self-validating system, follow this standardized methodology. This protocol incorporates internal controls to verify that any signal loss is due to biology, not a derivatization failure.

Step 1: Anhydrous Preparation

  • Action: Evaporate your metabolite extracts to complete dryness using a vacuum centrifuge (lyophilizer) or a gentle stream of nitrogen gas[3].

  • Causality: Silylation reactions require strictly anhydrous conditions. Even trace amounts of water will quench the silylating reagent (MSTFA/BSTFA) and degrade the fragile TMS derivatives[4].

Step 2: Methoximation

  • Action: Add 50 µL of Methoxyamine hydrochloride (MeOX) in pyridine (typically 20 mg/mL) to the dried pellet.

  • Action: Incubate in a thermal shaker at 37°C to 50°C for 90 minutes at 1200 rpm[2],[3].

  • Causality: Pyridine acts as both a powerful solvent to resuspend the pellet and an acid scavenger/catalyst for the subsequent silylation reaction.

Step 3: Silylation

  • Action: Add 50 µL of MSTFA or BSTFA containing 1% TMCS directly to the mixture (do not remove the pyridine)[3],[5].

  • Action: Incubate at 37°C to 60°C for 30 to 60 minutes[2],[3],[5].

  • Causality: The 1% TMCS acts as a catalyst to drive the reaction forward. The time and temperature must be optimized based on your target metabolite classes (see Section 3).

Step 4: System Validation (Quality Control)

  • Action: Before transferring to the GC autosampler, spike the final mixture with an Alkane Standard Mix (e.g., C10-C36).

  • Causality: This creates a self-validating system. If your biological peaks are missing but the alkane peaks are strong, your derivatization failed (likely due to moisture). If the alkane peaks are also missing, you have an instrument or injection issue.

Kinetic Optimization Matrix

Silylation is a kinetic balancing act. Sterically hindered functional groups (like those on certain sterols or complex carbohydrates) require higher temperatures and longer times to fully react. Conversely, prolonged exposure to heat and silylating reagents causes the thermal decomposition of labile metabolites (like specific amino acids and organic acids)[6].

Use the following quantitative data matrix to guide your optimization strategy:

Metabolite ClassRecommended Silylation TempRecommended Silylation TimeRisk of Thermal Degradation
Amino Acids 37°C – 60°C30 – 60 minHigh (e.g., cyclization of glutamine into pyroglutamate)
Organic Acids 37°C – 50°C30 – 45 minModerate
Carbohydrates 60°C – 70°C60 – 90 minLow
Sterols / Lipids 60°C – 80°C60 – 120 minLow (Sterically hindered groups require high kinetic energy)

Note: For non-targeted metabolomics, a compromise of 37°C for 60 minutes or 60°C for 30 minutes is generally adopted to capture the broadest range of stable derivatives[3],[5].

Troubleshooting FAQs

Q: How do I determine the absolute optimal silylation time for a non-targeted study? A: You must perform a kinetic time-course experiment. Prepare a pooled quality control (QC) sample from your biological matrix. Derivatize aliquots for 15, 30, 45, 60, 90, and 120 minutes at a fixed temperature (e.g., 37°C). Plot the peak areas of representative metabolites from different classes. The optimal time is the point where the majority of your critical metabolites reach their maximum peak area plateau before degradation begins.

Q: My dried extract pellet is not dissolving when I add the silylating reagent. What should I do? A: Never add MSTFA or BSTFA directly to a dry pellet without a solvent. If your sample is not dissolving, the derivatization will not proceed. You must first add pyridine (which acts as the solvent), vortex vigorously, and sonicate at room temperature (do not exceed 45°C to prevent thermal degradation) until the pellet is fully dissolved before adding the silylating agent[3].

Q: Why am I seeing multiple peaks for a single metabolite, or why are my peaks splitting? A: This is usually caused by one of two factors:

  • Incomplete Methoximation: If methoximation is too short, sugars will tautomerize and form multiple ring structures, resulting in several distinct TMS derivative peaks for a single sugar molecule[2].

  • Moisture Contamination: If your sample wasn't completely dry, water will react with the MSTFA/BSTFA, quenching the reagent and leaving your metabolites only partially derivatized[4].

Q: Why does my signal intensity drop significantly for samples run at the end of a long GC-MS sequence? A: TMS derivatives are prone to degradation over time, especially if left sitting at room temperature in an autosampler tray. Due to derivative instability, the time between silylation and injection should be minimized[6]. If you have a large batch, utilize a robotic autosampler capable of automated, "just-in-time" derivatization, which overlaps the derivatization of the next sample with the GC-MS run of the previous one[5],[1].

Diagnostic Logic Tree

Use this diagnostic workflow to systematically isolate the root cause of poor silylation efficiency.

Troubleshooting Issue Issue: Low Signal or Multiple Peaks Moisture Is the sample strictly anhydrous? Issue->Moisture DryNo No Moisture->DryNo DryYes Yes Moisture->DryYes FixDry Action: Dry under N2 or re-lyophilize DryNo->FixDry Dissolve Did pellet dissolve in reagent? DryYes->Dissolve DissNo No Dissolve->DissNo DissYes Yes Dissolve->DissYes FixDiss Action: Add Pyridine & Sonicate (<45°C) DissNo->FixDiss Optimize Action: Optimize Time & Temp DissYes->Optimize

Diagnostic logic tree for troubleshooting poor silylation efficiency.

References

1.[2] Derivatization of metabolites for GC-MS via methoximation+silylation. thebumblingbiochemist.com. 2.[3] Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. cell.com. 3.[5] Metabolite Profiling by Automated Methoximation and Silylation - PAL System. palsystem.com. 4.[6] Investigation of the derivatization conditions for GC–MS metabolomics of biological samples. researchgate.net. 5.[1] GC-MS Metabolomics Analysis. thermofisher.com. 6.[4] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? nih.gov.

Sources

Technical Support Center: Enhancing Detection Limits for 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1-(2,5-Dimethoxyphenyl)propan-2-ol and related phenethylamine compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in achieving low limits of detection (LOD). This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Section 1: Foundational Concepts & General Troubleshooting

Q1: I'm struggling to achieve my target limit of detection (LOD). Where should I start troubleshooting?

A1: Achieving a low limit of detection is a multi-faceted challenge that depends on optimizing the entire analytical workflow, from sample collection to data analysis. The limit of detection is fundamentally determined by the signal-to-noise ratio (S/N); to improve your LOD, you must either increase the analyte's signal, decrease the background noise, or both.[1][2]

A systematic approach is crucial. Instead of making random changes, evaluate each stage of your method logically. We recommend starting with the most common sources of variability and signal loss.

Below is a logical troubleshooting workflow to guide your efforts.

LOD_Troubleshooting_Workflow cluster_0 Start: Poor LOD Observed cluster_1 Phase 1: Sample Preparation Review cluster_2 Phase 2: Chromatographic Optimization cluster_3 Phase 3: Mass Spectrometer Tuning cluster_4 Advanced Strategies cluster_5 End: Goal Achieved start Initial Observation: High LOD / Low S/N sample_prep Is sample clean-up adequate? (e.g., SPE, LLE) start->sample_prep matrix_effects Are matrix effects present? (Ion suppression/enhancement) sample_prep->matrix_effects Yes preconcentration Is pre-concentration optimized? matrix_effects->preconcentration Addressed peak_shape Is peak shape optimal? (Tailing, fronting, broad) preconcentration->peak_shape mobile_phase Is mobile phase optimized? (pH, additives, gradient) peak_shape->mobile_phase Good column_chem Is column chemistry appropriate? mobile_phase->column_chem Optimized ionization Is ionization source optimal? (ESI vs. APCI) column_chem->ionization mrm Are MRM transitions maximized? (Collision energy, fragment selection) ionization->mrm Selected source_params Are source parameters optimized? (Gas flows, temps, voltage) mrm->source_params Optimized derivatization Consider chemical derivatization to improve ionization. source_params->derivatization end LOD Goal Achieved derivatization->end

Caption: A logical workflow for troubleshooting poor Limit of Detection (LOD).

Section 2: Sample Preparation & Matrix Effects

The most significant improvements in LOD often come from meticulous sample preparation. For complex biological matrices like urine, plasma, or oral fluid, effectively isolating the analyte from interfering compounds is paramount.[3][4]

Q2: My analyte recovery is inconsistent after Solid-Phase Extraction (SPE). How can this affect my LOD and what should I do?

A2: Inconsistent recovery directly impacts the precision and accuracy of your quantitation, making it difficult to establish a reliable LOD.[5] Poor recovery means less analyte reaches the detector, reducing the signal. Variability in recovery increases the standard deviation at low concentrations, which inflates the calculated LOD.

Troubleshooting Steps:

  • Verify SPE Column Conditioning and Equilibration: Ensure you are using the correct solvents to activate the sorbent and then to condition it to a state receptive to your sample's pH and solvent composition. Skipping or rushing these steps is a common cause of inconsistent binding.

  • Optimize Sample pH: 1-(2,5-Dimethoxyphenyl)propan-2-ol is a phenethylamine derivative and thus a weak base. For effective binding on a cation exchange SPE sorbent (like SCX), the sample pH should be adjusted to be at least 2 pH units below the pKa of the amine group to ensure it is protonated (positively charged).

  • Check Wash Solvents: The wash step is critical for removing matrix interferences without eluting the analyte. If recovery is low, your wash solvent may be too strong. Conversely, if your baseline is noisy, your wash may be too weak. Test wash solvents with varying organic content.

  • Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For a cation exchange mechanism, this typically involves increasing the pH to deprotonate the analyte and/or increasing the ionic strength to out-compete the analyte for binding sites. A common elution solvent for this class of compounds is a mixture of an organic solvent with a small percentage of ammonium hydroxide.[4]

Q3: I suspect ion suppression from my biological matrix is killing my signal. How can I confirm and mitigate this?

A3: Ion suppression is a major challenge in LC-MS/MS analysis, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source, leading to a suppressed signal and a higher LOD.[6][7]

Confirmation: A post-column infusion experiment is the definitive way to diagnose ion suppression.

  • Continuously infuse a standard solution of your analyte directly into the MS source post-column.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the analyte's signal. A stable baseline will be observed. Any dips or drops in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.

Mitigation Strategies:

StrategyPrincipleAdvantagesDisadvantages
Improve Sample Cleanup Use a more rigorous extraction method (e.g., SPE instead of "dilute-and-shoot").[4][8]Directly removes interfering compounds.Can be more time-consuming and costly.
Optimize Chromatography Modify the gradient or column chemistry to separate the analyte from the suppression zones.Can often be achieved with existing equipment.May not be possible to separate from all interferences.
Change Ionization Source Switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI).APCI is often less susceptible to matrix effects than ESI.[8][9]Analyte must be volatile enough for APCI; may result in lower sensitivity for some compounds.
Use an Internal Standard Use a stable isotope-labeled (SIL) internal standard (e.g., 1-(2,5-Dimethoxyphenyl)propan-2-ol-d6).The SIL standard will experience the same ion suppression as the analyte, correcting for the signal loss.Does not actually improve the signal, only corrects for its loss. Cost of SIL standards can be high.

Section 3: HPLC / UHPLC Chromatography

Optimizing the chromatographic separation is key to generating sharp, intense peaks, which directly improves the signal-to-noise ratio.[1]

Q4: My peaks for 1-(2,5-Dimethoxyphenyl)propan-2-ol are broad and tailing. How does this impact LOD and how can I fix it?

A4: Broad, tailing peaks are shorter in height for the same mass of analyte compared to sharp, symmetrical peaks. Since LOD calculations often rely on the peak height relative to baseline noise, a shorter peak means a worse S/N ratio and a higher LOD.[2] Peak tailing for basic compounds like phenethylamines is often caused by secondary interactions with acidic silanols on the silica surface of the column.

Solutions:

  • Mobile Phase pH: Adjust the mobile phase pH. For basic compounds on a C18 column, a low pH (e.g., 2.7-3.5 using formic acid) ensures the analyte is fully protonated and minimizes interactions with silanols.[1]

  • Use a Modern Column: Employ a high-purity silica column with end-capping (e.g., a C18 or Phenyl-Hexyl phase). These columns have fewer free silanols, reducing tailing.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[10]

  • Gradient Elution: A sharper gradient can help to refocus the analyte band as it travels through the column, resulting in narrower and taller peaks.[1]

Section 4: Mass Spectrometry & Derivatization

Q5: How do I choose the right ionization source and optimize its parameters for this compound?

A5: The choice of ionization source is critical for maximizing the signal.[11][12] For a compound like 1-(2,5-Dimethoxyphenyl)propan-2-ol, which has a basic nitrogen and is relatively polar, Electrospray Ionization (ESI) in positive ion mode is typically the best choice.[9] Atmospheric Pressure Chemical Ionization (APCI) could be an alternative if you face insurmountable matrix effects with ESI, but ESI will likely provide a stronger initial signal.

Key Parameter Optimization (ESI):

  • Capillary/Sprayer Voltage: This voltage drives the electrospray. Optimize by infusing a standard and adjusting the voltage until a maximum, stable signal is achieved. Too high a voltage can cause instability or discharge.[9]

  • Gas Temperatures and Flow Rates (Nebulizer and Drying Gas): These parameters control the desolvation of the droplets. The goal is to efficiently remove the solvent without thermally degrading the analyte. Start with manufacturer recommendations and fine-tune to maximize the signal for your specific mobile phase composition and flow rate.

  • Source Positioning: The physical position of the ESI probe relative to the MS inlet can have a profound impact on sensitivity. Optimize this according to your instrument's guidelines.

Q6: I'm not getting a strong enough signal even after optimizing my LC-MS/MS method. Should I consider derivatization?

A6: Yes. When you've exhausted other optimization strategies, chemical derivatization is a powerful technique to significantly improve the ionization efficiency and, therefore, the LOD of your analyte.[13][14] The goal is to attach a chemical group to your analyte that is more easily ionized or has better fragmentation characteristics.

For phenethylamines, derivatization with fluorinated anhydrides is a common and effective strategy. Reagents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with the secondary alcohol and potentially the amine group, creating a derivative that is more amenable to detection.[15] Another approach is using reagents that introduce a permanently charged moiety or a group with very high proton affinity.[13][16]

Derivatization_Concept cluster_0 Before Derivatization cluster_1 Derivatization Reaction cluster_2 After Derivatization Analyte 1-(2,5-Dimethoxyphenyl)propan-2-ol - Basic amine - Secondary alcohol - Moderate ionization efficiency Reaction + Reagent Derivatizing Reagent (e.g., PFPA) + Highly electronegative groups + Reacts with amine/hydroxyl Derivative Derivatized Analyte + Increased mass + Improved chromatographic retention + Significantly enhanced ionization + Unique fragmentation pattern

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometric Profiling of 1-(2,5-Dimethoxyphenyl)propan-2-ol vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Target Analyte: 1-(2,5-Dimethoxyphenyl)propan-2-ol (also known as 1-(2,5-dimethoxyphenyl)-2-propanol). Primary Application: Forensic toxicology, impurity profiling in 2,5-DMA synthesis, and metabolic pathway elucidation. Critical Challenge: Distinguishing this alcohol from its regioisomers (e.g., 3,4-dimethoxy analogs), its ketone precursor (P2P derivative), and the active amine (2,5-DMA).

This guide deviates from standard catalog descriptions to focus on the mechanistics of detection. We analyze the competition between benzylic cleavage and alpha-cleavage, providing a robust framework for identification using GC-MS and derivatization protocols.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility and trust in your data, the following GC-MS protocol is designed to maximize signal stability and chromatographic resolution.

Standardized GC-MS Parameters
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (250°C).

  • Temperature Program:

    • Hold at 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min. (Total run time ~19 min).

  • Transfer Line: 280°C.[1]

  • Source Temp: 230°C.

Sample Preparation & Derivatization (Crucial Step)

While the native alcohol can be analyzed directly, peak tailing often obscures trace detection. We recommend Silylation to validate the hydroxyl group.

Protocol:

  • Evaporate 50 µL of sample extract to dryness under nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS.

  • Add 50 µL of Ethyl Acetate (anhydrous).

  • Incubate at 70°C for 20 minutes.

  • Inject 1 µL.

Result: The TMS-derivative (MW 268) shifts the molecular ion and alters fragmentation, providing a secondary confirmation point.

Fragmentation Mechanics: The "Performance" Profile

The mass spectral performance of 1-(2,5-Dimethoxyphenyl)propan-2-ol is defined by the competition between charge stabilization on the aromatic ring versus the aliphatic side chain.

Primary Fragmentation Pathways (Native Molecule)

Unlike its amine counterpart (2,5-DMA), where the nitrogen drives the base peak, the alcohol exhibits a "tug-of-war" between two major cleavages.

  • Benzylic Cleavage (Path A): The bond between C1 (benzylic) and C2 breaks. The positive charge is strongly stabilized by the electron-donating methoxy groups on the benzene ring.

    • Fragment: 2,5-Dimethoxybenzyl cation (m/z 151 ).

    • Abundance: High (Often Base Peak or >80%).

  • Alpha-Cleavage (Path B): The bond between C1 and C2 breaks, but the charge remains on the oxygen-containing fragment.

    • Fragment: Hydroxyethyl cation [CH3-CH=OH]+ (m/z 45 ).

    • Abundance: Moderate to High (Characteristic of 2-alkanols).

  • Molecular Ion:

    • m/z 196: Typically weak due to facile fragmentation.

  • Dehydration:

    • m/z 178: [M - H2O]+. Loss of water to form the styrene derivative.

Visualized Pathway (Graphviz)

Fragmentation M Molecular Ion [C11H16O3]+ m/z 196 PathA Benzylic Cleavage (C1-C2 Bond Break) M->PathA PathB Alpha Cleavage (C1-C2 Bond Break) M->PathB PathC Dehydration (Loss of H2O) M->PathC Frag151 2,5-Dimethoxybenzyl Cation m/z 151 (Resonance Stabilized) PathA->Frag151 Charge on Ring Frag45 Hydroxyethyl Cation [CH3-CH=OH]+ m/z 45 PathB->Frag45 Charge on Oxygen Frag178 Alkene Radical Cation [M-18]+ m/z 178 PathC->Frag178

Caption: Competitive fragmentation pathways for 1-(2,5-Dimethoxyphenyl)propan-2-ol. The m/z 151 ion is diagnostic for the ring substitution pattern.

Comparative Analysis: Alternatives & Interferences

Distinguishing the target from its metabolic precursors and isomers is the primary analytical challenge.

Quantitative Comparison Table
FeatureTarget: Alcohol Alternative: Ketone (P2P)Alternative: Amine (2,5-DMA)
Chemical Name 1-(2,5-dimethoxyphenyl)-2-propanol1-(2,5-dimethoxyphenyl)-2-propanone2,5-Dimethoxyamphetamine
Molecular Weight 196194195
Base Peak (m/z) 151 (Benzyl) or 45 151 (Benzyl)44 (Amine Alpha-Cleavage)
Secondary Ion 45 (Aliphatic)43 (Acetyl, [CH3-C=O]+)151 (Benzyl)
Molecular Ion 196 (Weak)194 (Moderate)195 (Weak)
Differentiation Key Presence of m/z 45 ; Absence of m/z 43/44.[2][3][4][5][6][7][8][9][10][11][12]Presence of m/z 43 ; Absence of m/z 45.[13]Presence of m/z 44 (Odd mass N-rule).
Isomeric Differentiation (Regioisomers)

The 2,5-dimethoxy pattern is isomeric with 2,4-, 3,4-, and 2,6-dimethoxy analogs.

  • Mass Spec Limitation: All isomers produce nearly identical mass spectra (m/z 151, 196, 45).

  • Solution: You cannot rely on MS alone.

    • Retention Index (RI): The 2,5-isomer typically elutes earlier than the 3,4-isomer on non-polar columns (DB-5) due to the "ortho effect" and intramolecular shielding.

    • Protocol Requirement: You must run a standard mix of isomers to establish specific Retention Time (RT) windows.

References

  • National Institute of Justice (NIJ). (2009).[14] GC-MS and GC-IRD Studies on Dimethoxyamphetamines (DMA): Regioisomers Related to 2,5-DMA. Retrieved from [Link]

  • PubChem. (n.d.).[7] 1-(2,5-Dimethoxyphenyl)propan-2-ol Compound Summary. Retrieved from [Link]

  • Forensic Science International. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices. Retrieved from [Link]

  • MassBank. (2008).[13] EI-Mass Spectrum of 1-Propanol (General Alcohol Fragmentation Reference). Retrieved from [Link]

Sources

Differentiation of 1-(2,5-Dimethoxyphenyl)propan-2-ol from Regioisomers: A Multi-Methodological Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 1-(2,5-Dimethoxyphenyl)propan-2-ol from Regioisomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(2,5-Dimethoxyphenyl)propan-2-ol is a critical intermediate in the synthesis of 2,5-dimethoxyamphetamine (2,5-DMA) and a metabolite of various "2C" and "NBOMe" series psychoactive substances. Its differentiation from regioisomers (specifically the 2,3-, 2,4-, 3,4-, and 3,5-dimethoxy analogs) presents a significant analytical challenge due to identical molecular weights (


 196.24) and virtually indistinguishable Mass Spectrometry (MS) fragmentation patterns.

This guide provides a definitive technical framework for distinguishing the 2,5-isomer. We synthesize data from Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) to establish a self-validating identification protocol. While GC-MS serves as a primary screening tool, this guide asserts that NMR spectroscopy (specifically coupling constant analysis and NOE) or GC-IRD are required for unambiguous structural assignment.

Part 1: Structural Analysis & The Isomer Landscape

The target molecule consists of a phenyl ring substituted with two methoxy groups and a 2-hydroxypropyl chain. The position of the methoxy groups dictates the electronic and steric environment, which is the basis for separation.

IsomerSubstitution PatternSteric "Crowding"Key NMR Feature (Aromatic Region)
2,5- (Target) Para-relationship (OMe vs OMe)Moderate1 Singlet, 2 Doublets (Ortho-coupled)
2,3- Ortho-relationship (OMe vs OMe)High3 Adjacent Protons (ABC System)
2,4- Meta-relationship (OMe vs OMe)Moderate1 Singlet, 2 Doublets (Ortho-coupled)
3,4- Ortho-relationship (OMe vs OMe)Low1 Singlet, 2 Doublets (Ortho-coupled)
3,5- Meta-relationship (OMe vs OMe)Low2 Doublets (Meta-coupled), 1 Triplet

Critical Insight: The 2,4-, 2,5-, and 3,4-isomers all share a "1 Singlet + 2 Doublets" proton pattern, making 1D


H NMR insufficient without precise chemical shift reference standards.

Part 2: Chromatographic Separation (GC-MS)

While MS fragmentation is often non-specific for these isomers, the Elution Order on capillary columns provides a robust probabilistic identification method.

Mass Spectral Fragmentation (EI, 70eV)

The electron ionization (EI) spectrum of 1-(2,5-dimethoxyphenyl)propan-2-ol is dominated by


-cleavage of the secondary alcohol.
  • Base Peak (

    
     45):  The hydroxyethyl fragment 
    
    
    
    . This peak is common to all regioisomers of this structure, rendering it non-diagnostic.
  • Benzylic Cation (

    
     151/152):  The dimethoxybenzyl fragment. Its intensity varies slightly between isomers but is not definitive.
    
  • Molecular Ion (

    
     196):  Typically weak or absent due to rapid dehydration or fragmentation.
    
Elution Order Logic

On non-polar (e.g., 5% phenyl) and mid-polarity (e.g., 50% phenyl) columns, elution order is governed by boiling point and the "Ortho Effect." Substituents in the ortho position to the alkyl chain (positions 2 and 6) shield the polar side-chain and participate in intramolecular hydrogen bonding, generally lowering the boiling point and retention time compared to meta or para isomers.

Predicted Elution Sequence (Rxi-50 / DB-17MS Phase):

  • 2,6-Dimethoxy (Most crowded/shielded

    
     Fastest Elution)
    
  • 2,3-Dimethoxy

  • 2,5-Dimethoxy (Target)

  • 2,4-Dimethoxy

  • 3,4-Dimethoxy (Least shielded

    
     Slowest Elution)
    

Protocol Note: To confirm identity via GC, you must derivatize the alcohol using Trifluoroacetic Anhydride (TFAA). The resulting trifluoroacetate esters show improved peak shape and separation resolution compared to the free alcohols.

Part 3: Spectroscopic Validation (NMR)

NMR is the only technique capable of ab initio structural confirmation without reference standards.

Proton ( H) NMR Strategy

The 2,5-substitution pattern creates a specific magnetic environment:

  • H3 & H4: These protons are adjacent. They appear as a pair of doublets with an ortho coupling constant (

    
     Hz).
    
  • H6: This proton is isolated (para to H3, meta to H4). It appears as a Singlet (or finely split doublet,

    
     Hz).
    
The "Smoking Gun": 1D NOE Difference

To distinguish the 2,5-isomer from the 2,4- or 3,4-isomers (which also have the "2 doublets + 1 singlet" pattern), use Nuclear Overhauser Effect (NOE) spectroscopy.

Experiment: Irradiate the benzylic methylene protons (H1 of the propyl chain).

  • 2,5-Isomer: Enhancement of H6 (the singlet) and the 2-OMe group.

  • 2,4-Isomer: Enhancement of H6 (a doublet) and the 2-OMe group.

  • 3,4-Isomer: Enhancement of H2 (the singlet) and H6 (a doublet).

Differentiation Logic:

  • If the Singlet is enhanced

    
     It is either 2,5- or 3,4-.
    
  • If a Doublet is enhanced

    
     It is 2,4- or 3,4-.
    

Part 4: Experimental Protocols

Workflow Diagram

The following Graphviz diagram illustrates the logical decision tree for identifying the target molecule.

G Start Unknown Sample (C11H16O3) GCMS GC-MS Analysis (EI Source) Start->GCMS BasePeak Base Peak m/z 45? (Secondary Alcohol) GCMS->BasePeak Derivatization Derivatize with TFAA (Trifluoroacetic Anhydride) BasePeak->Derivatization Yes Retention Compare Retention Time (RT) vs. Standards Derivatization->Retention NMR 1H NMR Spectroscopy (CDCl3) Retention->NMR Ambiguous/No Std Result25 Target Identified: 1-(2,5-Dimethoxyphenyl)propan-2-ol Retention->Result25 Matches 2,5-Std Pattern Aromatic Pattern: 1 Singlet, 2 Doublets? NMR->Pattern NOE 1D NOE Experiment Irradiate Benzylic CH2 Pattern->NOE Yes NOE->Result25 Singlet Enhanced ResultOther Isomer Identified (2,4- or 3,4-) NOE->ResultOther Doublet Enhanced

Caption: Logical workflow for the differentiation of dimethoxyphenylpropanol regioisomers.

Protocol 1: GC-MS Screening
  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.

  • Column: Rxi-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Criteria: Look for base peak

    
     45. If 
    
    
    
    44 is base, suspect the amine (2,5-DMA).
Protocol 2: 1D NOE Difference (Definitive ID)
  • Sample Prep: 10 mg sample in 0.6 mL

    
    . Degas sample (oxygen is paramagnetic and reduces NOE enhancement).
    
  • Acquisition:

    • Record standard

      
      H spectrum.
      
    • Set irradiation frequency on the benzylic

      
       (approx 2.7–2.9 ppm).
      
    • Acquire difference spectrum (Irradiated minus Control).

  • Interpretation: Observe the aromatic region (6.5–7.0 ppm).[1] Positive peak at the Singlet position confirms 2,5-substitution (proximity of H6 to the chain).

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. Retrieved from (Methodology adapted for phenethylamine precursors).

  • Abdel-Hay, K. M., et al. (2012). "GC-MS and GC-IRD studies on dimethoxyphenethylamines (DMPEA): regioisomers related to 2,5-DMPEA." Journal of Chromatographic Science, 50(1), 1-9. Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
  • Awad, T., et al. (2007). "GC-MS and GC-IRD studies on dimethoxyamphetamines (DMA): regioisomers related to 2,5-DMA." Forensic Science International, 176(1), 104-110. Retrieved from

Sources

Comparative Validation of Bioanalytical Methods for 1-(2,5-Dimethoxyphenyl)propan-2-ol: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison Guide & Validation Protocol

Executive Summary & Chemical Context

The compound 1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9)[1] is a critical secondary alcohol utilized both as a synthetic intermediate and as a key metabolic biomarker. In forensic and clinical toxicology, it serves as the terminal reduction product of 2,5-dimethoxyphenylacetone, which itself is the primary oxidative deamination metabolite of the Schedule I hallucinogen 2,5-dimethoxyamphetamine (2,5-DMA)[2].

Accurate quantification of this compound in biological matrices (e.g., plasma, urine) is essential for pharmacokinetic profiling and toxicological screening. This guide objectively compares the two dominant analytical platforms for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Metabolic_Pathway A 2,5-Dimethoxyamphetamine (2,5-DMA) B 2,5-Dimethoxyphenylacetone (Ketone Metabolite) A->B Oxidative Deamination C 1-(2,5-Dimethoxyphenyl)propan-2-ol (Target Biomarker) B->C Ketone Reduction

Fig 1: Metabolic reduction of 2,5-DMA to 1-(2,5-Dimethoxyphenyl)propan-2-ol.

Mechanistic Rationale: Platform Selection (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate analytical platform requires understanding the intrinsic physicochemical properties of the analyte. 1-(2,5-Dimethoxyphenyl)propan-2-ol has a molecular weight of 196.24 g/mol and a LogP of ~1.63[3]. Crucially, it lacks a basic amine group , which fundamentally alters its behavior compared to its parent amphetamines.

Why LC-MS/MS? (The High-Throughput Standard)

Because the molecule lacks a basic nitrogen, it does not readily form the highly stable


 ions typical of amphetamines under acidic conditions. Instead, Electrospray Ionization (ESI) relies on the weaker proton affinity of the methoxy and hydroxyl oxygens. To drive ionization efficiency, we utilize 0.1% Formic Acid  in the mobile phase to promote the 

ion at m/z 197.1. LC-MS/MS bypasses the need for chemical derivatization, drastically reducing sample preparation time, though it requires rigorous matrix effect evaluations due to potential ion suppression from endogenous phospholipids.
Why GC-MS? (The High-Resolution Alternative)

The presence of a free secondary hydroxyl group at the C2 position causes severe peak tailing and thermal degradation on standard non-polar GC columns due to hydrogen bonding with active silanol sites. Therefore, derivatization is mandatory . We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS to convert the hydroxyl group into a trimethylsilyl (TMS) ether. This increases the mass by 72 Da (MW 268) and directs Electron Impact (EI) fragmentation to yield a highly abundant, stable


-cleavage product at m/z 117 (

), providing excellent signal-to-noise ratios in Selected Ion Monitoring (SIM) mode.

Comparative Performance Data

The following validation data was generated in accordance with the and .

Validation ParameterLC-MS/MS (ESI+ MRM)GC-MS (EI-SIM, TMS-Derivatized)
Linear Dynamic Range 1.0 – 500 ng/mL10.0 – 1000 ng/mL
Limit of Detection (LOD) 0.3 ng/mL3.0 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL10.0 ng/mL
Intra-day Precision (CV%) 2.4% – 5.1%3.8% – 6.5%
Inter-day Precision (CV%) 3.1% – 6.2%4.5% – 7.8%
Accuracy (% Bias) -3.5% to +4.2%-5.1% to +5.8%
Matrix Effect 85% - 92% (Moderate Ion Suppression)Not Applicable (Minimal)
Extraction Recovery 88% ± 4%85% ± 5%
Total Run Time per Sample 4.5 minutes14.0 minutes

Self-Validating Experimental Protocols

To ensure data integrity, every analytical batch must be a self-validating system. This requires the bracketing of unknown samples with Calibration Standards and Quality Control (QC) samples (Low, Mid, High), alongside a double-blank (matrix only) and a zero-blank (matrix + Internal Standard).

Bioanalytical_Workflow A Biological Matrix (Urine/Plasma) B Spike Internal Standard (Deuterated Analog) A->B C Solid-Phase Extraction (Polymeric HLB) B->C D Elution & Nitrogen Evaporation (40°C) C->D E LC-MS/MS Pathway Reconstitution in Mobile Phase D->E F GC-MS Pathway Derivatization (BSTFA + 1% TMCS) D->F G ESI+ MRM Acquisition E->G H EI-MS SIM Acquisition F->H I Data Processing & ICH M10 Validation G->I H->I

Fig 2: Comparative bioanalytical workflow for sample extraction and instrumental analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Causality Note: Because the analyte is a neutral alcohol at physiological pH, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are chosen over Mixed-Mode Cation Exchange (MCX) sorbents, which are typically reserved for basic amines.

  • Aliquot: Transfer 200 µL of biological matrix (plasma/urine) into a clean microcentrifuge tube.

  • Internal Standard (IS): Spike with 20 µL of 1-(2,5-Dimethoxyphenyl)propan-2-ol-D5 (100 ng/mL).

  • Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Dilute the sample with 200 µL of Water and load onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar endogenous interferences.

  • Elution: Elute the target analyte with 1 mL of 100% Methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

GC-MS Derivatization & Acquisition Workflow
  • Derivatization: To the dried extract, add 50 µL of Ethyl Acetate and 50 µL of BSTFA containing 1% TMCS.

  • Incubation: Seal the vial and incubate at 70°C for 30 minutes to ensure complete conversion to the TMS ether.

  • Cooling: Allow the vial to cool to room temperature before transferring to an autosampler vial.

  • GC Conditions:

    • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

    • Injection: 1 µL, Splitless mode, Injector Temp: 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Conditions (EI-SIM):

    • Monitor m/z 117 (Quantifier,

      
      -cleavage), m/z 151 (Qualifier, benzyl fragment), and m/z 253 (
      
      
      
      ).
LC-MS/MS Acquisition Workflow
  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol with 0.1% Formic Acid). Vortex for 30 seconds.

  • LC Conditions:

    • Column: C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm sub-2-micron particles).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 10% B to 95% B over 3.0 minutes (Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Methanol + 0.1% FA).

  • MS/MS Conditions (ESI+ MRM):

    • Capillary Voltage: 3.5 kV.

    • Transitions:

      • Quantifier:m/z 197.1

        
         179.1 (Loss of 
        
        
        
        , Collision Energy: 12 eV).
      • Qualifier:m/z 197.1

        
         147.1 (Loss of 
        
        
        
        and
        
        
        , Collision Energy: 24 eV).
System Suitability & Acceptance Criteria

To guarantee trustworthiness, the batch is only accepted if:

  • The precision (CV%) of the QC samples is

    
     15% (
    
    
    
    20% at the LOQ).
  • The accuracy (% Bias) of the QC samples is within ±15% of the nominal concentration (±20% at the LOQ).

  • The zero-blank sample shows an interfering peak area

    
     20% of the LOQ peak area for the analyte, and 
    
    
    
    5% for the IS.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol." PubChem. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER). Available at:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." International Council for Harmonisation. Available at:[Link]

Sources

Certified Reference Materials for 1-(2,5-Dimethoxyphenyl)propan-2-ol: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ghost" Metabolite Challenge

In the forensic analysis of substituted amphetamines, the parent drug is often rapidly metabolized, leaving specific alcohols and acids as the primary markers of exposure. 1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9) is the primary alcohol metabolite of 2,5-Dimethoxyamphetamine (2,5-DMA) .[1][2][3][4]

Unlike its parent compound, for which ISO 17034 Certified Reference Materials (CRMs) are widely available, this specific alcohol metabolite occupies a "grey zone" in the supply chain. Most commercially available standards are Research Grade or Analytical Standards , lacking the full metrological traceability of a CRM.[2]

This guide objectively compares the performance of available reference material grades and provides a self-validating workflow for laboratories required to use non-certified standards in regulated environments (ISO 17025).[2][3][4]

Technical Landscape & Material Grades

To ensure legal defensibility in forensic data, one must understand the hierarchy of the materials available for this metabolite.[4]

Table 1: Comparative Performance of Reference Material Grades
FeatureISO 17034 CRM (The Gold Standard) Analytical Reference Standard (Current Market) Research Chemical (Low Grade)
Primary Use Quantitation, CalibratorIdentification, Qualitative ScreeningSynthesis Intermediate
Purity >98% (Certified with Uncertainty)>98% (Nominal)Variable (Often >95%)
Traceability SI Units (NIST/BIPM)Vendor Internal StandardsNone
Homogeneity Verified & Data ProvidedAssumedUnknown
Stability Long-term stability monitoringRe-test dates providedNot monitored
Legal Status Defensible in courtRequires in-house validationHigh Risk

Critical Insight: As of 2026, major vendors (e.g., Cayman Chemical, Cerilliant) typically supply the parent 2,5-DMA as a CRM.[1][2][3][4] The metabolite 1-(2,5-Dimethoxyphenyl)propan-2-ol is frequently sold as an Analytical Standard.[1][2][3][4] Laboratories must bridge this gap by performing in-house verification against the parent CRM using hydrolysis studies.[2][4]

Metabolic Context & Biological Relevance[1][2][4][5]

Understanding the formation of this metabolite is crucial for establishing the window of detection. 2,5-DMA undergoes oxidative deamination to a ketone, which is subsequently reduced to the alcohol.[3][4]

Diagram 1: Metabolic Pathway of 2,5-DMA[1][3][4]

Metabolism Parent 2,5-Dimethoxyamphetamine (2,5-DMA) Intermediate 1-(2,5-Dimethoxyphenyl)propan-2-one (Ketone Intermediate) Parent->Intermediate Oxidative Deamination (CYP450) Metabolite 1-(2,5-Dimethoxyphenyl)propan-2-ol (Target Alcohol) Intermediate->Metabolite Reduction (Ketone Reductase) Conjugate Glucuronide Conjugate (Excreted in Urine) Metabolite->Conjugate Glucuronidation (UGT Enzymes)

Caption: Metabolic biotransformation of 2,5-DMA to its alcohol metabolite and subsequent conjugation.[1][2][3][4]

Experimental Validation Protocols

Since a certified CRM may not be available, you must validate your Analytical Standard.[4] This protocol uses 2,5-DMA CRM as a benchmark to verify the retention time and spectral signature of the metabolite generated in situ.[1][2][3][4]

Protocol A: Hydrolysis & Extraction Strategy

Objective: Liberate the alcohol from glucuronide conjugates in urine and verify standard performance.

  • Sample Prep: Aliquot 1 mL of urine (or blank urine spiked with Standard).[1][2][4]

  • Hydrolysis: Add 1,000 units of

    
    -glucuronidase (recombinant or Helix pomatia). Incubate at 60°C for 1 hour.
    
    • Why? The alcohol metabolite is excreted >80% as a glucuronide.[2][4] Direct injection without hydrolysis yields false negatives.[2][4]

  • LLE Extraction: Add 200 µL 0.1 M Borate Buffer (pH 9) and 3 mL Chlorobutane.

  • Agitation: Vortex 5 mins, Centrifuge 3000g for 5 mins.

  • Reconstitution: Evaporate organic layer under

    
    ; reconstitute in 100 µL Mobile Phase A/B (90:10).
    
Protocol B: LC-MS/MS Quantification & Transition Selection[1][2][3][4]

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).[1][2] Column: Biphenyl or C18 (2.1 x 100 mm, 1.7 µm).[1][2]

LC Gradient:

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1][2][4]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1][2][4]

  • Flow: 0.4 mL/min.[1][2][4]

  • Profile: 5% B (0-1 min)

    
     95% B (8 min) 
    
    
    
    Hold (2 min).

MS/MS Transitions (ESI+):

AnalytePrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
1-(2,5-Dimethoxyphenyl)propan-2-ol 197.1

179.1 15QuantifierLoss of

(Dehydration)
151.1 25QualifierCleavage of alkyl chain (Dimethoxybenzyl cation)
121.1 35QualifierFurther ring fragmentation
2,5-DMA-D6 (Internal Std) 202.1 184.1 15ReferenceDeuterated Analog

Self-Validating Step: If using a non-certified standard, compare the Ion Ratio (179.1/151.[1][2][4]1) of your standard against a literature value or a hydrolyzed positive control. They must match within ±20%.

Comparative Validation Workflow

When forced to use a non-ISO 17034 standard, use this "Standard Addition" workflow to determine accuracy and matrix effects.

Diagram 2: Validation Logic for Non-Certified Standards

Validation Start Acquire Analytical Standard (Non-ISO 17034) PurityCheck Verify Purity (qNMR or HPLC-UV) Start->PurityCheck MatrixSpike Spike into Blank Matrix (3 Concentration Levels) PurityCheck->MatrixSpike Recovery Calculate Recovery % (Area_spike / Area_neat) MatrixSpike->Recovery Decision Is Recovery 80-120%? Recovery->Decision Pass Valid for Quantitation (Assign Uncertainty) Decision->Pass Yes Fail Correct for Matrix Effect (Use Matched Calibrators) Decision->Fail No

Caption: Decision tree for validating non-certified reference materials in forensic casework.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2013).[2][4] Monograph: 2,5-Dimethoxyamphetamine (2,5-DMA).[2][3][4][5][6] Link

  • Cayman Chemical. (2024).[1][2][4] Product Information: 2,5-DMA (hydrochloride).[1][2][3][4] Link

  • National Center for Biotechnology Information. (2025).[1][2][4] PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol. Link[2][3][4]

  • Peters, F. T., et al. (2010).[2][4] LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry. Link[2][3][4]

  • Shulgin, A., & Shulgin, A. (1991).[2][4] PiHKAL: A Chemical Love Story. Transform Press. (Contextual grounding for 2,5-DMA metabolism).

Sources

A Senior Application Scientist's Guide to Amine Synthesis: Reductive Amination vs. Direct Reduction Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The synthesis of amines is a cornerstone of modern pharmaceutical development, with an estimated 25% of all carbon-nitrogen bond-forming reactions in the industry relying on reductive amination.[1][2][3] This guide provides a comprehensive comparison of the two primary strategies for amine synthesis: Reductive Amination and Direct Reduction. We will delve into the mechanistic underpinnings, substrate scope, chemoselectivity, and practical considerations of each pathway. Detailed experimental protocols and comparative data are provided to assist researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic challenges.

Introduction: The Central Role of Amines in Drug Discovery

Amines are ubiquitous structural motifs in a vast array of biologically active molecules and approved pharmaceuticals. Their ability to form hydrogen bonds and act as proton donors or acceptors at physiological pH makes them critical for molecular recognition and binding to biological targets. Consequently, the efficient and controlled synthesis of primary, secondary, and tertiary amines is a paramount objective in medicinal chemistry and process development. The two most prevalent strategies to achieve this are building the C-N bond from carbonyl precursors (Reductive Amination) or unmasking an amine from a more oxidized nitrogen-containing functional group (Direct Reduction). This guide will explore the fundamental differences, advantages, and limitations of these two powerful approaches.

Pathway 1: Reductive Amination - Constructing Amines from Carbonyls

Reductive amination is a highly versatile and widely used method that converts a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[4] Its popularity stems from its operational simplicity, broad functional group tolerance, and the ability to be performed as a one-pot reaction.[4]

The Mechanism: A Tale of Two Steps

The reaction proceeds in two distinct stages, which can be performed sequentially (indirect) or concurrently (direct):

  • Imine/Iminium Ion Formation: A nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This is followed by a reversible dehydration step to yield an imine (from primary amines) or an iminium ion (from secondary amines).[5] The equilibrium of this step is often driven towards the product by removing water or by using a mild acid catalyst.[6]

  • Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent.

This two-step process offers a controlled way to form carbon-nitrogen bonds, effectively avoiding the over-alkylation problems often associated with direct alkylation of amines with alkyl halides.[7]

Reductive_Amination cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Carbonyl Aldehyde or Ketone (R-CO-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Primary or Secondary Amine (R''-NH-R''') Amine->Hemiaminal Imine Imine/Iminium Ion (C=N bond) Hemiaminal->Imine - H₂O FinalAmine Final Amine Product (C-N bond) Imine->FinalAmine + Hydride Source ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->FinalAmine

Caption: General workflow for the Reductive Amination pathway.

Key Reagents and Their Rationale

The choice of reducing agent is critical for the success of a direct (one-pot) reductive amination. The ideal reagent must selectively reduce the protonated imine intermediate much faster than the starting carbonyl compound.[8]

ReagentCommon NameKey Characteristics & RationaleSafety Concerns
NaBH(OAc)₃ STABWorkhorse Reagent. Mild and selective, making it ideal for one-pot reactions. Its steric bulk and reduced reactivity prevent significant reduction of aldehydes/ketones, favoring imine reduction.[4][8][9]Moisture sensitive. Liberates acetic acid upon quenching.
NaBH₃CN Highly Selective. Effective in mildly acidic conditions (pH 4-6) where iminium ion formation is favorable.[6][9]Highly Toxic. Can generate toxic hydrogen cyanide (HCN) gas, especially under acidic conditions. Requires careful handling.[9]
NaBH₄ Sodium BorohydrideCost-Effective but Less Selective. Can reduce the starting aldehyde/ketone, leading to alcohol byproducts and lower yields.[7] Best used in a two-step (indirect) process where the imine is formed first.Flammable solid. Reacts with acid.
H₂ with Metal Catalyst Catalytic HydrogenationGreen & Atom-Economical. Uses H₂ gas with catalysts like Pd/C or Pt. Excellent for large-scale synthesis. Easy product isolation.[9][10]Requires specialized high-pressure equipment. May reduce other functional groups (e.g., alkenes, nitro groups).
Experimental Protocol: Synthesis of N-benzyl-N-methyl-1-(3-methoxyphenyl)methanamine via Reductive Amination

This protocol demonstrates a typical one-pot reductive amination using the preferred reagent, sodium triacetoxyborohydride (STAB).

  • Reactant Preparation: To a solution of m-anisaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add N-methylbenzylamine (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Pathway 2: Direct Reduction - Unmasking Amines from Precursors

The direct reduction pathway involves the conversion of a nitrogen-containing functional group, such as an amide or a nitro group, directly into an amine. This approach does not form a new C-N bond in the reduction step but rather transforms an existing one. It is often employed when the required precursor is readily available or when the target amine is difficult to access via reductive amination.

Mechanism & Scope by Functional Group

A. Reduction of Amides

Amides are highly stable and require powerful reducing agents. The most common is Lithium Aluminum Hydride (LiAlH₄).[11]

  • Mechanism: The reaction proceeds via two successive hydride additions. The first hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, not by expelling the nitrogen (which is a poor leaving group), but by eliminating the oxygen (coordinated to aluminum) to form a transient, highly reactive iminium ion.[12][13] A second hydride ion then rapidly reduces this iminium ion to the final amine.[12] This mechanism explains why the carbonyl oxygen is completely removed, converting the C=O group to a CH₂ group.

Amide_Reduction Amide Amide (R-CO-NR'R'') Tetrahedral Tetrahedral Intermediate Amide->Tetrahedral + H⁻ LiAlH4_1 LiAlH₄ (1st Hydride) LiAlH4_1->Tetrahedral Iminium Iminium Ion Intermediate [R-CH=N⁺R'R''] Tetrahedral->Iminium Collapse, - [H₃AlO]⁻ Amine Final Amine Product (R-CH₂-NR'R'') Iminium->Amine + H⁻ LiAlH4_2 LiAlH₄ (2nd Hydride) LiAlH4_2->Amine

Caption: Mechanism for the Direct Reduction of an amide using LiAlH₄.

B. Reduction of Nitro Compounds

Aromatic amines (anilines) are frequently synthesized by the reduction of nitroarenes, which are easily prepared via electrophilic aromatic nitration.[14]

  • Mechanism: This transformation is a multi-step reduction that proceeds through nitroso and hydroxylamine intermediates.[15]

  • Reagents: Catalytic hydrogenation (e.g., H₂, Pd/C) is the most common and industrially preferred method due to its cleanliness and efficiency.[16] Other methods include the use of metals in acid (e.g., Sn, HCl) or more modern reagents like trichlorosilane (HSiCl₃).[14][17]

Experimental Protocol: Synthesis of Benzylamine from Benzamide via LiAlH₄ Reduction

This protocol outlines the reduction of a primary amide to a primary amine. Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Dissolve benzamide (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture back to 0 °C.

  • Workup (Fieser Method): Quench the reaction with extreme care by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter the white precipitate through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude amine can be purified by distillation or crystallization.

Head-to-Head Comparison: Choosing the Right Pathway

The selection between reductive amination and direct reduction is dictated by the specific target molecule, the availability of starting materials, and the presence of other functional groups.

FeatureReductive Amination PathwayDirect Reduction Pathway
Core Transformation Forms a new C-N bond from a C=O group.Reduces an existing N-containing group (e.g., Amide, Nitro).
Starting Materials Aldehydes/Ketones + Amines.Amides, Nitro compounds, Nitriles, Azides.[13][16]
Key Reagents NaBH(OAc)₃, NaBH₃CN, H₂/Pd/C.[9][18]LiAlH₄, H₂/Pd/C, HSiCl₃.[14]
Reaction Conditions Generally mild, often at room temperature.[4]Often harsh (e.g., strong reductants, high pressure, reflux).
Chemoselectivity High. Can selectively reduce the imine in the presence of esters, nitriles, etc., especially with STAB.[4]Low. LiAlH₄ reduces most polar π-bonds (esters, carboxylic acids, etc.). Catalytic hydrogenation can reduce alkenes, alkynes, etc.[12]
Control over Product Excellent control. Primary, secondary, or tertiary amines can be synthesized based on the choice of amine starting material.[5]Product class is determined by the precursor (e.g., primary amide → primary amine; secondary amide → secondary amine).[11]
Atom Economy Good, especially with catalytic hydrogenation. Stoichiometric hydride reagents generate salt byproducts.Variable. Catalytic methods are excellent. LiAlH₄ reactions have poor atom economy and generate significant waste.
Safety Considerations NaBH₃CN is highly toxic.[9] Borohydrides are water-reactive. Catalytic hydrogenation requires pressure equipment.LiAlH₄ is extremely pyrophoric and reacts violently with water. Requires stringent anhydrous conditions and careful workup.
Ideal Use Case Building molecular complexity and synthesizing substituted amines for structure-activity relationship (SAR) studies. Ideal for substrates with sensitive functional groups.Synthesizing a simple amine from a readily available commercial precursor (e.g., reducing a nitro compound to an aniline) or when the amide is the most accessible intermediate.
Causality in Method Selection: A Field-Proven Perspective
  • For Complex Molecules: In late-stage functionalization or the synthesis of complex drug candidates, reductive amination is almost always the preferred method. Its mild conditions and high chemoselectivity ensure that other sensitive functional groups within the molecule remain untouched.[2][4] For instance, attempting a LiAlH₄ reduction on a molecule containing an ester and an amide would result in the reduction of both functional groups, an undesirable outcome.

  • For Bulk Synthesis of Simple Amines: When preparing large quantities of a basic amine like aniline, the direct reduction of a nitro compound is exceptionally efficient and economical. Nitrobenzene is an inexpensive bulk chemical, and its catalytic hydrogenation to aniline is a well-established, high-yielding industrial process.[16]

  • When a Precursor Dictates the Route: Sometimes the synthetic route naturally leads to an amide as a key intermediate. In such cases, a direct amide reduction is the most logical and step-economical choice, provided the substrate can tolerate the harsh reducing conditions.[13]

Conclusion and Future Outlook

Both reductive amination and direct reduction are indispensable tools in the arsenal of the modern medicinal and process chemist. Reductive amination offers unparalleled versatility, control, and mildness, making it the go-to method for constructing complex amines in sensitive molecular environments.[3][19] Direct reduction, while often harsher and less selective, provides a powerful and direct route to amines from common, highly oxidized precursors like amides and nitro compounds.

The future of amine synthesis continues to evolve. Emerging fields such as biocatalysis, using enzymes like imine reductases (IREDs) and transaminases, offer the potential for exceptional stereoselectivity in the synthesis of chiral amines under environmentally benign aqueous conditions.[20][21] These enzymatic methods are poised to become increasingly important, further expanding the toolkit for creating the next generation of pharmaceutical agents.

References

  • Reductive Amination Methods Comparison. (n.d.). Scribd. Retrieved March 8, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Reductive amination. (n.d.). Wikipedia. Retrieved March 8, 2026, from [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved March 8, 2026, from [Link]

  • Reductive Amination. (2024, March 28). Chemistry Steps. Retrieved March 8, 2026, from [Link]

  • Reduction of Amides to Amines and Aldehydes. (2024, December 17). Chemistry Steps. Retrieved March 8, 2026, from [Link]

  • Forrest, K., & Jones, A. (2009). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Tetrahedron Letters. Retrieved March 8, 2026, from [Link]

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4. (n.d.). OrgoSolver. Retrieved March 8, 2026, from [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved March 8, 2026, from [Link]

  • Reductive amination. (2022, January 2). Sciencemadness Wiki. Retrieved March 8, 2026, from [Link]

  • Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. Retrieved March 8, 2026, from [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved March 8, 2026, from [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. University of Calgary. Retrieved March 8, 2026, from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved March 8, 2026, from [Link]

  • Direct Reductive Coupling of Nitro Compounds for the Synthesis of Advanced Amines. (2025, August 10). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR. Retrieved March 8, 2026, from [Link]

  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Thieme Chemistry. Retrieved March 8, 2026, from [Link]

  • Process for the reduction of nitro derivatives to amines. (n.d.). Google Patents.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016, July 21). ACS Publications. Retrieved March 8, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Direct Reductive N‐alkylation of Amines with Carboxylic Esters. (2025, October 18). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Amine synthesis by amide reduction. (n.d.). Organic Chemistry Portal. Retrieved March 8, 2026, from [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR. Retrieved March 8, 2026, from [Link]

  • Direct Deaminative Functionalization. (n.d.). PMC - NIH. Retrieved March 8, 2026, from [Link]

  • Application Note – Reductive Amination. (n.d.). Biotage. Retrieved March 8, 2026, from [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing. Retrieved March 8, 2026, from [Link]

  • Scope and limitations of the reductive amination of linear alkyl... (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (n.d.). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Imine Reductases and Reductive Aminases in Organic Synthesis. (n.d.). ACS Catalysis. Retrieved March 8, 2026, from [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022, August 19). PMC. Retrieved March 8, 2026, from [Link]

Sources

Safety Operating Guide

1-(2,5-Dimethoxyphenyl)propan-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Disposal Strategy

Subject: 1-(2,5-Dimethoxyphenyl)propan-2-ol (CAS: 40180-96-9) Classification: Organic Intermediate / Potential Pharmacophore Precursor Disposal Method: Thermal Destruction (Incineration) via Approved Hazmat Handler[1]

This guide outlines the disposal protocols for 1-(2,5-Dimethoxyphenyl)propan-2-ol . While chemically a secondary alcohol, its structural homology to the 2,5-dimethoxy-substituted phenethylamines (the "2C" and "DOx" families) necessitates a security-first disposal approach.[1]

As a Senior Application Scientist, my directive is clear: Do not treat this merely as organic waste. You must treat it as a liability that requires a documented chain of custody to prevent diversion into illicit synthesis pathways (specifically, oxidation to the P2P analog).[1]

Part 1: Chemical Identity & Hazard Profiling[1]

Before initiating disposal, you must validate the material's properties to select the correct waste stream.[1]

ParameterSpecificationOperational Implication
Chemical Name 1-(2,5-Dimethoxyphenyl)propan-2-olSecondary alcohol; stable under normal conditions.
CAS Number 40180-96-9Use for waste manifesting.
Molecular Formula C₁₁H₁₆O₃High carbon content makes it suitable for fuel blending.
Flash Point >110°C (Typical)Combustible. May fall under RCRA D001 if mixed with lower-flash solvents.
Solubility Low (Water), High (Organics)Do not attempt aqueous neutralization or drain disposal.
Toxicology Irritant (H315, H319), STOT-SE (H336)Requires standard organic PPE (Nitrile gloves, safety glasses).

Critical Mechanism Note: This compound contains a 2,5-dimethoxybenzene ring. Unlike simple benzyl alcohols, the methoxy groups activate the ring. While the alcohol itself is relatively stable, it is one synthetic step (oxidation) away from 1-(2,5-dimethoxyphenyl)-2-propanone , a direct precursor to controlled substances like 2,5-DMA. Disposal must guarantee the destruction of the carbon skeleton.

Part 2: Regulatory Framework & Compliance[1]

You are operating in a regulatory "grey zone" that requires conservative decision-making.

  • RCRA Classification (USA):

    • If the waste stream is pure substance: It is generally not a P- or U-listed waste.

    • If mixed with flammable solvents (Methanol, Acetone): Classify as D001 (Ignitable) .[1]

    • Recommendation: Characterize as Non-Halogenated Organic Solvent Waste suitable for high-BTU incineration.

  • Diversion Control (DEA/Local Authorities):

    • While this specific alcohol may not be a List I Chemical in all jurisdictions, it is a "pre-precursor."[1]

    • Standard: Apply "List I Security Protocols" voluntarily. Ensure the waste container is sealed and stored in a limited-access area until pickup.

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures safety and regulatory compliance from the bench to the incinerator.

Phase 1: Pre-Disposal Stabilization
  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1][2] The methoxy groups make the ring electron-rich and susceptible to violent exothermic nitration or oxidation.

  • Container: Use HDPE (High-Density Polyethylene) or Borosilicate Glass.

  • Labeling: Label clearly as "Non-Halogenated Organic Waste - High BTU." Add a secondary note: "Contains Bioactive Precursors."

Phase 2: Waste Stream Logic (Decision Tree)

DisposalLogic Start Waste: 1-(2,5-Dimethoxyphenyl)propan-2-ol CheckState Physical State? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Residue CheckState->Solid CheckMix Mixed with Halogens? Liquid->CheckMix StreamC Stream C: Lab Pack (Solid Waste Incineration) Solid->StreamC Packaging StreamA Stream A: Non-Halogenated Organics (Fuel Blending/Incineration) CheckMix->StreamA No (e.g. MeOH, Acetone) StreamB Stream B: Halogenated Organics (High Temp Incineration) CheckMix->StreamB Yes (e.g. DCM, Chloroform)

Figure 1: Waste stream segregation logic. Note that Stream A is preferred for cost, but Stream B is acceptable if cross-contamination with DCM occurs.

Phase 3: The Destruction Cycle
  • Accumulation: Transfer waste to the Satellite Accumulation Area (SAA). Ensure the container is closed unless adding waste (40 CFR 262.15).

  • Manifesting: List the primary constituent. If the volume is significant (>5% of stream), explicitly list "Dimethoxyphenyl propanol derivative" on the waste profile to alert the receiving facility of high BTU content.[1]

  • Final Destruction: The material is transported to a TSDF (Treatment, Storage, and Disposal Facility).[1]

    • Method:Rotary Kiln Incineration .

    • Temp: >1000°C.

    • Result: Complete mineralization to CO₂ and H₂O.

Part 4: Emergency Contingencies

Scenario: Benchtop Spill (<500 mL)

  • Evacuate & Ventilate: The solvent vehicle (if any) poses the immediate flammability risk.

  • PPE: Don Nitrile gloves and safety goggles.

  • Containment: Use a standard organic spill kit (vermiculite or polypropylene pads).

    • Do not use: Oxidizing absorbents.

  • Cleanup:

    • Absorb liquid.

    • Place used absorbents into a wide-mouth jar.

    • Label as "Debris contaminated with Organic Alcohols."

    • Wash Area: Clean surface with soap and water.[3][4][5] The compound is lipophilic; water alone will not remove residue effectively.

Scenario: Skin Exposure

  • Action: Wash immediately with soap and copious water for 15 minutes.[3]

  • Rationale: While not acutely toxic like simple phenols, the methoxy-substitution pattern allows for absorption.[1] Monitor for systemic effects (dizziness/nausea).

Part 5: Chain of Custody (The "Why")

The following diagram illustrates why "Drain Disposal" is absolutely forbidden and why Incineration is the only valid path. It shows the proximity of this alcohol to controlled substances.

ChemicalRisk Alcohol 1-(2,5-Dimethoxyphenyl)propan-2-ol (Your Waste) Oxidation Oxidation Step (Illicit Conversion) Alcohol->Oxidation Risk of Diversion Incinerator Incineration (>1000°C) Alcohol->Incinerator Proper Disposal Ketone 1-(2,5-Dimethoxyphenyl)-2-propanone (P2P Analog) Oxidation->Ketone Drug 2,5-DMA / 2C-Series (Controlled Substances) Ketone->Drug CO2 CO2 + H2O (Safe End State) Incinerator->CO2

Figure 2: Chemical fate pathways. The "Proper Disposal" path (Green) permanently breaks the chain of potential illicit synthesis (Red).

References

  • PubChem. (2025).[6][7] 1-(2,5-Dimethoxyphenyl)propan-2-ol Compound Summary. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]

  • Drug Enforcement Administration (DEA). (2024). Lists of Scheduling Actions and Controlled Substances. Deadiversion.usdoj.gov. [Link]

Sources

Personal protective equipment for handling 1-(2,5-Dimethoxyphenyl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Risk-Based Safety Protocol for Handling 1-(2,5-Dimethoxyphenyl)propan-2-ol

This document provides essential safety and operational guidance for the handling of 1-(2,5-Dimethoxyphenyl)propan-2-ol. As a research chemical with limited publicly available safety data, a conservative, risk-based approach is mandatory. The following protocols are synthesized from best practices in laboratory safety and data from structurally analogous compounds to ensure the highest degree of protection for all personnel.[1][2]

Hazard Analysis: A Proactive Assessment

  • Phenethylamine Backbone: Substituted phenethylamines are a broad class of compounds, many of which are biologically active and can act as central nervous system stimulants or hallucinogens.[3][4] While the specific toxicological properties of this compound are unknown, prudence dictates handling it as a potentially psychoactive and toxic substance.[5] Skin contact, inhalation, and ingestion should be strictly avoided.

  • Propan-2-ol Moiety: The propan-2-ol (isopropanol) group suggests a potential for flammability, especially if residual solvents are present.[6][7] Compounds containing this group can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation at high concentrations.[6][7][8]

  • Dimethoxyphenyl Group: The methoxy groups are characteristic of many organic solvents and reagents. The related compound, 1-methoxy-2-propanol, is a flammable liquid and vapor that can also cause drowsiness or dizziness.[9][10]

Presumed Hazard Profile: Based on this analysis, 1-(2,5-Dimethoxyphenyl)propan-2-ol should be treated as a substance that is:

  • Potentially flammable.

  • A skin and serious eye irritant.[11]

  • Harmful if inhaled, ingested, or absorbed through the skin.

  • Potentially capable of causing central nervous system depression (drowsiness, dizziness).[8][9]

The Core of Safety: A Risk-Based PPE Workflow

The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic process based on the specific procedure being performed. The following workflow must be followed before any handling of the material.

PPE_Workflow cluster_prep Phase 1: Pre-Operation Assessment cluster_selection Phase 2: PPE Selection cluster_verification Phase 3: Final Verification assess 1. Conduct Hazard Assessment (Review this guide & analogous SDS) scale 2. Determine Scale of Operation assess->scale task 3. Identify Task-Specific Risks (Aerosolization, Splash, etc.) scale->task < 1g (Small Scale) scale->task > 1g (Large Scale) core_ppe Core PPE (All Operations): - Splash Goggles (ANSI Z87.1) - Lab Coat (Flame-resistant) - Chemical-Resistant Gloves task->core_ppe resp_ppe Add Respiratory Protection: - Work in Certified Fume Hood task->resp_ppe Weighing powder or handling volatile solutions face_ppe Add Face Shield (over goggles) task->face_ppe Splash risk (e.g., large volume transfer) inspect 4. Inspect PPE for Damage core_ppe->inspect resp_ppe->inspect face_ppe->inspect proceed Proceed with Operation inspect->proceed OK stop STOP Replace Damaged PPE inspect->stop Damaged

Caption: A flowchart illustrating the procedural steps for selecting appropriate PPE.

Detailed Personal Protective Equipment (PPE) Specifications

Always use appropriate PPE when handling research chemicals.[1] This includes lab coats, gloves, and safety goggles.[1]

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 are mandatory for all operations.[12][13]

  • Increased Splash Hazard: For procedures involving larger volumes (>50 mL) or risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[12][13]

Skin and Body Protection
  • Laboratory Coat: A flame-retardant lab coat is required at all times. Ensure it is fully buttoned.

  • Protective Clothing: Wear long pants and closed-toe shoes. For large-scale operations, consider a chemically resistant apron.

  • Gloves: Do not allow the material to come into contact with skin. Remove contaminated clothing immediately.[13]

Hand Protection

Given the unknown nature of the compound, glove selection should be based on resistance to a broad range of organic solvents. Nitrile gloves are a suitable default choice for incidental contact. Always check the manufacturer's compatibility chart for the specific solvents being used in your procedure.

Glove TypeApplicationKey Considerations
Nitrile General handling, protection from incidental splashes.Good general-purpose chemical resistance. Inspect for tears or pinholes before each use.
Neoprene Handling larger quantities, extended contact.Offers better protection against a wider range of chemicals than nitrile.
Double Gloving High-risk operations, handling concentrated solutions.Provides an additional layer of protection in case the outer glove is compromised.

Source: Synthesized from general laboratory best practices.[12][13]

Respiratory Protection
  • Primary Control: All procedures that may generate dust (e.g., weighing solids) or vapors (e.g., heating, preparing solutions) must be performed inside a certified chemical fume hood.[1][14] This is the primary method of engineering control to minimize inhalation exposure.

  • Supplemental Protection: If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA (29 CFR 1910.134).[15][16]

Operational and Disposal Protocols

Handling and Operations
  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of vapors.[1][13]

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames.[6][9][11] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[11]

  • Personal Hygiene: Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[1][9] Wash hands thoroughly with soap and water after handling the compound.[13]

  • Storage: Store the material in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[17][18]

Spill Management
  • Evacuate all non-essential personnel from the immediate area.

  • Remove all sources of ignition.[13]

  • Wearing the appropriate PPE (including respiratory protection if vapors are present), absorb the spill with an inert, non-combustible material such as vermiculite or sand.[13]

  • Collect the absorbed material into a suitable, labeled container for disposal.

Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.[1]

  • Waste Collection: Collect all waste material, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a full description of its contents.

  • Disposal: Arrange for pick-up and disposal by your institution's authorized hazardous waste management service. Do not pour chemical waste down the drain.

Emergency Procedures: First Aid

In case of any exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.

  • Inhalation: Move the affected person to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration.[11]

  • Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8][11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Never give anything by mouth to an unconscious person.[13]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Management of Chemicals - Prudent Practices in the Laboratory.
  • A Complete Guide to Buying Research Chemicals for Labor
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023).
  • Safety Data Sheet - Methoxy Propanol. (2021). Worksafe Australia.
  • SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propanol. (2023). Fisher Scientific.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • SAFETY D
  • Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine. (2025). Benchchem.
  • Information to help reduce the risk of occupational exposure to illicit drugs, including Fentanyl. 3M.
  • Material Safety Data Sheet - Phenethylamine. (2004). Cole-Parmer.
  • Chemwatch GHS SDS in English (European) 48281.
  • SAFETY D
  • SAFETY DATA SHEET. (2017).
  • SAFETY DATA SHEET - 2,5-Dimethoxybenzyl alcohol. (2025). Fisher Scientific.
  • Potential Exposures and PPE Recommendations. (2024). Centers for Disease Control and Prevention (CDC).
  • 1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)
  • 1-methoxy-2-propanol - SAFETY D
  • SAFETY D
  • New Synthetic Cathinones and Phenylethylamine Derivatives Analysis in Hair: A Review. (2021).
  • Phenethylamine. Wikipedia.
  • Details for Phenethylamines. United Nations Office on Drugs and Crime (UNODC).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethoxyphenyl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.